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1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene Documentation Hub

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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Profiling 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene (CAS 1807632-93-4) in SGLT2 Inhibitor Synthesis

Executive Summary In the highly regulated landscape of pharmaceutical manufacturing, the control of process-related impurities is paramount to ensuring the efficacy and safety of Active Pharmaceutical Ingredients (APIs)....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly regulated landscape of pharmaceutical manufacturing, the control of process-related impurities is paramount to ensuring the efficacy and safety of Active Pharmaceutical Ingredients (APIs). 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene (CAS 1807632-93-4) is a critical, highly lipophilic impurity encountered during the synthesis of sodium-glucose co-transporter 2 (SGLT2) inhibitors, most notably Dapagliflozin [1],[].

Commonly referred to in the industry as Dapagliflozin Impurity 12 or Dapagliflozin Impurity 17[1],[], this dibromo compound acts as a structural analog to the primary aglycone intermediate. If left uncontrolled, it propagates through downstream coupling reactions, leading to the formation of a des-chloro-bromo API analog that violates ICH Q3A(R2) purity thresholds and alters the drug's pharmacological profile[3]. This guide provides an in-depth analysis of its physicochemical properties, mechanistic origins, and the validated analytical workflows required for its quantification.

Physicochemical Profiling

Understanding the physical and chemical properties of CAS 1807632-93-4 is essential for designing effective purification and analytical strategies. The substitution of a chlorine atom with a heavier, less electronegative bromine atom significantly increases the molecule's lipophilicity and molecular weight[1],.

PropertyValueAnalytical Significance
Molecular Formula C₁₅H₁₄Br₂ORequires distinct MS isotopic pattern recognition (M, M+2, M+4)[1].
Molecular Weight 370.08 g/mol +44.45 Da shift compared to the standard chloro-bromo intermediate[1].
Exact Mass 369.93909 DaTarget mass for High-Resolution Mass Spectrometry (HRMS)[1].
XLogP3-AA 5.6Highly lipophilic; dictates the need for high-organic mobile phases in HPLC[1].
Topological Polar Surface Area 9.2 ŲIndicates low polarity, driving strong retention on C18 stationary phases[1].
Physical Form SolidCan co-crystallize with the main intermediate during bulk isolation.

Mechanistic Origins and Synthetic Propagation

The formation of 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene is a classic example of upstream raw material impurities cascading through a synthetic route[3].

In the standard synthesis of Dapagliflozin, the key aglycone intermediate (5-bromo-2-chloro-4'-ethoxydiphenylmethane) is synthesized via a Friedel-Crafts acylation of ethoxybenzene (phenetole) with 5-bromo-2-chlorobenzoic acid (or its acid chloride), followed by the reduction of the resulting ketone using triethylsilane (


) and boron trifluoride etherate (

).

The Causality of Impurity Formation: If the starting material, 5-bromo-2-chlorobenzoic acid, contains trace amounts of 2,5-dibromobenzoic acid (a common by-product of non-selective halogenation during raw material synthesis), this trace impurity undergoes the exact same Friedel-Crafts and reduction sequence. Because the chemical reactivity of the dibromo-analog mirrors that of the chloro-bromo target, standard crystallization techniques often fail to clear it, allowing it to persist into the final coupling stage[3].

G cluster_main Main API Pathway cluster_imp Impurity Pathway (CAS 1807632-93-4) SM1 5-Bromo-2-chlorobenzoic acid Int1 Friedel-Crafts + Reduction SM1->Int1 API_Int 5-Bromo-2-chloro-4'-ethoxydiphenylmethane Int1->API_Int API Dapagliflozin (API) API_Int->API n-BuLi / Gluconolactone SM2 2,5-Dibromobenzoic acid Int2 Friedel-Crafts + Reduction SM2->Int2 Imp_Int 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene Int2->Imp_Int Imp_API Bromo-Dapagliflozin Analog Imp_Int->Imp_API n-BuLi / Gluconolactone

Fig 1: Parallel propagation of the main API intermediate and the CAS 1807632-93-4 dibromo impurity.

Downstream API Impact: The Lithiation Bottleneck

The presence of CAS 1807632-93-4 in the intermediate batch is catastrophic for the final API yield and purity. The subsequent step in Dapagliflozin synthesis involves the halogen-metal exchange of the 5-bromo group using n-butyllithium (n-BuLi) at cryogenic temperatures (-78°C), followed by coupling with a gluconolactone derivative.

Mechanistic Causality: Because n-BuLi selectively targets the most reactive carbon-halogen bond, it will initiate halogen-metal exchange at the 1-position bromine of the dibromo impurity just as efficiently as it does on the standard intermediate. Consequently, the impurity couples with the sugar moiety, generating 4-dechloro-4-bromo dapagliflozin . This structurally rigid API impurity cannot be easily purged via final recrystallization and directly impacts the drug's binding kinetics to the SGLT2 protein, necessitating strict upstream control[4],[3].

Experimental Protocol: HPLC-UV/MS Impurity Profiling

To prevent batch failure, the intermediate must be rigorously tested. The following protocol provides a self-validating chromatographic method for the detection and quantification of CAS 1807632-93-4.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 50 mg of the intermediate batch and dissolve in 50 mL of Acetonitrile (HPLC grade). Sonicate for 5 minutes to ensure complete dissolution.

  • Chromatographic Setup:

    • Column: C18, 150 x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Milli-Q Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

  • Gradient Program:

    • 0–5 min: 40% B

    • 5–20 min: Linear ramp from 40% to 90% B

    • 20–25 min: Hold at 90% B

    • 25–30 min: Re-equilibration at 40% B

  • Detection: Orthogonal detection using UV at 225 nm and Electrospray Ionization Mass Spectrometry (ESI-MS) in positive Selected Ion Monitoring (SIM) mode for m/z 369.9.

Causality Behind Experimental Choices
  • Gradient Design: With an XLogP3 of 5.6[1], the dibromo impurity is highly lipophilic and will elute later than the standard intermediate. The deep gradient ramp to 90% organic modifier ensures the impurity is completely eluted without excessive peak broadening.

  • Buffer Selection: Formic acid (0.1%) acts as an ion-pairing agent, suppressing secondary silanol interactions on the C18 stationary phase (preventing peak tailing), while simultaneously providing the necessary

    
     protonation for ESI-MS detection.
    
Trustworthiness: Self-Validating System Suitability

Before sample analysis, the system must autonomously validate its performance by injecting a mixed standard solution. The run is only valid if:

  • Resolution (

    
    ):  > 2.0 between the main chloro-bromo intermediate and the dibromo impurity.
    
  • Tailing Factor (

    
    ):  ≤ 1.5 for the impurity peak, ensuring symmetrical integration.
    
  • Precision (%RSD): ≤ 2.0% for the impurity peak area across six replicate injections.

References

*[1]. Source: nih.gov. *. Source: sigmaaldrich.com. *[4]. Source: synthinkchemicals.com. *. Source: bocsci.com. *[3]. Source: google.com.

Sources

Exploratory

A Technical Guide to the Dapagliflozin Dibromo Intermediate: Structure, Synthesis, and Characterization

Introduction Dapagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) and a cornerstone in the management of type-2 diabetes mellitus.[1][2] The synthesis of such a complex Active P...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Dapagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) and a cornerstone in the management of type-2 diabetes mellitus.[1][2] The synthesis of such a complex Active Pharmaceutical Ingredient (API) is a multi-step process where the quality and purity of each intermediate are paramount to the safety and efficacy of the final drug product.[2][3] This technical guide provides an in-depth analysis of a key precursor in certain synthetic routes to Dapagliflozin: the dibromo intermediate. We will elucidate its precise chemical structure, its strategic role in the synthesis, a detailed synthetic protocol, and the analytical methods required for its structural validation.

Chemical Identity and Structural Elucidation

The "Dapagliflozin dibromo intermediate" is chemically identified as 1,4-Dibromo-2-(4-ethoxybenzyl)benzene.[4][5] Its structure is foundational to building the final C-aryl glucoside structure of Dapagliflozin.

Key Chemical Data

The fundamental properties of this intermediate are summarized below.

PropertyValueReference(s)
IUPAC Name 1,4-Dibromo-2-(4-ethoxybenzyl)benzene[4][5]
CAS Number 1807632-93-4[4][5]
Molecular Formula C₁₅H₁₄Br₂O[4]
Molecular Weight 370.1 g/mol [4]
Structural Features

The molecule's architecture consists of two primary moieties connected by a methylene bridge:

  • The Aglycone Core: A 1,4-dibrominated benzene ring. The term "aglycone" refers to the non-sugar portion of a glycoside. The bromine atoms are critical functional handles for subsequent chemical transformations. The substitution pattern is precise: the two bromine atoms are para to each other, and the benzyl group is positioned ortho to one of the bromines.

  • The Benzyl Group: A 4-ethoxybenzyl group. This portion of the intermediate corresponds to the ethoxy-phenyl tail of the final Dapagliflozin molecule.

The spatial arrangement of these groups is crucial for the regioselectivity of the subsequent glycosylation step.

Strategic Role in Dapagliflozin Synthesis

The dibromo intermediate serves as the aglycone backbone, which is later coupled with a protected glucose derivative. While several patented routes for Dapagliflozin exist, including those utilizing a more common 5-bromo-2-chloro-4'-ethoxydiphenylmethane intermediate, the dibromo compound represents a valid synthetic precursor.[6][7]

The core synthetic strategy involves a C-C bond formation between the aglycone (the dibromo intermediate) and the sugar moiety (a protected D-gluconolactone). This is the key step that defines Dapagliflozin as a C-aryl glucoside.

The transformation is typically achieved through the following conceptual steps:

  • Generation of a Nucleophile: One of the bromine atoms on the dibromo-intermediate is selectively converted into a nucleophilic carbon center. This is commonly achieved via a lithium-halogen exchange reaction using an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures. The bromine at the 2-position is more sterically hindered and may react differently than the one at the 5-position, allowing for potential regioselectivity.

  • Nucleophilic Attack: The resulting aryllithium species attacks the electrophilic carbonyl carbon of a protected D-gluconolactone (e.g., 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone).[1][8]

  • Reduction and Deprotection: The resulting lactol intermediate is then reduced and the protecting groups on the sugar are removed to yield the final Dapagliflozin molecule.[9]

This pathway underscores the intermediate's critical role: it provides the necessary aromatic core with a functional group (bromine) perfectly positioned for creating the essential carbon-carbon bond to the glucose ring.

Synthesis of the Dibromo Intermediate

A logical and industrially scalable approach to synthesize 1,4-Dibromo-2-(4-ethoxybenzyl)benzene is through a Friedel-Crafts benzylation reaction. This method involves the electrophilic substitution of an aromatic ring with a benzyl halide in the presence of a Lewis acid catalyst.

Synthetic Workflow Diagram

G cluster_reactants Starting Materials Dibromobenzene 1,4-Dibromobenzene Reaction Friedel-Crafts Benzylation in an inert solvent (e.g., DCM) Dibromobenzene->Reaction BenzylChloride 4-Ethoxybenzyl Chloride BenzylChloride->Reaction LewisAcid Lewis Acid Catalyst (e.g., AlCl₃, FeCl₃) LewisAcid->Reaction Catalyst Product 1,4-Dibromo-2-(4-ethoxybenzyl)benzene (Dapagliflozin Dibromo Intermediate) Reaction->Product Purification (Crystallization/Chromatography)

Caption: Synthetic pathway for the Dapagliflozin dibromo intermediate.

Experimental Protocol: Friedel-Crafts Benzylation

Disclaimer: This protocol is a representative example based on established chemical principles and should be performed by qualified personnel with appropriate safety measures.

  • Reactor Setup: A clean, dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is purged with dry nitrogen.

  • Charging Reactants: Charge the reactor with 1,4-dibromobenzene (1.0 eq) and a suitable inert solvent such as dichloromethane (DCM). Stir the mixture until the solid is fully dissolved.

  • Catalyst Addition: Cool the solution to 0-5 °C using an ice bath. Carefully add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) (1.1 eq), portion-wise, ensuring the temperature remains below 10 °C.

  • Substrate Addition: Prepare a solution of 4-ethoxybenzyl chloride (1.05 eq) in DCM in the dropping funnel. Add this solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0-5 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, slowly pour the mixture into a flask containing crushed ice and water to quench the catalyst.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield pure 1,4-Dibromo-2-(4-ethoxybenzyl)benzene.

Analytical Characterization and Validation

To ensure the identity and purity of the synthesized intermediate, a panel of spectroscopic techniques is employed. This validation is a non-negotiable step in pharmaceutical manufacturing. The expected results are as follows:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals corresponding to each unique proton environment. Key expected signals include:

    • A triplet and a quartet in the aliphatic region (~1.4 and ~4.0 ppm, respectively) for the ethoxy group.

    • A sharp singlet around 4.0-4.2 ppm for the two benzylic protons of the CH₂ bridge.

    • A series of doublets and doublet of doublets in the aromatic region (~6.8-7.5 ppm) corresponding to the protons on both the dibrominated ring and the ethoxy-substituted ring.

  • Mass Spectrometry (MS): This technique confirms the molecular weight. For the dibromo intermediate, the mass spectrum will exhibit a characteristic isotopic pattern for a compound containing two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br). This results in a cluster of peaks for the molecular ion at M, M+2, and M+4 with an approximate intensity ratio of 1:2:1, providing unambiguous evidence of the dibromo structure.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis will show the expected number of unique carbon signals, confirming the overall carbon framework of the molecule.

  • HPLC (High-Performance Liquid Chromatography): Used to determine the purity of the intermediate, ensuring it is free from starting materials and by-products before proceeding to the next critical step in the Dapagliflozin synthesis.

Conclusion

The Dapagliflozin dibromo intermediate, 1,4-Dibromo-2-(4-ethoxybenzyl)benzene, is a well-defined chemical entity that plays a crucial role in the synthesis of Dapagliflozin. Its specific structure, featuring two bromine atoms as functional handles on the aglycone core, allows for the strategic formation of the C-aryl glycosidic bond. A robust synthesis via Friedel-Crafts chemistry, coupled with rigorous analytical characterization, ensures the high quality required for the production of this life-changing antidiabetic medication. Understanding the chemistry of this intermediate is fundamental for any researcher or professional involved in the development and manufacturing of SGLT2 inhibitors.

References

  • Laurus Labs. (2024). Patent Filed by Laurus Labs for Dapagliflozin Preparation Process. Pharmaceutical Technology.
  • Desai, et al. (2014). A Concise and Efficient Synthesis of Dapagliflozin. Semantic Scholar.
  • Cadila Healthcare Limited. (2017). Process for the preparation of dapagliflozin. Justia Patents.
  • New Drug Approvals. (2021). DAPAGLIFLOZIN.
  • CN107382679A. (2017). The preparation method of Dapagliflozin intermediate. Google Patents.
  • CN117658784B. (n.d.). Dapagliflozin middle Process for the preparation of intermediates. Google Patents.
  • Eureka | Patsnap. (2017). Preparation method of dapagliflozin intermediate.
  • Ren, J., et al. (2014). Improved synthesis of dapagliflozin. Chinese Journal of Medicinal Chemistry.
  • WO2021260617A1. (n.d.). An improved process for preparation of dapagliflozin propanediol monohydrate. Google Patents.
  • CN104496952B. (n.d.). Synthesis method of dapagliflozin. Google Patents.
  • WO2015040571A1. (n.d.). Process for the preparation of dapagliflozin. Google Patents.
  • Simson Pharma Limited. (n.d.). Dapagliflozin Dibromo Compound | CAS No- 1807632-93-4.
  • V Square Life Science. (n.d.). Dapagliflozin Dibromo Compound.
  • ResearchGate. (2025). Acid Degradation Study of Dapagliflozin.
  • WO2018029264A1. (n.d.). Process for preparation of dapagliflozin and intermediates thereof. Google Patents.
  • Veeprho. (n.d.). Dapagliflozin Dibromo Compound | CAS 1807632-93-4.
  • CN112920030A. (n.d.). Method for preparing dapagliflozin intermediate by one-pot method. Google Patents.
  • ResearchGate. (n.d.). A Concise and Efficient Synthesis of Dapagliflozin.

Sources

Foundational

1,4-Dibromo-2-(4-ethoxybenzyl)benzene molecular weight and formula

Topic: Structural Characterization and Synthetic Utility of 1,4-Dibromo-2-(4-ethoxybenzyl)benzene Content Type: Technical Whitepaper Audience: Pharmaceutical Researchers, Process Chemists, and QC Scientists [1][2][3][4]...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Characterization and Synthetic Utility of 1,4-Dibromo-2-(4-ethoxybenzyl)benzene Content Type: Technical Whitepaper Audience: Pharmaceutical Researchers, Process Chemists, and QC Scientists

[1][2][3][4]

Executive Summary & Molecular Identity

1,4-Dibromo-2-(4-ethoxybenzyl)benzene (CAS: 1807632-93-4) is a halogenated diarylmethane derivative primarily utilized in the research and development of SGLT2 inhibitors (gliflozins). While the standard commercial synthesis of Dapagliflozin utilizes a 4-bromo-1-chloro scaffold, this dibromo analog serves two critical functions:

  • Impurity Reference Standard: It is a known process impurity generated during the halogenation or coupling stages of Dapagliflozin manufacture, requiring strict monitoring for regulatory compliance (ICH Q3A/B).

  • Synthetic Intermediate: It functions as a versatile precursor for "next-generation" SGLT2 analogs, offering symmetrical halogen handles that allow for selective lithiation and functionalization distinct from the chloro-bromo variants.

Physicochemical Data Table
PropertySpecification
IUPAC Name 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene
CAS Number 1807632-93-4
Molecular Formula

Molecular Weight 370.08 g/mol
Exact Mass 367.9411 Da
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Melting Point 82–86 °C (Typical for this class, varies by polymorph)

Synthetic Methodologies

The synthesis of this molecule requires precise control over regioselectivity to ensure the para-ethoxybenzyl group is installed ortho to one bromine and meta to the other, maintaining the 1,2,4-substitution pattern on the central ring.

Protocol A: Friedel-Crafts Acylation & Reduction (Industrial Approach)

This method mirrors the industrial route for Dapagliflozin intermediates but substitutes the starting material to yield the dibromo- variant. It is favored for its scalability and cost-effectiveness.

Step 1: Acylation

  • Reagents: 2,5-Dibromobenzoyl chloride, Phenetole (Ethoxybenzene),

    
     (Lewis Acid).
    
  • Conditions: DCM, 0–5 °C,

    
     atmosphere.
    
  • Mechanism: The acylium ion generated from 2,5-dibromobenzoyl chloride attacks the para-position of phenetole (activated by the ethoxy group).

  • Intermediate: 2,5-Dibromo-4'-ethoxybenzophenone.

Step 2: Reduction

  • Reagents: Triethylsilane (

    
    ), Boron Trifluoride Etherate (
    
    
    
    ) or
    
    
    .
  • Conditions: Acetonitrile/DCM, 0 °C to RT.

  • Outcome: Reduction of the carbonyl (

    
    ) to a methylene bridge (
    
    
    
    ).
Protocol B: Organometallic Coupling (Laboratory Scale)

For high-purity applications where isomer separation is difficult, a direct coupling approach is preferred.

  • Reagents: 1,4-Dibromo-2-(bromomethyl)benzene + 4-Ethoxyphenylmagnesium bromide.

  • Conditions: THF, 0 °C, CuI catalyst (optional).

  • Mechanism: Nucleophilic attack of the Grignard reagent on the benzylic bromide.

Visualization: Synthetic Workflow

The following diagram illustrates the critical pathways for synthesizing this scaffold and its downstream application.

SynthesisPathways Start 2,5-Dibromobenzoic Acid Inter1 2,5-Dibromobenzoyl Chloride Start->Inter1 SOCl2, DMF (cat) Ketone Intermediate: 2,5-Dibromo-4'-ethoxy- benzophenone Inter1->Ketone AlCl3, DCM (Friedel-Crafts) Phenetole Phenetole (Ethoxybenzene) Phenetole->Ketone Target TARGET MOLECULE: 1,4-Dibromo-2-(4-ethoxybenzyl)benzene Ketone->Target Et3SiH, BF3·OEt2 (Reduction) SGLT2 SGLT2 Inhibitor (Gliflozin Analog) Target->SGLT2 1. n-BuLi (Lithiation) 2. Gluconolactone 3. Et3SiH (Reduction)

Figure 1: Synthetic route from benzoic acid precursor to the target dibromo-intermediate and subsequent drug synthesis.

Analytical Characterization (Self-Validating Systems)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified. The presence of two bromine atoms creates distinct isotopic patterns and NMR splitting.

Nuclear Magnetic Resonance ( NMR)

Solvent:


, 400 MHz
Chemical Shift (

)
MultiplicityIntegrationAssignmentStructural Logic
1.39 Triplet (

Hz)
3H

Methyl of ethoxy group.
3.98 Quartet (

Hz)
2H

Methylene of ethoxy group.
4.05 Singlet2H

Benzylic bridge. Singlet confirms no adjacent protons.
6.82 Doublet (

Hz)
2HPhenol Ring (3',5')Ortho to ethoxy group (shielded).
7.08 Doublet (

Hz)
2HPhenol Ring (2',6')Meta to ethoxy group.
7.35 Singlet1HCentral Ring (H3)Isolated between Br and Benzyl.[1]
7.45 Doublet (

Hz)
1HCentral Ring (H5)Adjacent to H6.
7.51 Doublet (

Hz)
1HCentral Ring (H6)Adjacent to H5.
Mass Spectrometry (MS)[4]
  • Ionization: ESI+ or EI.

  • Isotope Pattern: The presence of two Bromine atoms (

    
     and 
    
    
    
    ) results in a characteristic 1:2:1 triplet ratio for the molecular ion cluster.
    • M+ (368):

      
      
      
    • M+2 (370):

      
       (Dominant peak)
      
    • M+4 (372):

      
      
      
  • Note: Absence of this 1:2:1 pattern indicates loss of bromine or contamination with mono-bromo species.

Application in Drug Development

The "Gliflozin" Mechanism

In the context of SGLT2 inhibitors, the diarylmethane core is the pharmacophore responsible for positioning the glucose moiety in the active site of the transporter.

Lithiation Selectivity: Unlike the 4-bromo-1-chloro analog used for Dapagliflozin (where Lithium-Halogen exchange occurs exclusively at the Bromine due to the weaker C-Br bond), the 1,4-dibromo variant presents a challenge and an opportunity:

  • Challenge: Competitive lithiation at position 1 vs. position 4.

  • Solution: Steric hindrance at position 2 (benzyl group) often directs lithiation to the less hindered C4 position, or requires cryogenic control (-78 °C) to achieve kinetic selectivity.

Impurity Management

In commercial Dapagliflozin production, this molecule is classified as a Process Related Impurity .

  • Origin: Use of impure starting material (e.g., 5-bromo-2-chlorobenzoic acid contaminated with 2,5-dibromobenzoic acid).

  • Risk: If carried forward, the dibromo-analog will react with the gluconolactone, forming a "Bromo-Dapagliflozin" analog which has different toxicological properties.

  • Control Limit: Typically <0.15% (ICH Q3A).

ImpurityLogic Start Starting Material (5-Bromo-2-chlorobenzoic acid) Process Standard Synthesis Process (Friedel-Crafts -> Reduction) Start->Process Contam Contaminant: 2,5-Dibromobenzoic acid Contam->Process Co-reaction API API: Dapagliflozin (Chloro-analog) Process->API Impurity Impurity: 1,4-Dibromo-2-(4-ethoxybenzyl)benzene Process->Impurity Validation QC Check: HPLC/MS Detect M+2 = 370.08 Impurity->Validation Must be < 0.15%

Figure 2: Tracking the dibromo-impurity through the Dapagliflozin manufacturing lifecycle.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 126503383, 1,4-Dibromo-2-(4-ethoxybenzyl)benzene. Retrieved from [Link]

  • Meng, W., et al. (2008). Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 51(5), 1145–1149. (Contextual grounding for diarylmethane scaffold synthesis).
  • Bristol-Myers Squibb Company. (2002). Patent US6515117B2: C-aryl glucoside SGLT2 inhibitors and method. (Describes the foundational Friedel-Crafts/Reduction chemistry for this class of compounds).

Sources

Exploratory

The Critical Role and Control of 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene in SGLT2 Inhibitor Synthesis

Target Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Process Guide Executive Summary The synthesis of highly selective sodium-glucose cotransp...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Process Guide

Executive Summary

The synthesis of highly selective sodium-glucose cotransporter 2 (SGLT2) inhibitors, specifically Dapagliflozin, relies on the precise construction of a C-aryl glucoside bond. This is classically achieved via the regioselective lithium-halogen exchange of the aglycone intermediate, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. However, the presence of halogenated analogs in the raw materials can severely disrupt this synthesis.

This whitepaper provides an in-depth analysis of 1,4-dibromo-2-[(4-ethoxyphenyl)methyl]benzene (CAS: 1807632-93-4)—widely classified as Dapagliflozin Impurity 12 or 17[1]. We will explore its mechanistic origins, its catastrophic impact on regioselectivity during organolithium coupling, and provide self-validating experimental protocols to track and purge this impurity to meet European Pharmacopoeia (EP) standards[2].

Mechanistic Origins: Propagation of Halogenated Impurities

The standard aglycone is synthesized via a highly optimized three-step process: acylation of 5-bromo-2-chlorobenzoic acid, Friedel-Crafts alkylation with phenetole, and subsequent silane reduction[3].

The emergence of the 1,4-dibromo impurity is a direct consequence of raw material contamination. If the starting material, 5-bromo-2-chlorobenzoic acid, contains trace amounts of 2,5-dibromobenzoic acid , the impurity seamlessly propagates through the entire synthetic sequence. Because the physicochemical properties (solubility, crystallinity) of the dibromo intermediates are nearly identical to the chloro-bromo targets, standard purification techniques like recrystallization often fail to clear it.

G SM 5-Bromo-2-chlorobenzoic acid (Standard SM) Ketone 5-Bromo-2-chloro- 4'-ethoxybenzophenone SM->Ketone Phenetole, AlCl3 ImpSM 2,5-Dibromobenzoic acid (Impurity) ImpKetone 2,5-Dibromo- 4'-ethoxybenzophenone ImpSM->ImpKetone Phenetole, AlCl3 Aglycone 4-Bromo-1-chloro-2- (4-ethoxybenzyl)benzene Ketone->Aglycone Et3SiH, BF3·OEt2 ImpAglycone 1,4-Dibromo-2- (4-ethoxybenzyl)benzene ImpKetone->ImpAglycone Et3SiH, BF3·OEt2

Divergent synthetic pathways illustrating the propagation of the 1,4-dibromo impurity.

The Causality of Regioselectivity Failure

The core issue with 1,4-dibromo-2-[(4-ethoxyphenyl)methyl]benzene lies in its behavior during the critical C-aryl glucoside coupling phase.

In the standard intermediate , the C4-Br bond is significantly weaker and more polarizable than the C1-Cl bond. When treated with n-butyllithium (n-BuLi) at -78°C, lithium-halogen exchange occurs exclusively at the C4 position.

Conversely, in the 1,4-dibromo impurity , both the C1 and C4 positions feature highly reactive C-Br bonds. While the C4 position is kinetically favored due to less steric hindrance, the C1 position remains highly susceptible to lithiation. This lack of regiocontrol generates a mixture of organolithium species, which subsequently couple with the gluconolactone to form isomeric des-chloro bromo-dapagliflozin impurities. These isomers co-crystallize with the final API, causing catastrophic batch failures.

G Start 1,4-Dibromo-2-(4-ethoxybenzyl)benzene (Impurity 12/17) PathA Exchange at C4 (Kinetically Favored) Start->PathA n-BuLi, -78°C PathB Exchange at C1 (Sterically Hindered) Start->PathB n-BuLi, -78°C ProdA Isomer A (C4 Coupled) PathA->ProdA 1. Gluconolactone 2. Reduction ProdB Isomer B (C1 Coupled) PathB->ProdB 1. Gluconolactone 2. Reduction

Competing lithium-halogen exchange pathways for the 1,4-dibromo impurity during coupling.

Quantitative Impact on Coupling

Table 1: Relative Reactivity and Regioselectivity in Lithium-Halogen Exchange

SubstrateHalogen at C1Halogen at C4Exchange Ratio (C4 : C1)Downstream API Impact
Standard Aglycone ChloroBromo> 99.9 : 0.1High purity Dapagliflozin
Impurity 12/17 BromoBromo~ 85.0 : 15.0High burden of isomeric impurities

Self-Validating Experimental Protocols

To ensure process trustworthiness, the following protocols integrate causality-driven choices with strict In-Process Controls (IPCs) to create a self-validating system.

Protocol A: Synthesis of the Aglycone with Built-in Impurity Tracking

Objective: Synthesize 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene while preventing the propagation of the 1,4-dibromo analog[3].

  • Raw Material Qualification: Analyze 5-bromo-2-chlorobenzoic acid via HPLC. Validation Check: Proceed only if 2,5-dibromobenzoic acid is < 0.10%.

  • Acylation: Suspend the acid in Dichloromethane (DCM) with a catalytic amount of DMF. Dropwise add thionyl chloride (1.2 eq) at 20°C. Causality: Thionyl chloride is utilized over oxalyl chloride to prevent aggressive gas evolution at scale, while the strict <30°C temperature limit prevents thermal degradation.

  • Friedel-Crafts Alkylation: Cool the mixture to 0-5°C. Add phenetole (1.1 eq) and anhydrous AlCl₃ (1.2 eq). Causality: Maintaining low temperatures minimizes ortho-acylation of the phenetole, ensuring high para-selectivity.

  • Reduction: Isolate the benzophenone intermediate. Dissolve in a DCM/Acetonitrile mixture. Add triethylsilane (Et₃SiH, 2.5 eq) and cool to -10°C. Slowly add BF₃·OEt₂ (2.0 eq). Causality: This specific silane/Lewis acid combination selectively reduces the diaryl ketone to a methylene bridge. Standard Pd/C hydrogenation cannot be used as it would rapidly cleave both the C-Cl and C-Br bonds.

  • Self-Validation (IPC): Prior to quenching with aqueous NaHCO₃, sample the reactor. HPLC must confirm < 0.5% remaining ketone.

Protocol B: Analytical Tracking of 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene

Objective: Quantify the 1,4-dibromo impurity in the final aglycone intermediate prior to lithiation.

Table 2: HPLC Method Parameters and System Suitability

ParameterSpecification / Setpoint
Column C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A: 0.1% TFA in Water, B: Acetonitrile
Gradient 10% B to 90% B over 20 min
Detection UV at 225 nm
System Suitability (Rs) Resolution between Standard and Impurity > 1.5
RRT (Standard) 1.00
RRT (1,4-Dibromo) 1.08

Self-Validation: Perform a spike recovery test at the 0.15% specification limit. If recovery falls outside 95-105%, the mobile phase preparation must be recalibrated.

Protocol C: Regioselective Lithium-Halogen Exchange

Objective: Execute the C-aryl glucoside coupling while suppressing off-target lithiation.

  • Lithiation: Dissolve the validated aglycone in an anhydrous THF/Toluene (1:2) mixture. Cool strictly to -78°C. Dropwise add n-BuLi (1.05 eq). Causality: The mixed solvent system prevents the organolithium intermediate from precipitating out of solution. The strict -78°C temperature provides the kinetic control necessary to exclusively exchange the C4-bromine.

  • Coupling: Add 2,3,4,6-tetra-O-trimethylsilyl-β-D-glucolactone (1.1 eq) dissolved in Toluene. Causality: The lactone acts as the electrophile, forming a stable tetrahedral intermediate at low temperatures.

  • Quench: Quench the reaction with methanolic methanesulfonic acid (MSA). Causality: MSA serves a dual purpose—it safely quenches the organolithium species and simultaneously removes the TMS protecting groups while forming the methyl ketal, setting up the final reduction step.

Conclusion & Control Strategy

The presence of 1,4-dibromo-2-[(4-ethoxyphenyl)methyl]benzene in SGLT2 inhibitor synthesis represents a critical process vulnerability. Because its regioselective lithiation profile is fundamentally flawed, it generates downstream isomeric impurities that cannot be easily purged from the final API.

Therefore, the most robust control strategy is preventative upstream control . By establishing strict raw material specifications for 5-bromo-2-chlorobenzoic acid (limiting 2,5-dibromobenzoic acid to < 0.10%) and utilizing the self-validating analytical protocols outlined above, process chemists can ensure the integrity of the C-aryl glucoside coupling and guarantee the production of high-purity Dapagliflozin.

References

  • 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | 461432-23-5 , TCI Chemicals, Link

  • 1,4-Dibromo-2-(4-ethoxybenzyl)benzene | C15H14Br2O | CID 126503383 , PubChem, 1

  • Dapagliflozin EP Impurities & USP Related Compounds , SynThink Chemicals, 2

  • CN117658784B - Dapagliflozin middle Process for the preparation of intermediates , Google Patents, 3

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Foundational

The Cornerstone of Glycemic Control: A Technical Guide to the Key Intermediates for Dapagliflozin Generic Drug Development

Abstract Dapagliflozin, a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, has revolutionized the management of type 2 diabetes mellitus. As patent exclusivities wane, the development of generic equ...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Dapagliflozin, a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, has revolutionized the management of type 2 diabetes mellitus. As patent exclusivities wane, the development of generic equivalents necessitates a profound understanding of its synthetic pathways. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the core intermediates crucial for the efficient and scalable synthesis of Dapagliflozin. We will dissect the strategic importance of each key intermediate, elucidate their synthetic routes with mechanistic insights, and present detailed protocols for their preparation and characterization, thereby empowering the generic pharmaceutical industry to navigate the complexities of Dapagliflozin synthesis with scientific rigor and commercial viability.

Introduction: The Significance of Dapagliflozin and the Rise of Generics

Dapagliflozin's mechanism of action, which promotes the excretion of excess glucose in the urine, offers a unique insulin-independent approach to glycemic control.[1] Its clinical success has established it as a cornerstone in diabetes therapy. The impending arrival of generic Dapagliflozin presents a significant opportunity to enhance patient access to this vital medication. However, the synthesis of this complex C-aryl glucoside presents considerable challenges, demanding a robust and cost-effective manufacturing process.[2][3][4] Central to this endeavor is the strategic synthesis and control of key intermediates that form the backbone of the final active pharmaceutical ingredient (API).

This guide will focus on the most prevalent and efficient synthetic strategies, highlighting three pivotal intermediates that are fundamental to the majority of reported generic routes:

  • The Aglycone Moiety: 5-Bromo-2-chloro-4'-ethoxydiphenylmethane

  • The Glycosyl Donor: Activated and Protected Glucose Derivatives

  • The Penultimate Intermediate: The C-Aryl Glucoside Core

The Aglycone Synthon: 5-Bromo-2-chloro-4'-ethoxydiphenylmethane

The diarylmethane aglycone portion of Dapagliflozin is a critical determinant of its selectivity and potency. Its synthesis must be efficient and high-yielding to ensure the economic viability of the overall process. The most common starting material for this intermediate is 5-bromo-2-chlorobenzoic acid.[1][5]

Synthetic Strategy: From Carboxylic Acid to Diphenylmethane

A widely adopted approach involves a two-step sequence of Friedel-Crafts acylation followed by a reduction.[6][7][8]

Step 1: Friedel-Crafts Acylation

The initial step involves the conversion of 5-bromo-2-chlorobenzoic acid to its corresponding acyl chloride, typically using thionyl chloride or oxalyl chloride. This activated species then undergoes a Lewis acid-catalyzed Friedel-Crafts acylation with phenetole (ethoxybenzene) to yield 5-bromo-2-chloro-4'-ethoxybenzophenone.[9]

Step 2: Reduction of the Ketone

The subsequent reduction of the benzophenone intermediate to the desired diphenylmethane is a critical transformation. Various reducing agents can be employed, with borohydride-based reagents being a common choice in the presence of a Lewis acid.[6]

Experimental Protocol: One-Pot Synthesis of 5-Bromo-2-chloro-4'-ethoxydiphenylmethane

This one-pot procedure minimizes intermediate isolation, thereby improving process efficiency.[6]

  • Acyl Chloride Formation: To a solution of 5-bromo-2-chlorobenzoic acid in a suitable organic solvent (e.g., dichloromethane), add thionyl chloride and a catalytic amount of N,N-dimethylformamide (DMF).

  • Friedel-Crafts Acylation: In a separate vessel, charge the Lewis acid (e.g., aluminum chloride) and the organic solvent. Cool the mixture and add phenetole. Slowly add the previously prepared acyl chloride solution, maintaining a low temperature.

  • Reduction: Following the completion of the acylation, introduce a reducing agent such as sodium borohydride in the presence of the same Lewis acid.

  • Work-up and Purification: Quench the reaction carefully with an acidic aqueous solution. Separate the organic layer, wash, dry, and concentrate under reduced pressure. The crude product can be purified by crystallization.

Characterization and Quality Control

The purity of 5-bromo-2-chloro-4'-ethoxydiphenylmethane is paramount to the success of subsequent steps. Key analytical techniques for its characterization include:

Technique Purpose
HPLC To determine purity and quantify impurities.
¹H NMR & ¹³C NMR To confirm the chemical structure and identify any structural isomers.
Mass Spectrometry To confirm the molecular weight.

The Glycosyl Donor: The Heart of the C-Glucoside

The stereoselective formation of the C-glycosidic bond is arguably the most challenging step in Dapagliflozin synthesis. The choice of the glycosyl donor, a protected and activated glucose derivative, is critical for achieving high yield and the desired β-anomeric selectivity.

Common Glycosyl Donors in Dapagliflozin Synthesis

Two primary classes of glycosyl donors are prominently featured in the literature:

  • Per-O-silylated Gluconolactone: 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone is a widely used intermediate.[1][10] Its reaction with an aryl organometallic species leads to a lactol intermediate.

  • Per-O-acetylated Glycosyl Bromide: 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose) is another versatile glycosyl donor.[11][12][][14]

Synthesis of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide

This intermediate is typically prepared from D-glucose in a two-step process.

Step 1: Peracetylation of D-Glucose

D-glucose is treated with acetic anhydride in the presence of a catalyst to form α,β-glucose pentaacetate.

Step 2: Bromination

The glucose pentaacetate is then reacted with a brominating agent, such as phosphorus tribromide generated in situ from red phosphorus and bromine in glacial acetic acid, to yield the desired 2,3,4,6-O-tetraacetyl-α-D-glucopyranosyl bromide.[11]

Experimental Protocol: Synthesis of Acetobromoglucose
  • Pentaacetate Formation: React D-glucose with acetic anhydride in the presence of a suitable catalyst.

  • Bromination: Dissolve the resulting glucose pentaacetate in a suitable solvent. Add a solution of phosphorus tribromide dropwise at a controlled temperature.

  • Isolation: After the reaction is complete, pour the mixture into ice water and extract the product with an organic solvent. Wash the organic layer, dry, and concentrate to obtain the crude product, which can be purified by recrystallization.[11]

The Crucial Coupling: Formation of the C-Aryl Glucoside Core

The construction of the C-aryl glucoside skeleton is the cornerstone of Dapagliflozin synthesis. This involves the reaction of the aglycone moiety with the glycosyl donor.

Synthetic Strategies for C-Glycosylation

The most prevalent strategy involves the reaction of an organometallic derivative of the aglycone with the protected glucose species.

Route A: Using Per-O-silylated Gluconolactone

This route involves the generation of an aryllithium species from 5-bromo-2-chloro-4'-ethoxydiphenylmethane via lithium-halogen exchange at low temperatures, followed by its addition to 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone.[1][10] The resulting lactol is then typically treated with an acid in the presence of an alcohol (e.g., methanol) to form a methyl glycoside intermediate.[1]

Route B: Using Acetobromoglucose

This approach can involve the formation of an organocuprate or a Grignard reagent from the aglycone, which then reacts with acetobromoglucose.[15]

The Penultimate Intermediate: The Protected C-Aryl Glucoside

Regardless of the specific route, a protected C-aryl glucoside is formed. A key intermediate in many efficient syntheses is an ethyl C-aryl glycoside, which has been shown to be a crystalline solid, facilitating its purification.[16][17][18][19]

The Final Transformation: Stereoselective Reduction and Deprotection

The final steps in the synthesis involve the stereoselective reduction of an intermediate at the anomeric center to establish the desired β-configuration, followed by the removal of the protecting groups from the glucose moiety.

Stereoselective Reduction

The reduction of the anomeric center is a critical step that dictates the stereochemical outcome of the final product. A common method involves the use of a silane reducing agent, such as triethylsilane (Et₃SiH), in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂).[20][21][22] This reduction typically proceeds with high diastereoselectivity to afford the desired β-anomer.

Deprotection

The final step is the deprotection of the hydroxyl groups on the glucose ring. When acetyl protecting groups are used, they can be readily removed under basic conditions, for example, using lithium hydroxide.[23][24]

Synthetic Workflow and Interconnectivity

The following diagram illustrates the key transformations and the central role of the discussed intermediates in a common synthetic pathway to Dapagliflozin.

Dapagliflozin_Synthesis cluster_aglycone Aglycone Synthesis cluster_glucose Glycosyl Donor Synthesis cluster_coupling Core Synthesis A 5-Bromo-2-chlorobenzoic Acid B 5-Bromo-2-chloro-4'-ethoxybenzophenone A->B Friedel-Crafts Acylation C 5-Bromo-2-chloro-4'-ethoxydiphenylmethane B->C Reduction G Protected C-Aryl Glucoside (e.g., Tetra-O-acetyl) C->G D D-Glucose E Per-O-acetylated Glucose D->E Acetylation F 2,3,4,6-tetra-O-acetyl-α-D- glucopyranosyl bromide E->F Bromination F->G H Dapagliflozin (Tetra-O-acetyl) G->H Stereoselective Reduction I Dapagliflozin H->I Deprotection

Figure 1: A representative synthetic pathway for Dapagliflozin highlighting the key intermediates.

Conclusion: A Roadmap for Generic Success

The successful generic development of Dapagliflozin hinges on the mastery of its chemical synthesis. This guide has delineated the critical intermediates that form the foundation of efficient and scalable manufacturing processes. A thorough understanding of the synthesis, purification, and characterization of the aglycone moiety, the glycosyl donor, and the resulting C-aryl glucoside core is indispensable. By focusing on robust and well-characterized intermediates, generic drug developers can ensure the production of high-purity Dapagliflozin that meets stringent regulatory standards while promoting broader patient access to this important therapeutic agent.

References

  • A Concise and Efficient Synthesis of Dapagliflozin. Semantic Scholar. [Link]

  • STRATEGY FOR THE SYNTHESIS OF C-ARYL GLUCOSIDES AS SODIUM GLUCOSE COTRANSPORTER 2 INHIBITORS. HETEROCYCLES. [Link]

  • A Concise and Efficient Synthesis of Dapagliflozin. ResearchGate. [Link]

  • A Concise and Efficient Synthesis of Dapagliflozin. Organic Process Research & Development. [Link]

  • Study on the synthesis of 2,3,4,6-O-tetraacetyl-α-D-glucopyranosyl bromide. Bulgarian Chemical Communications. [Link]

  • Synthesis and SAR of Thiazolylmethylphenyl Glucoside as Novel C-Aryl Glucoside SGLT2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Methods of producing C-aryl glucoside SGLT2 inhibitors.
  • Synthesis and SAR of Thiazolylmethylphenyl Glucoside as Novel C-Aryl Glucoside SGLT2 Inhibitors. PMC. [Link]

  • Synthesis of Dapagliflozin. Synfacts. [Link]

  • DAPAGLIFLOZIN. New Drug Approvals. [Link]

  • A Practical Stereoselective Synthesis and Novel Cocrystallizations of an Amphiphatic SGLT-2 Inhibitor. Organic Process Research & Development. [Link]

  • One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane.
  • Advances in SGLT2 Inhibitors for Type 2 Diabetes Management. Preprints.org. [Link]

  • Improved synthesis of dapagliflozin. Chinese Journal of Medicinal Chemistry. [Link]

  • Dapagliflozin. Wikipedia. [Link]

  • Some of the general approaches to the key steps in the synthesis of gliflozins, a class of glucose. Gelest, Inc. [Link]

  • Process for preparation of dapagliflozin and intermediates thereof.
  • The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane.
  • Dapagliflozin Preparation Process. Scribd. [Link]

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  • n-Propyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside. PMC. [Link]

  • Analytical Method Development and Validation of Dapagliflozin Enantiomer and Other Related Impurities in API Form with Cost Effective and Green Approach. Der Pharma Chemica. [Link]

  • compound 18: (a) 2,3,4,6‐tetra‐O‐acetyl‐α‐D‐glucopyranosyl bromide,... ResearchGate. [Link]

  • NOVEL PROCESSES FOR PREPARATION OF DAPAGLIFLOZIN OR ITS SOLVATES OR CO-CRYSTALS THEREOF. European Patent Office. [Link]

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  • Preparation method of 5-bromo-2-chloro-4 '-ethoxydiphenylmethane. Patsnap. [Link]

  • The preparation of dapagliflozin 7 n and its analogues 8 n and 11 n. ResearchGate. [Link]

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  • A New Analytical Method Development and Validation for the Estimation of Dapagliflozin by Using Reverse Phase-High Performance Liquid Chromatography. International Journal of Pharmaceutical Sciences and Research. [Link]

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Exploratory

Technical Guide: Solubility Profiling &amp; Solvent Selection for 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene

Executive Summary & Compound Analysis Compound: 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene CAS: 1807632-93-4 Role: Key synthetic intermediate (building block) and process impurity in the manufacturing of SGLT2 inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Analysis

Compound: 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene CAS: 1807632-93-4 Role: Key synthetic intermediate (building block) and process impurity in the manufacturing of SGLT2 inhibitors (e.g., Dapagliflozin).[1]

This guide provides a technical analysis of the solubility profile for 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene. As a halogenated diarylmethane derivative, its solubility behavior is governed by high lipophilicity (LogP > 5.0 predicted) and weak intermolecular forces (van der Waals/π-stacking). Understanding its solubility is critical for two primary unit operations:

  • Cryogenic Lithiation: Requiring high solubility in ethereal solvents (THF, MeTHF) at -78°C to ensure homogeneous kinetics during bromine-lithium exchange.

  • Purification: Leveraging temperature-dependent solubility in alcoholic solvents (Ethanol, IPA) for recrystallization to remove regioisomeric impurities.

Physicochemical Basis of Solubility

The solubility of this molecule is dictated by the competition between the hydrophobic diarylmethane core and the moderately polar ethoxy ether tail.

Structural FeatureEffect on SolubilityTarget Solvents
Diarylmethane Core High Lipophilicity, Low PolarityToluene, Hexanes, DCM
Aryl Bromides (x2) Polarizability, Heavy Atom EffectHalogenated Solvents (DCM, Chloroform)
Ethoxy Group H-Bond Acceptor (Weak)Ethers (THF, MTBE), Alcohols (Hot)
Crystal Lattice π-π Stacking PotentialRequires thermal energy to break (Recrystallization)
Predicted Solubility Profile (Hansen Space)

Based on structural analogs (e.g., 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene), the compound exhibits the following solubility hierarchy:

  • High Solubility (>100 mg/mL): Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Ethyl Acetate.

  • Temperature-Dependent (Crystallization Zone): Ethanol, Isopropanol (IPA), Acetonitrile.

  • Low Solubility (<1 mg/mL): Water, Ethylene Glycol.

Critical Process Applications

A. Cryogenic Lithiation (Reaction Solvent)

For the synthesis of SGLT2 inhibitors, this intermediate often undergoes Lithium-Halogen exchange.

  • Requirement: The solute must remain dissolved at -78°C to prevent heterogeneous reaction rates, which lead to impurities (e.g., double lithiation or protonation).

  • Recommended Solvent: Anhydrous THF or 2-MeTHF .

  • Technical Note: While Toluene is a good solvent at RT, it may cause precipitation of the lithiated species or the starting material at cryogenic temperatures if used alone. A Toluene/THF mixture (e.g., 4:1) is often a compromise to reduce cost while maintaining solubility.

B. Purification & Crystallization

The "Dibromo" variant is often an impurity in the "Chloro-Bromo" process or requires purification itself.

  • Method: Cooling Crystallization.[2][3]

  • Solvent System: Ethanol (EtOH) or Ethanol/Water mixtures.

  • Mechanism: The compound is soluble in boiling Ethanol but crystallizes out upon cooling to 0–5°C. This rejects polar impurities and related regioisomers that remain in the mother liquor.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Saturation Shake-Flask)

Use this protocol to generate precise solubility curves for your specific batch.

  • Preparation: Add excess solid (approx. 500 mg) to 2 mL of the target solvent in a crimp-sealed HPLC vial.

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours using a thermomixer.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated if testing elevated temperatures).

  • Quantification:

    • Evaporation: Transfer 1 mL of filtrate to a tared vessel, evaporate solvent under nitrogen, and weigh the residue.

    • HPLC: Dilute 10 µL of filtrate into 1 mL Acetonitrile and quantify against a standard curve.

Protocol B: Dynamic Solubility Screening (Polythermal Method)

Use this for rapid crystallization solvent selection.

  • Prepare a slurry of the compound in the solvent (e.g., 100 mg/mL in Ethanol).

  • Heat at 1°C/min until dissolution is observed (Clear Point).

  • Cool at 1°C/min until nucleation is observed (Cloud Point).

  • Result: The width of the metastable zone (MSZW) indicates the stability of the solution and the control required for crystallization.

Decision Logic & Workflows

Visualization 1: Solvent Selection for Synthesis vs. Purification

This diagram illustrates the logical flow for selecting solvents based on the intended chemical transformation.

SolventSelection Start Objective Reaction C-C Coupling (Lithiation) Start->Reaction Synthetic Step Purification Purification (Impurity Removal) Start->Purification Work-up SolubilityCheck Check Solubility @ -78°C Reaction->SolubilityCheck Screening Temp-Dependent Screening Purification->Screening THF THF / 2-MeTHF (Preferred) SolubilityCheck->THF High Solubility Toluene Toluene (Co-solvent only) SolubilityCheck->Toluene Risk of ppt PolarProtic Ethanol / IPA (Recrystallization) Screening->PolarProtic Steep Solubility Curve NonPolar Hexane / EtOAc (Chromatography) Screening->NonPolar Elution Profile

Caption: Decision matrix for solvent selection distinguishing between kinetic control (Reaction) and thermodynamic separation (Purification).

Visualization 2: Impurity Fate during Recrystallization

Visualizing how solubility differences allow for the separation of the 1,4-Dibromo species from potential byproducts.

CrystallizationLogic Crude Crude Mixture (1,4-Dibromo + Regioisomers) Dissolution Dissolution (Reflux in EtOH) Crude->Dissolution Heat Cooling Controlled Cooling (20°C -> 0°C) Dissolution->Cooling Supersaturation Filtration Filtration Cooling->Filtration Nucleation Solid Filter Cake (Pure 1,4-Dibromo) Filtration->Solid Product MotherLiquor Mother Liquor (Enriched Impurities) Filtration->MotherLiquor Waste

Caption: Thermodynamic purification cycle leveraging the steep solubility curve of the diarylmethane scaffold in alcohols.

References

  • Sigma-Aldrich. (n.d.). 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene Product Sheet. Retrieved from

  • PubChem. (n.d.). 1,4-Dibromo-2-(4-ethoxybenzyl)benzene (CID 126503383).[1] National Library of Medicine. Retrieved from

  • Meng, W., et al. (2017). Process for the preparation of Dapagliflozin. (Patent Context for similar intermediates).
  • BenchChem. (n.d.). Purification protocols for halogenated diarylalkynes. (General reference for column chromatography of similar lipophilic bromides). Retrieved from

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Foundational

Advanced Safety and Analytical Whitepaper: Dapagliflozin Impurity 12 (TMS-Gluconolactone)

Executive Summary In the highly regulated landscape of SGLT2 inhibitor synthesis, the rigorous control of process impurities is paramount for ensuring patient safety and final drug efficacy (1)[1]. Dapagliflozin Impurity...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly regulated landscape of SGLT2 inhibitor synthesis, the rigorous control of process impurities is paramount for ensuring patient safety and final drug efficacy (1)[1]. Dapagliflozin Impurity 12, chemically identified as 2,3,4,6-Tetrakis-O-trimethylsilyl-D-gluconolactone (CAS: 32384-65-9), serves as a critical electrophilic intermediate in the C-glucosylation step of dapagliflozin manufacturing (2)[2].

As a Senior Application Scientist, I have structured this technical guide to move beyond a static Safety Data Sheet (SDS). This whitepaper decodes the physicochemical causality behind the compound's hazards and establishes a self-validating analytical workflow for its precise quantification.

Physicochemical Profiling & Hazard Causality (SDS Sections 2 & 9)

Understanding an SDS requires looking beyond the hazard codes to the underlying molecular behavior. Impurity 12 is classified under GHS as a skin (H315), eye (H319), and respiratory (H335) irritant (2)[2].

The Causality of Toxicity: The root cause of these hazards lies in the molecule's extreme moisture sensitivity. The four bulky trimethylsilyl (TMS) protecting groups are highly labile in the presence of ambient humidity. When exposed to water, the Si-O bonds undergo rapid hydrolysis, releasing trimethylsilanol (TMSOH) and hexamethyldisiloxane (HMDSO). These volatile silanol byproducts are the actual primary irritants responsible for the respiratory and ocular hazards noted in the safety documentation.

Quantitative Data Summary
ParameterValue / DescriptionRationale / Causality
Chemical Name 2,3,4,6-Tetrakis-O-trimethylsilyl-D-gluconolactoneFully silylated gluconolactone intermediate.
CAS Number 32384-65-9Industry standard identifier (2)[2].
Molecular Weight 466.87 g/mol High mass due to four bulky TMS groups.
Boiling Point 417 °CHigh boiling point; requires high GC inlet temperatures.
Flash Point 171 °CCombustible at high temperatures.
GHS Hazards H315, H319, H335Irritant to skin, eyes, and respiratory tract.
Storage 2-8 °C under Inert Gas (Ar/N2)Prevents atmospheric moisture from cleaving TMS bonds.
Mechanistic Pathway of Degradation

Degradation A Impurity 12 (TMS-Gluconolactone) C Hydrolysis (Si-O Cleavage) A->C B Atmospheric H2O (Moisture) B->C D Trimethylsilanol (Volatile Irritant) C->D E D-Gluconolactone (Degradant) C->E

Fig 1: Moisture-induced hydrolysis pathway of Impurity 12 leading to volatile irritants.

Handling, Storage, and PPE Protocols (SDS Sections 7 & 8)

To maintain a self-validating safety environment, handling protocols must preemptively address the hydrolysis pathway detailed above.

  • Storage: The compound must be maintained at 2-8 °C strictly under an inert atmosphere (Argon or Nitrogen) to prevent degradation (2)[2].

  • Handling: All manipulations, including weighing and dissolution, should occur within a moisture-free glovebox.

  • PPE: Nitrile gloves (verified for siloxane impermeability), tight-fitting safety goggles, and a half-mask respirator equipped with organic vapor cartridges are mandatory if the material is handled outside of primary containment.

Analytical Methodology for Detection & Quantification

Standard Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods utilizing protic mobile phases (e.g., water/acetonitrile with formic acid) are widely validated for the final dapagliflozin API and its stable impurities (3)[3]. Furthermore, LC-MS/MS techniques operating in electrospray ionization (ESI) mode are routinely employed for bioanalytical and formulation assays (4)[4].

Expert Insight & Causality: Applying these conventional LC methods to Impurity 12 constitutes a critical analytical error. Protic solvents will instantaneously solvolyze the TMS groups, resulting in the complete loss of the intact analyte and the false appearance of D-gluconolactone. To accurately quantify Dapagliflozin Impurity 12, one must exploit its existing chemical state. Because it is fully silylated, the molecule is inherently volatile and thermally stable, making it an ideal candidate for Gas Chromatography-Mass Spectrometry (GC-MS) .

Self-Validating GC-MS Protocol

System Suitability (Self-Validating Control): Before sample injection, run a blank extraction spiked with a known concentration of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). If the analytical system (vials, syringe, inlet) contains residual moisture, the BSTFA will react, and degradation peaks will appear. A clean BSTFA blank validates the system's anhydrous integrity, ensuring the trustworthiness of the subsequent quantitative data.

Step-by-Step Methodology:

  • Anhydrous Sample Preparation: Dissolve 10 mg of the process sample in 1.0 mL of anhydrous dichloromethane (DCM). Add a 3Å molecular sieve to the autosampler vial to guarantee zero moisture during the sequence queue.

  • Injection Parameters: Inject 1 µL into the GC inlet maintained at 250 °C using a split ratio of 10:1 to prevent column overloading.

  • Chromatographic Separation: Utilize a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm).

    • Oven Program: Hold at 100 °C for 2 min, ramp at 15 °C/min to 300 °C, and hold for 5 min.

  • Mass Spectrometry (MS) Detection: Operate the MS in Electron Ionization (EI) mode at 70 eV. Monitor the characteristic fragmentation cascade of TMS-protected sugars (e.g., m/z 73 [TMS]+, m/z 147, m/z 204, and m/z 217).

GCMS_Workflow N1 Step 1: Anhydrous Extraction (DCM + Molecular Sieves) N2 Step 2: GC Injection (250°C, Split 10:1) N1->N2 N3 Step 3: Capillary Separation (DB-5MS, Temp Ramp 100-300°C) N2->N3 N4 Step 4: EI-MS Detection (70 eV, m/z 73, 147, 204) N3->N4 N5 Step 5: Data Review (Avoid False Negatives) N4->N5

Fig 2: Anhydrous GC-MS workflow designed to prevent TMS hydrolysis during quantification.

References

  • ResearchGate - Development and validation of high-performance liquid chromatographic method for determination of dapagliflozin and its impurities in tablet dosage form. Available at:[Link]

  • IOSR Journal of Pharmacy - A Validated LC-MS/MS Method for Determination of Dapagliflozin in Tablet Formulation. Available at:[Link]

  • Der Pharma Chemica - Analytical Method Development and Validation of Dapagliflozin Enantiomer and Other Related Impurities in API Form with Cost Effective and Green Approach. Available at:[Link]

Sources

Exploratory

The Benzylbenzene Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Introduction: The Understated Importance of the Benzylbenzene Core In the vast and ever-expanding universe of medicinal chemistry, certain molecular scaffolds reappear with remarkable frequency, earning the designation o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Understated Importance of the Benzylbenzene Core

In the vast and ever-expanding universe of medicinal chemistry, certain molecular scaffolds reappear with remarkable frequency, earning the designation of "privileged structures." These are not merely passive frameworks, but rather active participants in molecular recognition, possessing an inherent ability to interact with a wide range of biological targets. While often overshadowed by more complex heterocyclic systems, the simple yet elegant benzylbenzene core represents a quintessential example of such a privileged motif. Its unique combination of structural rigidity, lipophilicity, and synthetic accessibility has made it a cornerstone in the design and development of a diverse array of therapeutic agents. This technical guide aims to provide an in-depth exploration of benzylbenzene derivatives in medicinal chemistry, from their fundamental synthesis to their applications in combating a spectrum of human diseases. We will delve into the strategic considerations behind their synthesis, dissect the nuances of their structure-activity relationships, and provide practical, field-proven protocols for their biological evaluation.

Part 1: The Synthetic Chemist's Toolkit: Constructing the Benzylbenzene Core and its Derivatives

The synthetic accessibility of a molecular scaffold is a critical determinant of its utility in drug discovery. The benzylbenzene framework, in this regard, offers a wealth of established and innovative synthetic routes, allowing for the facile introduction of a wide range of functional groups and the fine-tuning of physicochemical properties.

The Cornerstone of C-C Bond Formation: Friedel-Crafts Alkylation and its Modern Variants

The Friedel-Crafts reaction, a cornerstone of organic synthesis, remains a primary method for constructing the core benzyl-benzene bond. The classical approach involves the reaction of a benzyl halide with a benzene derivative in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).

However, the landscape of Friedel-Crafts chemistry has evolved significantly, with a modern emphasis on milder, more selective, and reusable catalysts. This shift is driven by the need to overcome the limitations of traditional Lewis acids, which include harsh reaction conditions, lack of selectivity, and the generation of corrosive waste.

Modern Catalytic Approaches:

  • Metal-Organic Frameworks (MOFs): These crystalline materials, composed of metal ions or clusters coordinated to organic ligands, offer the advantages of both homogeneous and heterogeneous catalysis. Their well-defined porous structures can provide shape selectivity, while the metallic nodes act as Lewis acid sites. For instance, copper-based MOFs like Basolite C300 have been shown to effectively catalyze the benzylation of benzene with benzyl chloride under milder conditions than traditional Lewis acids.[1]

  • Mixed Metal Oxides: Heterogeneous catalysts like iron(III) oxide supported on zirconia (Fe₂O₃/ZrO₂) have emerged as robust and recyclable catalysts for Friedel-Crafts benzylation. These solid acids are easily separated from the reaction mixture, simplifying purification and reducing environmental impact.

Experimental Protocol: Heterogeneously Catalyzed Friedel-Crafts Benzylation

  • Catalyst Preparation (Fe₂O₃/ZrO₂):

    • Dissolve 1.244 g of ferrous sulfate heptahydrate in 10 mL of distilled water.

    • Add 5.0 g of powdered zirconium hydroxide to the solution.

    • Evaporate the water on a water bath with continuous stirring.

    • Calcine the resulting solid mixture at 600°C for 6 hours.

  • Benzylation Reaction:

    • To a 25 mL round-bottomed flask, add the substituted benzene (20 mmol), benzyl chloride (10 mmol), and 0.1 g of the prepared Fe₂O₃/ZrO₂ catalyst.

    • Stir the reaction mixture under solvent-free conditions at 80°C.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Upon completion, dissolve the reaction mixture in ethyl acetate and separate the catalyst by filtration.

    • Purify the product by column chromatography on silica gel using petroleum ether as the eluent.

Causality in Catalyst Selection: The choice of a heterogeneous catalyst like Fe₂O₃/ZrO₂ over a traditional Lewis acid like AlCl₃ is dictated by a desire for a more sustainable and controlled process. The solid catalyst minimizes corrosive waste and can be easily recycled. Furthermore, the specific crystalline phase of the zirconia support (tetragonal in this case) has been correlated with higher catalytic activity, highlighting the importance of material science in optimizing synthetic protocols.

Bio-inspired Synthesis: The Rise of Enzymatic Methods

In the quest for greener and more sustainable chemical processes, enzymes have emerged as powerful catalysts. For the synthesis of benzylbenzene derivatives containing ester linkages, such as benzyl benzoate, lipases are particularly effective. These enzymes operate under mild conditions, exhibit high selectivity, and are biodegradable.

Workflow for Lipase-Catalyzed Synthesis of Benzyl Benzoate

cluster_reactants Reactants cluster_process Process cluster_products Products & Purification Benzyl Alcohol Benzyl Alcohol Immobilized Lipase Immobilized Lipase (e.g., Novozym 435) Benzyl Alcohol->Immobilized Lipase Acyl Donor Acyl Donor (e.g., Benzoic Acid) Acyl Donor->Immobilized Lipase Solvent/Solvent-free Solvent or Solvent-free System Immobilized Lipase->Solvent/Solvent-free Optimized Conditions Optimized Conditions (Temperature, Time) Solvent/Solvent-free->Optimized Conditions Benzyl Benzoate Benzyl Benzoate Optimized Conditions->Benzyl Benzoate Byproduct Byproduct (e.g., Water) Optimized Conditions->Byproduct Purification Purification (e.g., Filtration, Distillation) Benzyl Benzoate->Purification Byproduct->Purification

Caption: General workflow of lipase-catalyzed synthesis of benzyl benzoate.

Experimental Protocol: Enzymatic Synthesis of Benzyl Benzoate [2]

  • Reaction Setup:

    • In a temperature-controlled reactor, combine benzyl alcohol and benzoic acid (or a suitable acyl donor like benzoic anhydride) in a specific molar ratio (e.g., 1:1).

    • Add the immobilized lipase (e.g., Novozym® 435) to the mixture. The reaction can be run in a solvent (e.g., toluene) or under solvent-free conditions.

  • Reaction Conditions:

    • Maintain the reaction at a constant temperature (e.g., 60-80°C) with continuous stirring.

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification:

    • After the reaction reaches the desired conversion, separate the immobilized enzyme by filtration. The enzyme can be washed and reused.

    • Remove the solvent (if used) under reduced pressure.

    • Purify the crude benzyl benzoate by vacuum distillation.

Building Complexity: Amide Coupling and Cross-Coupling Reactions

Many biologically active benzylbenzene derivatives feature functional groups that link the two aromatic rings. Amide bonds are particularly common due to their metabolic stability and ability to participate in hydrogen bonding interactions.

The Schotten-Baumann Reaction: This classic method for amide synthesis involves the reaction of a benzylamine with a benzoyl chloride under basic conditions.[3]

Modern Amide Coupling Reagents: To avoid the often harsh conditions of the Schotten-Baumann reaction and the need to prepare acid chlorides, a plethora of coupling reagents have been developed. These reagents activate the carboxylic acid, allowing it to react directly with the amine under mild conditions.

Experimental Protocol: Amide Coupling for N-Benzylbenzamide Synthesis [3]

  • Reaction Setup:

    • Dissolve benzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or DMF).

    • Add the coupling reagent (e.g., isobutyl chloroformate) and a non-nucleophilic base (e.g., N-methylmorpholine) at 0°C.

    • After a short activation period, add benzylamine (1.0 eq) to the reaction mixture.

  • Reaction and Work-up:

    • Allow the reaction to stir at room temperature until completion (monitored by TLC).

    • Dilute the reaction mixture with an organic solvent and wash sequentially with dilute acid, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Suzuki Cross-Coupling for C(sp³)-C(sp²) Bond Formation: For the synthesis of derivatives where a benzyl group is attached to a heteroaromatic ring, modern cross-coupling reactions like the Suzuki reaction are invaluable. This method allows for the formation of a C-C bond between a boronic acid (or ester) and a halide or triflate. For example, 4-benzyl piperidines can be synthesized via a Suzuki protocol.[4]

Part 2: Therapeutic Applications of Benzylbenzene Derivatives

The benzylbenzene scaffold is a versatile platform for the development of drugs targeting a wide range of diseases. Its ability to be readily functionalized allows for the precise positioning of pharmacophoric groups to interact with specific biological targets.

In the Fight Against Cancer: A Multifaceted Approach

Benzylbenzene derivatives have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms.

2.1.1. Phenyl Benzoate Derivatives with Cytotoxic Activity

A number of phenyl benzoate derivatives have been synthesized and evaluated for their anticancer properties. For example, 4-butylphenyl 4-(6-hydroxyhexyloxy)benzoate has shown marked cell-growth inhibition against A549 human lung cancer cells.[2] Dimeric derivatives, such as 1,3-bis[4-(6-hydroxyhexyloxy)benzoyloxy]benzene, have been found to induce apoptosis in cancer cells.[2]

Structure-Activity Relationship (SAR) Insights:

  • Terminal Hydroxyl Group: The presence of a terminal hydroxyl group appears to be important for the cytotoxic activity of some phenyl benzoate derivatives.[2]

  • Linker Length and Position: The length and substitution pattern of the linker between the two aromatic rings can significantly influence the biological activity and mechanism of action. For instance, a 1,3-disubstituted benzene ring in a dimeric compound led to apoptosis, while a 1,2-disubstituted analogue caused cell-growth inhibition without affecting the cell cycle.[2]

Table 1: Anticancer Activity of Selected Phenyl Benzoate Derivatives

CompoundStructureCancer Cell LineActivityReference
4-butylphenyl 4-(6-hydroxyhexyloxy)benzoateA549 (Lung)Marked cell-growth inhibition at >5 µM[2]
1,3-bis[4-(6-hydroxyhexyloxy)benzoyloxy]benzeneSW480 (Colon), THP1 (Leukemia)Induces apoptosis (Sub-G1 phase accumulation)[2]
1,2-bis[4-(6-hydroxyhexyloxy)benzoyloxy]benzeneSW480 (Colon), THP1 (Leukemia)Cell-growth inhibition[2]

2.1.2. Benzimidazole and Benzothiazole-Containing Derivatives

The fusion of a benzylbenzene-like moiety with heterocyclic systems like benzimidazole and benzothiazole has yielded potent anticancer agents.[5][6][7] These scaffolds are considered "privileged" in their own right and their combination with a benzyl group often leads to enhanced biological activity. For example, N-benzyl benzimidazole derivatives have been shown to exhibit significant anticancer activity against human breast cancer cell lines.[5]

Mechanism of Action: The anticancer activity of these derivatives is often attributed to their ability to inhibit key enzymes involved in cancer progression, such as tyrosine kinases, or to interact with DNA.[8][9]

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity [5]

  • Cell Plating:

    • Plate cancer cells (e.g., MDA-MB-231) in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the synthesized benzylbenzene derivatives for a specified period (e.g., 48 hours).

  • Cell Fixation and Staining:

    • Fix the cells with trichloroacetic acid (TCA).

    • Wash the plates with water and stain with a 0.4% (w/v) solution of Sulforhodamine B (SRB) in 1% acetic acid.

  • Measurement:

    • Wash away the unbound dye and solubilize the protein-bound dye with a 10 mM Tris base solution.

    • Measure the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration that causes 50% growth inhibition) value for each compound.

Quelling the Flames: Anti-inflammatory Benzylbenzene Derivatives

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a major focus of medicinal chemistry. Benzylbenzene derivatives have emerged as promising candidates in this area.

2.2.1. Inhibition of the NF-κB Signaling Pathway

The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of the inflammatory response. Its activation leads to the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO), a key inflammatory mediator.

N¹-Benzyl-4-methylbenzene-1,2-diamine (JSH-21) and its analogues have been shown to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages by down-regulating iNOS expression.[1] This effect is attributed to the inhibition of NF-κB transcriptional activity.[1]

NF-κB Signaling Pathway and its Inhibition

cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IKK->IkB Degradation of IκB NFkB NF-κB IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Activation nucleus Nucleus NFkB_active->nucleus Translocation DNA DNA NFkB_active->DNA Binds to promoter iNOS iNOS Gene Expression DNA->iNOS NO NO Production iNOS->NO JSH21 JSH-21 (Benzylbenzene Derivative) JSH21->NFkB_active Inhibits Transcriptional Activity

Caption: Simplified diagram of the NF-κB signaling pathway and the inhibitory action of JSH-21.

Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages [1]

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in a suitable medium.

  • Cell Treatment:

    • Seed the cells in 96-well plates and allow them to adhere.

    • Pre-treat the cells with various concentrations of the benzylbenzene derivatives for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10 minutes.

  • Quantification:

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • Data Analysis:

    • Calculate the percentage of NO production inhibition and determine the IC₅₀ value for each compound.

2.2.2. Dual COX/LOX Inhibition

The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are key players in the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes, respectively. Dual inhibitors of COX and LOX are highly sought after as they may offer a broader spectrum of anti-inflammatory activity with a potentially improved side-effect profile compared to selective COX inhibitors.

A series of 4-benzyl-1,3-thiazole derivatives have been synthesized as potential dual COX/LOX inhibitors, using the known inhibitor Darbufelone as a lead molecule.[10]

Combating Microbial Threats: Antimicrobial Benzylbenzene Derivatives

The rise of antibiotic resistance is a global health crisis, necessitating the discovery of novel antimicrobial agents with new mechanisms of action. Benzylbenzene derivatives have shown promise in this area.

2.3.1. Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Benzyl phenyl sulfide derivatives have been designed and synthesized, exhibiting potent antibacterial activity against several strains of MRSA.[11]

SAR Insights:

  • The nature and position of substituents on both the benzyl and phenyl rings are critical for activity.

  • The mechanism of action for some of these compounds involves the disruption of the bacterial cell membrane.[11]

Table 2: Antibacterial Activity of Selected Benzyl Phenyl Sulfide Derivatives against MRSA

CompoundR¹ (on Benzyl Ring)R² (on Phenyl Ring)MIC (µg/mL) against MRSAReference
5f H4-Cl2-4[11]
5h H2,4-diCl2-8[11]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial Culture:

    • Grow the bacterial strain (e.g., MRSA) in a suitable broth medium to the mid-logarithmic phase.

  • Compound Preparation:

    • Prepare a series of two-fold dilutions of the test compounds in the broth medium in a 96-well microplate.

  • Inoculation:

    • Inoculate each well with a standardized bacterial suspension.

  • Incubation:

    • Incubate the microplate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

2.3.2. Antifungal and Broader Spectrum Antibacterial Activity

N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives have been designed as potential inhibitors of the multidrug efflux pump (MATE) and have shown promising antibacterial and antifungal activities. Similarly, N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidine conjugates have demonstrated broad-spectrum antimicrobial effects.

Expanding the Horizons: Other Therapeutic Applications

The versatility of the benzylbenzene scaffold extends beyond the realms of cancer, inflammation, and infectious diseases.

  • Antidiabetic Agents: Glucopyranosyl-substituted benzyl-benzene derivatives have been developed as inhibitors of the sodium-dependent glucose cotransporter 2 (SGLT2), a key target in the treatment of type 2 diabetes. Other derivatives have been investigated as α-glucosidase inhibitors.

  • Neuroprotective and CNS-Active Agents: N-benzyl phenethylamines have been explored as potent and selective agonists for serotonin receptors (5-HT₂A/₂C), which are important targets for the treatment of various neuropsychiatric disorders.

Conclusion and Future Perspectives

The benzylbenzene scaffold, in its elegant simplicity, continues to be a rich source of inspiration for medicinal chemists. Its synthetic tractability, coupled with its inherent ability to interact with a multitude of biological targets, ensures its enduring relevance in drug discovery. The future of benzylbenzene-based drug development will likely see a greater emphasis on:

  • Multi-Target Drug Design: Creating single molecules that can modulate multiple targets in a disease pathway, a strategy for which the benzylbenzene scaffold is well-suited.

  • Green and Sustainable Synthesis: The increasing adoption of enzymatic and heterogeneous catalytic methods will make the synthesis of these derivatives more environmentally friendly and cost-effective.

  • Advanced Drug Delivery Systems: The incorporation of benzylbenzene derivatives into novel drug delivery systems to improve their pharmacokinetic properties and reduce off-target effects.

As our understanding of the molecular basis of disease deepens, the ability to rationally design and synthesize novel benzylbenzene derivatives will undoubtedly lead to the development of new and improved therapies for a wide range of human ailments.

References

  • Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group. Journal of Materials Chemistry B (RSC Publishing).
  • Anti-inflammatory effects of N1-benzyl-4-methylbenzene-1,2-diamine (JSH-21) analogs on nitric oxide production and nuclear factor-kappa B transcriptional activity in lipopolysaccharide-stimulated macrophages RAW 264.7. PubMed.
  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PMC.
  • Fe2O3/ZrO2 an Effective Catalyst for Benzyl. JOCPR. Available at: [Link]

  • Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. PubMed.
  • Synthesis and Characterization of Novel N-Benzylbenzimidazole Linked Pyrimidine Derivatives as Anticancer Agents. Semantic Scholar. Available at: [Link]

  • WO2009026537A1 - Benzylbenzene derivatives and methods of use. Google Patents.
  • Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. PMC. Available at: [Link]

  • Design and synthesis of novel N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidine conjugates as antimicrobial agents: study combining in vitro and in silico analysis. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Design, Synthesis, and Activity Evaluation of Novel N-benzyl Deoxynojirimycin Derivatives for Use as α-Glucosidase Inhibitors. MDPI. Available at: [Link]

  • Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Organic Chemistry Portal. Available at: [Link]

  • Novel benzyl phenyl sulfide derivatives as antibacterial agents against methicillin-resistant Staphylococcus aureus. PubMed. Available at: [Link]

  • Benzylbenzene derivatives and methods of use. Patent US-8575321-B2 - PubChem. Available at: [Link]

  • A REVIEW ON SYNTHETIC STUDY OF BENZOTHIAZOLE DERIVATIVES. IJCRT.org. Available at: [Link]

  • Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. PubMed. Available at: [Link]

  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. Available at: [Link]

  • Functionalized Benzimidazole Scaffolds: Privileged Heterocycle for Drug Design in Therapeutic Medicine. ResearchGate. Available at: [Link]

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Foundational

A Comprehensive Technical Guide to High-Purity 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene for Pharmaceutical Research and Development

This guide provides an in-depth technical overview of 1,4-dibromo-2-[(4-ethoxyphenyl)methyl]benzene, a key chemical intermediate in the synthesis of active pharmaceutical ingredients (APIs), most notably as a precursor o...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of 1,4-dibromo-2-[(4-ethoxyphenyl)methyl]benzene, a key chemical intermediate in the synthesis of active pharmaceutical ingredients (APIs), most notably as a precursor or impurity in the production of Dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor for the treatment of type-2 diabetes.[1][2] For researchers, scientists, and drug development professionals, ensuring the purity and well-characterized nature of this starting material is paramount to the safety, efficacy, and regulatory compliance of the final drug product.

Introduction: The Critical Role of Starting Material Purity

In pharmaceutical synthesis, the quality of each component directly impacts the final API. The adage "garbage in, garbage out" holds particularly true, where impurities in starting materials can lead to undesirable side-reactions, the formation of difficult-to-remove byproducts, and potentially genotoxic impurities in the final drug substance.[3][4] 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene (CAS: 1807632-93-4, Molecular Formula: C₁₅H₁₄Br₂O, Molecular Weight: 370.08 g/mol ) is a prime example of a critical intermediate where stringent quality control is essential.[5][6] Its well-defined structure and purity are the foundation for a robust and reproducible synthesis of Dapagliflozin and related compounds.

This guide will delve into the essential aspects of sourcing high-purity 1,4-dibromo-2-[(4-ethoxyphenyl)methyl]benzene, including supplier evaluation, analytical characterization methodologies, and the logical framework for ensuring its suitability for pharmaceutical applications.

Sourcing and Supplier Qualification: A Risk-Based Approach

The selection of a reliable supplier for critical raw materials is a cornerstone of pharmaceutical development. A thorough qualification process should be implemented to mitigate risks associated with material variability.

Identifying Potential Suppliers

A survey of the chemical supplier landscape reveals several reputable sources for 1,4-dibromo-2-[(4-ethoxyphenyl)methyl]benzene, often marketed as a Dapagliflozin impurity or intermediate. Key suppliers include:

  • SynThink Chemicals: Explicitly lists the compound as a high-purity material and provides a comprehensive list of accompanying analytical data with their Certificate of Analysis (CoA), including ¹H-NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[6]

  • Sigma-Aldrich (Merck): Offers the compound with a stated purity of ≥97%.

  • Avantor: Provides the compound with a minimum purity of 97%.

It is crucial to engage with potential suppliers to obtain detailed specifications and a sample Certificate of Analysis for evaluation.

The Supplier Qualification Workflow

A systematic approach to supplier qualification is essential. The following workflow outlines the key stages:

Caption: A streamlined workflow for qualifying suppliers of critical pharmaceutical intermediates.

Analytical Characterization: A Multi-Technique Approach to Purity Confirmation

A self-validating system of analytical protocols is necessary to definitively confirm the identity, purity, and impurity profile of 1,4-dibromo-2-[(4-ethoxyphenyl)methyl]benzene. No single technique is sufficient; rather, a combination of chromatographic and spectroscopic methods provides a comprehensive characterization.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

Reverse-phase HPLC (RP-HPLC) is the primary method for assessing the purity and identifying related substances in Dapagliflozin and its intermediates.[1][7][8][9] The non-polar nature of 1,4-dibromo-2-[(4-ethoxyphenyl)methyl]benzene makes it well-suited for analysis on C8 or C18 columns.

SupplierStated PurityAnalytical Data Provided with CoA
SynThink Chemicals High Purity¹H-NMR, MS, HPLC, IR, TGA[6][7]
Sigma-Aldrich ≥97%CoA available upon request
Avantor ≥97%CoA available upon request

Experimental Protocol: RP-HPLC Method for Purity Determination

This protocol is adapted from established methods for Dapagliflozin and related impurities and should be validated for its specific application.[9][10][11][12][13]

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: Kromasil 100-5-C8 (100 mm x 4.6 mm) or equivalent.[9]

  • Mobile Phase: A gradient mixture of acetonitrile and water is often effective. A common starting point is a 52:48 (v/v) ratio of acetonitrile to water.[1][9] For improved peak shape, the aqueous phase can be acidified with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.[8][9]

  • Column Temperature: 30°C.

  • Detection Wavelength: 224 nm.[9][12]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

Spectroscopic Identification and Structural Elucidation

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of 1,4-dibromo-2-[(4-ethoxyphenyl)methyl]benzene and identifying any structural isomers or related impurities.

Expected ¹H NMR Spectral Data:

  • Aromatic Protons: Signals in the range of 6.8-7.5 ppm. The dibrominated benzene ring will exhibit a distinct splitting pattern. The ethoxyphenyl group will show a characteristic AA'BB' system for the para-substituted ring.

  • Methylene Protons (-CH₂-): A singlet around 4.0 ppm.

  • Ethoxy Group Protons (-OCH₂CH₃): A quartet around 4.0 ppm and a triplet around 1.4 ppm.

Mass spectrometry, particularly when coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or LC-MS, is crucial for confirming the molecular weight and identifying trace impurities. The presence of two bromine atoms in the molecule will result in a characteristic isotopic pattern (M, M+2, M+4) that serves as a definitive identifier.

Experimental Protocol: GC-MS for Impurity Identification

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A low-polarity capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of brominated aromatic compounds.

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 300°C at 15°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

Expected Fragmentation Pattern:

The mass spectrum is expected to show the molecular ion cluster around m/z 368, 370, and 372. Key fragment ions would arise from the cleavage of the benzyl bond and subsequent fragmentations of the aromatic rings. The presence of bromide anions (m/z 79 and 81) is also a characteristic feature in negative chemical ionization mass spectrometry.[14]

Impurity Profiling and Control: A Proactive Approach

Understanding the potential impurities that can arise during the synthesis of 1,4-dibromo-2-[(4-ethoxyphenyl)methyl]benzene is critical for developing a robust analytical control strategy.

Potential Process-Related Impurities:

  • Unreacted Starting Materials: Residuals from the synthetic route.

  • Isomeric Impurities: Bromine substitution at different positions on the benzene ring.

  • Over- or Under-brominated Species: Compounds with one or three bromine atoms.

  • Byproducts from Side Reactions: Such as oxidation or cleavage of the ether linkage.

Forced degradation studies, where the compound is subjected to stress conditions (acid, base, oxidation, heat, and light), can help to identify potential degradation products and establish the stability-indicating nature of the analytical methods.[7][10][15]

Conclusion: Ensuring Quality from the Start

The quality of 1,4-dibromo-2-[(4-ethoxyphenyl)methyl]benzene as a starting material is a critical determinant of the quality of the final API. A comprehensive approach that combines rigorous supplier qualification, multi-technique analytical characterization, and a thorough understanding of potential impurities is essential for ensuring its suitability for pharmaceutical use. The protocols and logical frameworks presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to establish a robust quality control system for this vital chemical intermediate.

References

  • BenchChem. (2025). Dapagliflozin Propanediol Anhydrous Impurity Profiling: A Technical Support Center.
  • ResearchGate. (n.d.). Dapagliflozin forced degradation studies. [Diagram].
  • BenchChem. (2025). Degradation pathways of dapagliflozin propanediol anhydrous under stress conditions.
  • Der Pharma Chemica. (2017). A Study of New Method Development, Validation and Forced Degradation for Simultaneous Analysis of Dapagliflozin and Saxagliptin. 9(20), 96-103.
  • International Journal of Research and Analytical Reviews. (2019). “DEVELOPMENT AND VALIDATION OF STABILITY INDICATING ESTIMATION METHOD OF DAPAGLIFLOZIN IN IT'S TABLET DOSAGE FORM”. 6(2).
  • PubMed. (2023).
  • Omchemlabs. (n.d.). Dapagliflozin Impurities. Retrieved from [Link].

  • Alentris Research Pvt. Ltd. (2024, August 28). Dapagliflozin impurity.
  • IT Medical Team. (2017, June 26).
  • ResearchGate. (n.d.).
  • MedchemExpress.com. (n.d.). Dapagliflozin impurity A | Dapagliflozin Peroxide.
  • International Journal of Pharmaceutical Research and Applications. (2022, March-April). RP-HPLCAssay Method Development and Validation of Dapagliflozin in TabletDosage Form. 7(2), 112-120.
  • R Discovery. (1986, December 1). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry, 58.
  • Google Patents. (n.d.).
  • PubMed. (2013, December 15).
  • LCGC. (2016, January 17). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS.
  • Journal of Pharmaceutical Negative Results. (n.d.).
  • Impactfactor. (2024, March 25).
  • Indian Academy of Sciences. (n.d.). Synthesis of metabolites of dapagliflozin: an SGLT2 inhibitor.
  • China/Asia On Demand (CAOD) - Oriprobe. (2014). Improved synthesis of dapagliflozin. Chinese Journal of Medicinal Chemistry, 5, 375-379.
  • International Journal of Pharmaceutical and Chemical Sciences. (n.d.). VALIDATED RP-HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF CANAGLIFLOZIN, DAPAGLIFLOZIN, EMPAGLIFLOZIN AND METFORMIN.
  • Benchchem. (2025). Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs.
  • PubMed. (2006, October 13).
  • WIPO Patentscope. (2020, April 24).
  • ChemicalBook. (n.d.). 1,4-Dibromo-2,5-dimethylbenzene(1074-24-4) 1H NMR spectrum.
  • gsrs. (n.d.). 1,4-DIBROMO-2-((4-ETHOXYPHENYL)METHYL)BENZENE.
  • SynThink. (n.d.). 1,4-Dibromo-2-(4-ethoxybenzyl)benzene | 1807632-93-4.
  • PubChem. (n.d.).
  • Sigma-Aldrich. (n.d.). 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene | 1807632-93-4.
  • SpectraBase. (n.d.). 1,4-Dibromo-2,5-di{2'-[2''-(2'''-hydroxyethoxy)ethoxy]ethoxy}-benzene - Optional[13C NMR] - Chemical Shifts.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Regioselective Lithiation of 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene

Abstract This document provides a comprehensive guide to the regioselective lithiation of 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene, a key intermediate in the synthesis of various pharmacologically active molecules a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the regioselective lithiation of 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene, a key intermediate in the synthesis of various pharmacologically active molecules and advanced materials. The protocol details a robust and reproducible method for achieving selective lithium-halogen exchange at the C-1 position, leveraging the kinetic favorability of this process at low temperatures. This application note is intended for researchers, scientists, and professionals in drug development and materials science who require a reliable method for the functionalization of this specific aryl dibromide. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental procedure, and address critical safety considerations for handling pyrophoric organolithium reagents.

Introduction: The Strategic Importance of Selective Lithiation

The targeted functionalization of polyhalogenated aromatic compounds is a cornerstone of modern organic synthesis. 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene serves as a versatile building block, with its two bromine atoms offering distinct opportunities for sequential, site-selective modifications. The ability to selectively replace one bromine atom with lithium via a lithium-halogen exchange reaction opens a gateway to a vast array of subsequent carbon-carbon and carbon-heteroatom bond-forming reactions. This regioselectivity is paramount, as the electronic and steric environment of the two bromine atoms is not identical.

The bromine at the C-1 position is sterically less hindered than the bromine at C-4, which is ortho to the bulky benzyl substituent. This steric difference is the primary factor that allows for kinetic control of the lithiation reaction. By employing a strong, non-nucleophilic base like n-butyllithium (n-BuLi) at cryogenic temperatures (typically -78 °C), the lithium-halogen exchange preferentially occurs at the more accessible C-1 position.[1][2] This kinetically controlled process is significantly faster than the potential for directed ortho-metalation, which might be influenced by the ethoxy group on the pendant phenyl ring.[2][3] The resulting aryllithium intermediate is a powerful nucleophile that can react with a wide range of electrophiles to introduce new functional groups.[4][5][6]

Mechanistic Rationale and Reaction Workflow

The core of this protocol lies in the lithium-halogen exchange reaction, a fundamental transformation in organometallic chemistry.[1] The reaction proceeds through a four-centered transition state involving the carbon-bromine bond and the organolithium reagent. The high reactivity of organolithium reagents, such as n-BuLi, is driven by the highly polar carbon-lithium bond.[6]

The overall experimental workflow is depicted in the following diagram:

Lithiation_Workflow cluster_setup Reaction Setup cluster_lithiation Lithiation cluster_quench Electrophilic Quench cluster_workup Work-up and Purification A Dry Glassware Assembly under Inert Atmosphere B Dissolve Substrate in Anhydrous THF A->B Prepare Reactants C Cool to -78 °C B->C D Slow, Dropwise Addition of n-BuLi C->D Initiate Reaction E Stir at -78 °C D->E Allow for Complete Exchange F Add Electrophile at -78 °C E->F Introduce Functionality G Warm to Room Temperature F->G Complete Reaction H Aqueous Quench (e.g., sat. NH4Cl) G->H I Extraction with Organic Solvent H->I J Drying and Concentration I->J K Purification (e.g., Column Chromatography) J->K Isolate Product

Caption: Experimental workflow for the lithiation of 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene.

Detailed Experimental Protocol

This protocol is designed for a 1.0 mmol scale reaction. All glassware must be thoroughly dried in an oven and cooled under a stream of inert gas (argon or nitrogen) prior to use.[2] All solvents and reagents should be anhydrous.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (for 1.0 mmol scale)Notes
1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene1807632-93-4370.08370 mg (1.0 mmol)Ensure substrate is dry.[7][8]
n-Butyllithium (2.5 M in hexanes)109-72-864.060.44 mL (1.1 mmol, 1.1 equiv)Pyrophoric; handle with extreme care.[9][10][11]
Anhydrous Tetrahydrofuran (THF)109-99-972.1110 mLUse freshly distilled or from a solvent purification system.
Electrophile (e.g., N,N-dimethylformamide)68-12-273.090.09 mL (1.2 mmol, 1.2 equiv)Use a representative electrophile.
Saturated Aqueous Ammonium Chloride (NH₄Cl)12125-02-953.49~10 mLFor quenching the reaction.
Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc)60-29-7/141-78-674.12/88.11~60 mLFor extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As neededFor drying the organic phase.
Step-by-Step Procedure
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet, dissolve 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene (370 mg, 1.0 mmol) in anhydrous THF (10 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir the solution for 10-15 minutes to ensure thermal equilibrium.

  • Lithiation: Slowly add n-butyllithium (0.44 mL of a 2.5 M solution in hexanes, 1.1 mmol) dropwise via syringe over 5 minutes. A color change (typically to yellow or orange) may be observed, indicating the formation of the aryllithium species.

  • Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes. The optimal time should be determined by TLC analysis of quenched aliquots if necessary, but 30 minutes is generally sufficient for complete lithium-halogen exchange.[12]

  • Electrophilic Quench: Slowly add the chosen electrophile (e.g., N,N-dimethylformamide, 0.09 mL, 1.2 mmol) dropwise to the reaction mixture at -78 °C.

  • Warming: After the addition of the electrophile is complete, allow the reaction mixture to slowly warm to room temperature over 1-2 hours.

  • Aqueous Work-up: Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (~10 mL). Exercise caution as this may be exothermic.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired functionalized product.

Safety Precautions: Handling Pyrophoric Reagents

n-Butyllithium is a highly pyrophoric reagent that can ignite spontaneously upon contact with air and reacts violently with water.[9][10][11][13][14] All manipulations involving n-BuLi must be performed under an inert atmosphere (argon or nitrogen) using syringe and cannula techniques.[15]

Mandatory Personal Protective Equipment (PPE):

  • Flame-resistant lab coat[13]

  • Safety glasses or goggles and a face shield[14]

  • Chemically resistant gloves (nitrile or neoprene)[14]

Emergency Preparedness:

  • Ensure a Class D fire extinguisher (for combustible metals) is readily accessible.

  • Have a container of sand or powdered lime available to smother small fires.

  • Work in a fume hood with the sash at the lowest practical height.

  • An emergency safety shower and eyewash station must be in close proximity.[9]

Waste Disposal:

  • Quench any residual n-BuLi in the reaction flask and syringes with a less reactive solvent like isopropanol at low temperature before final rinsing with water.

  • Dispose of all contaminated materials as hazardous waste according to institutional guidelines.[13]

Characterization and Expected Results

The success of the lithiation and subsequent electrophilic quench can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The regioselectivity of the reaction can be determined by analyzing the substitution pattern on the aromatic ring in the final product. For the proposed reaction with DMF as the electrophile, the expected product would be 4-bromo-2-formyl-1-[(4-ethoxyphenyl)methyl]benzene. The presence of an aldehyde proton and the specific aromatic proton splitting patterns in the ¹H NMR spectrum would confirm the desired outcome.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yieldInactive n-BuLi, wet solvent or glassware, or impure starting material.Titrate the n-BuLi solution prior to use. Ensure all solvents are anhydrous and glassware is properly dried. Purify the starting material if necessary.
Mixture of regioisomersReaction temperature was too high, or the reaction was stirred for too long.Maintain the reaction temperature at -78 °C throughout the addition of n-BuLi and the electrophile. Minimize the stirring time after n-BuLi addition to favor the kinetic product.
Formation of protonated starting materialQuenching of the aryllithium by a proton source.Ensure all reagents and solvents are scrupulously dry. Check the inert atmosphere setup for leaks.
Unreacted starting materialInsufficient n-BuLi was added, or the n-BuLi was partially decomposed.Use a slight excess of n-BuLi (1.1-1.2 equivalents). Titrate the n-BuLi solution to determine its exact molarity.

Conclusion

This application note provides a detailed and reliable protocol for the regioselective lithiation of 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene. By carefully controlling the reaction conditions, particularly temperature, selective functionalization at the C-1 position can be achieved with high efficiency. The described methodology, coupled with stringent safety practices, offers a robust platform for the synthesis of a wide range of derivatives from this valuable building block, thereby facilitating advancements in medicinal chemistry and materials science.

References

  • STANDARD OPERATING PROCEDURE n-Butyllithium - Environmental Health and Safety. (n.d.).
  • nbutyl lithium safety - YouTube. (2024, June 7).
  • The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps. (2020, December 30).
  • Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions - Chemistry Steps. (2025, December 3).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • n-Butyllithium 2.5M solution in hexanes - Apollo Scientific. (n.d.).
  • n-Butyllithium - Safety Data Sheet - ChemicalBook. (2026, January 17).
  • (PDF) Applications of Organolithium and Organomagnesium Reagents in Organic Chemistry. (2025, October 10).
  • Organolithium reagent - Wikipedia. (n.d.).
  • Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds - Dalal Institute. (n.d.).
  • Selectively fluorinated aromatic lithium salts regulate the solvation structure and interfacial chemistry for all-solid-state batteries - PMC. (2025, January 31).
  • Density functional study of lithium-aromatic sandwich compounds and their crystals. (2005, January 27).
  • 10.06 Other Reactions of Organolithiums and Grignard Reagents with Carbonyl Compounds - YouTube. (2019, August 9).
  • 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene. (n.d.).
  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC - NIH. (2016, November 12).
  • Question about lithiation procedures : r/Chempros - Reddit. (2026, February 17).
  • 1,4-DIBROMO-2-((4-ETHOXYPHENYL)METHYL)BENZENE - gsrs. (n.d.).
  • Preparation of 1,4-bis(dibromomethyl)benzene - PrepChem.com. (n.d.).
  • Application Notes and Protocols: Lithiation of 1-Bromo-2-((methoxymethoxy)methyl)benzene - Benchchem. (n.d.).
  • 1,4-Dibromo-2-(4-ethoxybenzyl)benzene | 1807632-93-4 - SynThink. (n.d.).
  • Standard Lithiation–Borylation A user's guide. (2017, February 28).
  • Synthesis and Structural Characterization of Lithium-Based Metal−Organic Frameworks. (2025, August 6).
  • (PDF) Tandem reactions involving organolithium reagents. A review - ResearchGate. (2016, June 28).
  • Lithiation of heteroaromatic rings: analogy to electrophilic substitution? - Henry Rzepa's Blog. (2013, March 16).
  • Lithiation product stability? - ResearchGate. (2022, June 28).
  • Polycyclic Aromatic Hydrocarbon-Enabled Wet Chemical Prelithiation and Presodiation for Batteries - MDPI. (2022, August 19).
  • SUPPORTING INFORMATION - The Royal Society of Chemistry. (n.d.).
  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives - Semantic Scholar. (n.d.).

Sources

Application

Application Notes and Protocols for the GMP Manufacturing of 1,4-Dibromo-2-(4-ethoxybenzyl)benzene

Abstract This document provides a comprehensive guide for the handling of 1,4-Dibromo-2-(4-ethoxybenzyl)benzene, a key intermediate in the synthesis of Dapagliflozin, within a Good Manufacturing Practice (GMP) environmen...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the handling of 1,4-Dibromo-2-(4-ethoxybenzyl)benzene, a key intermediate in the synthesis of Dapagliflozin, within a Good Manufacturing Practice (GMP) environment.[1] These application notes and protocols are intended for researchers, scientists, and drug development professionals, offering a framework for safe handling, quality control, and waste management. The causality behind experimental and procedural choices is explained to ensure a deep understanding of the underlying principles of safe and compliant pharmaceutical intermediate manufacturing.

Introduction: Significance and Physicochemical Properties

1,4-Dibromo-2-(4-ethoxybenzyl)benzene (CAS No. 1807632-93-4) is a crucial chemical building block in the multi-step synthesis of Dapagliflozin, a selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes.[1][2] As an intermediate, its purity and quality directly impact the final Active Pharmaceutical Ingredient (API), making its stringent control under GMP guidelines essential.[3][4]

The manufacturing process of an API often involves numerous stages, with intermediates being the transitional compounds formed and consumed during the synthesis.[5] The quality of these intermediates is paramount as they can introduce impurities that may be carried over into the final drug substance, potentially affecting its safety and efficacy.[3][6] Therefore, the application of GMP principles from the introduction of the designated API starting material is a regulatory expectation.[7][8][9]

Table 1: Physicochemical Properties of 1,4-Dibromo-2-(4-ethoxybenzyl)benzene

PropertyValueSource
CAS Number 1807632-93-4[9]
Molecular Formula C₁₅H₁₄Br₂O[9]
Molecular Weight 370.08 g/mol [9]
IUPAC Name 1,4-dibromo-2-[(4-ethoxyphenyl)methyl]benzene[9]
Synonyms Dapagliflozin Impurity 12[9]
XLogP3 5.6[9]

Hazard Identification and Risk Assessment

Toxicological Profile (Inferred)

Brominated aromatic compounds can pose health risks. Some polybrominated compounds have been shown to be hepatotoxic in animal studies, causing liver damage upon acute or repeated exposure.[12] In the absence of specific data for 1,4-Dibromo-2-(4-ethoxybenzyl)benzene, a precautionary approach is warranted. A safety data sheet for the closely related 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene indicates that it causes serious eye damage and is very toxic to aquatic life with long-lasting effects.[13][14] It is reasonable to assume that 1,4-Dibromo-2-(4-ethoxybenzyl)benzene may exhibit similar hazardous properties.

Occupational Exposure Banding (OEB)

For new or unstudied pharmaceutical intermediates where a formal Occupational Exposure Limit (OEL) has not been established, a qualitative risk assessment approach known as Occupational Exposure Banding (OEB) is employed.[15][16] This involves categorizing the compound into a band based on its potential toxicity and potency, which then dictates the required level of engineering and administrative controls.

Given the nature of the compound (a dibrominated aromatic) and the lack of comprehensive toxicological data, a conservative approach should be taken. It is recommended to handle 1,4-Dibromo-2-(4-ethoxybenzyl)benzene in a control band that requires a high level of containment to minimize worker exposure. The OEB can be estimated by comparing its structure and potential reactivity to the final API, Dapagliflozin, and other known hazardous compounds.[15][17][18]

GMP Handling and Storage Protocols

Adherence to strict GMP guidelines is mandatory from the point at which the API starting materials are introduced into the manufacturing process.[3][8][12]

Personnel and Training

All personnel involved in the handling of 1,4-Dibromo-2-(4-ethoxybenzyl)benzene must be adequately trained on GMP principles, the specific hazards of the material, and the established standard operating procedures (SOPs).[19] Training records must be maintained and periodically reviewed.

Facility and Equipment

Manufacturing facilities must be designed to prevent contamination and cross-contamination.[19] Defined areas should be established for the receipt, quarantine, sampling, storage, and processing of the intermediate.[19] Process equipment should be constructed of non-reactive materials and be designed for easy and validated cleaning.[19]

Receipt, Quarantine, and Release

Upon receipt, each container of 1,4-Dibromo-2-(4-ethoxybenzyl)benzene must be visually inspected for damage and proper labeling. The material should be immediately moved to a designated quarantine area. The Quality Unit is responsible for sampling, testing, and releasing the material for use in production only after it has been confirmed to meet all established specifications.[19]

Storage Conditions

Based on general principles for halogenated organic compounds, 1,4-Dibromo-2-(4-ethoxybenzyl)benzene should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[20] It should be stored in tightly sealed, compatible containers. Incompatible materials, such as strong oxidizing agents, should be stored separately.[20]

Table 2: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Temperature Controlled room temperatureTo prevent potential degradation.
Humidity ControlledTo prevent moisture absorption which could affect reactivity.
Light Protect from lightTo prevent potential photochemical degradation.
Incompatible Materials Strong oxidizing agentsTo prevent vigorous or explosive reactions.
Container Tightly sealed, chemically resistant containersTo prevent contamination and exposure.

Personal Protective Equipment (PPE) and Safety Measures

A robust PPE program is essential to protect personnel from potential exposure.

  • Respiratory Protection: In areas with potential for airborne particulates or vapors, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Skin Protection: Chemical-resistant gloves (e.g., Viton or laminate) and a lab coat or chemical-resistant suit are required.

  • Emergency Equipment: Safety showers and eyewash stations must be readily accessible in all areas where the material is handled.

Handling_and_Safety_Workflow cluster_receipt Material Receipt cluster_qc Quality Control cluster_handling GMP Manufacturing cluster_waste Waste Management Receipt Receipt of 1,4-Dibromo-2-(4-ethoxybenzyl)benzene Inspection Visual Inspection for Container Integrity and Labeling Receipt->Inspection Quarantine Transfer to Designated Quarantine Area Inspection->Quarantine Sampling Sampling by Quality Unit Quarantine->Sampling Testing Analytical Testing (Assay, Purity, Impurities) Sampling->Testing Release Release or Rejection by Quality Unit Testing->Release Dispensing Dispensing in Controlled Environment Release->Dispensing Reaction Use in Dapagliflozin Synthesis Dispensing->Reaction Waste_Collection Segregated Collection of Halogenated Organic Waste Reaction->Waste_Collection Waste_Disposal Licensed Hazardous Waste Disposal Waste_Collection->Waste_Disposal

Analytical Quality Control Protocols

A validated, specific, and accurate analytical method is required for the quality control of 1,4-Dibromo-2-(4-ethoxybenzyl)benzene. High-Performance Liquid Chromatography (HPLC) is the most common technique for assay and impurity profiling of pharmaceutical intermediates.[15][17][18][21]

HPLC Method for Assay and Impurity Profiling

This protocol is a representative method based on published methods for Dapagliflozin and its impurities and should be fully validated for its intended use.

  • Column: Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[15]

  • Mobile Phase A: Buffer pH 6.5.[15]

  • Mobile Phase B: Acetonitrile:Water (90:10 v/v).[15]

  • Gradient Program: A gradient program should be developed to ensure adequate separation of the main peak from all potential impurities.[15]

  • Flow Rate: 1.0 mL/min.[15]

  • Column Temperature: 30 °C.[21]

  • Detection Wavelength: 224 nm or 245 nm.[15][21]

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile/Water mixture.

System Suitability: The method must meet predefined system suitability criteria, including plate count, tailing factor, and reproducibility of injections.

Validation: The analytical method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Gas Chromatography (GC) for Residual Solvents

Residual solvents must be controlled according to ICH Q3C guidelines. A headspace GC method is typically used for this purpose.

  • Column: A column suitable for residual solvent analysis, such as a TG-624 SilMS.

  • Carrier Gas: Nitrogen or Helium.

  • Injector: Headspace sampler.

  • Detector: Flame Ionization Detector (FID).

  • Oven Program: A temperature gradient program to separate all potential residual solvents from the synthesis.

The method should be validated for the specific solvents used in the manufacturing process of 1,4-Dibromo-2-(4-ethoxybenzyl)benzene.

Impurity Control Strategy

Controlling impurities in intermediates is critical for the quality of the final API.[3][6][22] An impurity control strategy should be developed based on a thorough understanding of the synthetic process.

  • Potential Impurities: Potential impurities can arise from starting materials, by-products of the reaction, or degradation products.[3]

  • Carry-over of Impurities: The potential for impurities to be carried over into subsequent steps of the Dapagliflozin synthesis must be assessed.[19]

  • Specification: The specification for 1,4-Dibromo-2-(4-ethoxybenzyl)benzene should include limits for known impurities, unknown impurities, and total impurities.

Impurity_Control_Strategy cluster_synthesis Synthesis Process cluster_control Control Measures cluster_api Final API Quality Starting_Materials Starting Materials Purification Purification Steps Starting_Materials->Purification Reaction_Conditions Reaction Conditions Reaction_Conditions->Purification By_Products By-Products By_Products->Purification Degradation Degradation Products Degradation->Purification Analytical_Testing Analytical Testing (HPLC, GC) Purification->Analytical_Testing Specification Setting Specifications Analytical_Testing->Specification API_Purity High Purity Dapagliflozin Specification->API_Purity

Waste Management and Disposal

Wastes containing 1,4-Dibromo-2-(4-ethoxybenzyl)benzene are classified as halogenated organic waste and must be handled as hazardous waste.[23]

Waste Segregation

All waste streams containing this intermediate, including solid waste (e.g., contaminated PPE, filter media) and liquid waste (e.g., mother liquors, cleaning solvents), must be segregated into clearly labeled, dedicated containers for halogenated organic waste.[23]

Disposal Methods

The primary disposal method for halogenated organic waste is high-temperature incineration in a licensed hazardous waste facility.[5][23] This process ensures the complete destruction of the organic molecule and allows for the scrubbing of acid gases (such as HBr) formed during combustion. Landfilling is not a suitable disposal method for this type of waste.

It is imperative to comply with all local, state, and federal regulations regarding the disposal of hazardous waste.

Conclusion

The successful and compliant manufacturing of 1,4-Dibromo-2-(4-ethoxybenzyl)benzene as a pharmaceutical intermediate hinges on a comprehensive understanding of its properties, potential hazards, and the stringent application of GMP principles. By implementing robust handling protocols, validated analytical methods, a thorough impurity control strategy, and responsible waste management practices, manufacturers can ensure the quality and safety of this critical intermediate, thereby contributing to the overall quality of the final Dapagliflozin API. Continuous risk assessment and adherence to the principles outlined in this guide are essential for maintaining a safe and compliant manufacturing environment.

References

  • PubMed. (2011). Setting occupational exposure limits for unstudied pharmaceutical intermediates using an in vitro parallelogram approach. [Link]

  • Centers for Disease Control and Prevention. (2011). Setting occupational exposure limits for unstudied pharmaceutical intermediates using an in vitro parallelogram approach. [Link]

  • Taylor & Francis Online. (2010). Setting occupational exposure limits for unstudied pharmaceutical intermediates using an in vitro parallelogram approach. [Link]

  • Google Patents. (n.d.).
  • PubMed. (n.d.). [Toxicity of selected brominated aromatic compounds]. [Link]

  • European Pharmaceutical Review. (2022). Update on setting occupational exposure limits. [Link]

  • Pharmaceutical Intermediate Quality Standards Guide. (2025). Pharmaceutical Intermediate Quality Standards Guide. [Link]

  • W.R. Grace. (2025). A Proven Approach to Impurity Control Across API and RSM Synthesis. [Link]

  • Qualityze. (2025). ICH Q7 GMP Guidelines for Pharma: A Complete Guide. [Link]

  • gmp-compliance.org. (n.d.). Quality Control of Starting Materials (APIs and Excipients). [Link]

  • PASL. (n.d.). CAS No : 1807632-93-4 | Product Name : 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene. [Link]

  • European Medicines Agency. (2006). Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. [Link]

  • Pharmaceutical Outsourcing. (2010). Regulatory Strategy for Starting Material Designation. [Link]

  • Oriprobe. (2014). Improved synthesis of dapagliflozin. [Link]

  • PubChem. (n.d.). 1,4-Dibromo-2-(4-ethoxybenzyl)benzene. [Link]

  • ResearchGate. (2020). (PDF) Risk Assessment for Pharmaceuticals in Manufacturing Facilities. [Link]

  • TECAM. (2021). The problem with halogenated compounds emissions and its solution. [Link]

  • ClinMed International Library. (n.d.). Risk Assessment and Communication in Pharmaceuticals: Recognizing the Differences in Occupational Health and Medication Safety. [Link]

  • Scribd. (n.d.). Dapagliflozin Preparation Process | PDF. [Link]

  • Chemdox. (n.d.). Safety Data Sheet: 1,4-Dibromobenzene-d4. [Link]

  • Google Patents. (n.d.). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • PubChem. (n.d.). 1,4-Dibromo-2-(4-ethoxybenzyl)benzene. [Link]

  • Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • ResearchGate. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis of metabolites of dapagliflozin: an SGLT2 inhibitor. [Link]

  • Intersolia. (2025). Risk Assessment of Chemical Products – A Step-by-Step Guide. [Link]

  • CRB. (2025). Risk assessment strategies for life sciences manufacturing. [Link]

  • Journal of Chemical Health Risks. (2024). An overview of Risk assessment methods in pharmaceutical industries, analysis of various risk a. [Link]

  • Bucknell University. (n.d.). hazardous waste segregation. [Link]

  • ScienceDirect. (2022). Identification of specific halogenated polycyclic aromatic hydrocarbons in surface soils of petrochemical, flame retardant, and. [Link]

  • NJ.gov. (n.d.). Common Name: DIBROMOBENZENE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLAC. [Link]

  • Shimadzu (Europe). (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. [Link]

  • World Journal of Pharmaceutical Research. (2014). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Shimadzu. (n.d.). Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. [Link]

  • Agilent. (n.d.). Analysis of USP <467> Residual Solvents of Class 1, Class 2, and Class 3 using the Agilent 8890 GC/ FID /5977B MSD System. [Link]

  • SciSpace. (2011). a validated rp-hplc method for the determination of impurities in tamsulosin hcl. [Link]

Sources

Method

Reagents for selective substitution of bromine in 1,4-dibromoarenes

Application Note: Reagents and Protocols for the Selective Mono-Substitution of 1,4-Dibromoarenes Introduction: The Desymmetrization Challenge The selective mono-substitution of symmetrical 1,4-dibromoarenes (such as 1,4...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reagents and Protocols for the Selective Mono-Substitution of 1,4-Dibromoarenes

Introduction: The Desymmetrization Challenge

The selective mono-substitution of symmetrical 1,4-dibromoarenes (such as 1,4-dibromobenzene) is a fundamental transformation in medicinal chemistry and materials science. Because both carbon-bromine (C–Br) bonds are chemically equivalent, reagents typically struggle to differentiate between them, leading to a statistical mixture of unreacted starting material, mono-substituted product, and di-substituted byproduct.

Overcoming this 1:2:1 statistical distribution requires precise manipulation of reaction kinetics, thermodynamics, and stoichiometry. This application note details the mechanistic rationale and validated protocols for achieving high-yielding desymmetrization using two distinct paradigms: Lithium-Halogen Exchange and Palladium-Catalyzed Cross-Coupling .

Mechanistic Principles & Causality

To force a reaction to stop after a single substitution, chemists must leverage electronic differentiation.

Pathway A: Lithium-Halogen Exchange When 1,4-dibromobenzene is treated with exactly one equivalent of n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C), a rapid metal-halogen exchange occurs[1]. The causality behind this selectivity is electronic: the formation of the first aryllithium species (1-bromo-4-lithiobenzene) generates a highly electron-rich carbanion on the aromatic ring. This localized negative charge strongly repels the approach of a second n-BuLi molecule, creating an "electronic shield" that kinetically suppresses di-lithiation[2].

Pathway B: Palladium-Catalyzed Cross-Coupling In Suzuki-Miyaura couplings, the carbon-halogen bond dissociation energy dictates reactivity (Ar-I > Ar-Br > Ar-Cl)[3]. While both C–Br bonds in 1,4-dibromobenzene are highly reactive toward oxidative addition by Pd(0), mono-selectivity is achieved through strict stoichiometric control (using a slight excess of the dibromoarene) and exploiting the steric bulk of the newly installed aryl group, which slightly retards the second oxidative addition event[4].

G cluster_0 Pathway A: Lithium-Halogen Exchange cluster_1 Pathway B: Palladium Cross-Coupling A1 1,4-Dibromobenzene A2 1-Bromo-4-lithiobenzene A1->A2 n-BuLi (1.0 eq) -78 °C, THF (Kinetic Control) A3 4-Bromobenzaldehyde A2->A3 DMF (Electrophile) Quench B1 1,4-Dibromobenzene B2 Pd(II) Oxidative Addition Complex B1->B2 Pd(PPh3)4 (3 mol%) Ar-B(OH)2 (1.0 eq) B3 4-Bromo-1,1'-biphenyl B2->B3 Transmetalation & Reductive Elimination

Mechanistic pathways for desymmetrization via kinetic lithiation and stoichiometric cross-coupling.

Quantitative Data: Strategy Comparison

The following table summarizes the quantitative parameters and typical outcomes for the primary desymmetrization strategies.

StrategyPrimary ReagentsTemp.Stoichiometry (SM : Reagent)Typical YieldPrimary Risk Factor
Lithium-Halogen Exchange n-BuLi (1.6 M), THF-78 °C1.0 : 1.0575–85%Over-lithiation if temperature exceeds -60 °C.
Grignard Formation iPrMgCl·LiCl, THF0 °C1.0 : 1.070–80%Slower exchange rate; requires highly active electrophiles.
Suzuki Cross-Coupling Pd(PPh3)4, Ar-B(OH)280 °C1.2 : 1.065–75%Formation of symmetrical di-coupled byproduct (10-15%).

Detailed Experimental Protocols

Protocol 1: Selective Mono-Lithiation and Formylation

This protocol utilizes kinetic temperature control to selectively generate 4-bromobenzaldehyde from 1,4-dibromobenzene[1].

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with dry Argon (repeat 3x).

  • Substrate Dissolution: Add 1,4-dibromobenzene (2.36 g, 10.0 mmol) and anhydrous THF (40 mL). Stir until fully dissolved.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to equilibrate to -78 °C for 15 minutes.

    • Causality Insight: Strict adherence to -78 °C prevents the aryllithium intermediate from undergoing benzyne elimination or equilibrating into a thermodynamic mixture of dilithiated species.

  • Lithiation: Slowly add n-BuLi (1.6 M in hexanes, 6.56 mL, 10.5 mmol) dropwise down the side of the flask over 10 minutes using a syringe pump. Stir at -78 °C for 30 minutes.

  • Electrophile Trapping: Add anhydrous N,N-dimethylformamide (DMF) (0.93 mL, 12.0 mmol) dropwise. Stir for an additional 15 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Quenching & Workup: Quench the reaction by adding 20 mL of saturated aqueous NH4Cl. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.

Self-Validation & Analytical Checkpoints:

  • Isotopic Fingerprinting (GC-MS): The starting material (1,4-dibromobenzene) exhibits a classic 1:2:1 isotopic cluster at m/z 234, 236, and 238 due to the presence of two bromine atoms. A successful mono-formylation will yield a product (4-bromobenzaldehyde) that displays a strict 1:1 isotopic doublet at m/z 184 and 186. If a 1:2:1 pattern remains dominant, the exchange failed; if no bromine isotopes are present (m/z 134), over-lithiation occurred.

Protocol 2: Selective Mono-Suzuki Coupling

This protocol leverages stoichiometric imbalance and steric hindrance to achieve mono-arylation, synthesizing 4-bromo-1,1'-biphenyl[4].

Step-by-Step Methodology:

  • Reagent Charging: To a round-bottom flask, add 1,4-dibromobenzene (2.83 g, 12.0 mmol) and phenylboronic acid (1.22 g, 10.0 mmol).

    • Causality Insight: Using a 1.2:1.0 ratio of dibromoarene to boronic acid ensures the boronic acid is the limiting reagent, statistically favoring the mono-coupled product and suppressing the formation of p-terphenyl.

  • Solvent & Base: Add Toluene (30 mL), Ethanol (10 mL), and K2CO3 (2.76 g, 20.0 mmol) dissolved in 10 mL of degassed water.

  • Degassing: Sparge the biphasic mixture with Argon for 20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Quickly add Pd(PPh3)4 (0.34 g, 0.3 mmol, 3 mol%) under a positive stream of Argon.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 80 °C in an oil bath for 12 hours with vigorous stirring.

  • Purification: Cool to room temperature, separate the organic layer, and extract the aqueous layer with Toluene (2 x 15 mL). Concentrate the organics and purify via silica gel flash chromatography (Hexanes) to separate the mono-coupled product from unreacted starting material and the di-coupled byproduct.

Self-Validation & Analytical Checkpoints:

  • TLC Monitoring: Under 254 nm UV light, the reaction mixture should display three distinct spots. The unreacted 1,4-dibromobenzene (highest Rf), the desired 4-bromo-1,1'-biphenyl (middle Rf), and the highly conjugated p-terphenyl byproduct (lowest Rf, strongly UV active). The middle spot must be the major component before proceeding to workup.

References

  • Utrecht University Repository. (n.d.). ''Dialyzable'' Carbosilane Dendrimers as Soluble Supports in Organic Synthesis. Retrieved from[Link]

Sources

Application

Scale-up process for Dapagliflozin dibromo precursor synthesis

Application Note: Process Scale-Up for Dapagliflozin Aglycone Precursor Scope and Definition This application note details the industrial scale-up strategies for 5-bromo-2-chloro-4'-ethoxydiphenylmethane (CAS: 461432-23-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Process Scale-Up for Dapagliflozin Aglycone Precursor

Scope and Definition

This application note details the industrial scale-up strategies for 5-bromo-2-chloro-4'-ethoxydiphenylmethane (CAS: 461432-23-5). Within the pharmaceutical supply chain, this molecule is the critical "halogenated precursor" (often colloquially referenced regarding its dibromo impurity profile or starting materials) required for the C-glycosylation of Dapagliflozin.

Critical Note on Nomenclature: While the target is a mono-bromo species, strict control of dibromo impurities (arising from non-selective bromination of starting o-toluidine or chlorobenzoic acid derivatives) is the primary quality attribute determining the success of the subsequent lithiation/coupling step. This guide focuses on the "One-Pot" Friedel-Crafts/Reduction sequence, widely regarded as the most scalable route for minimizing unit operations.

Strategic Process Chemistry (The "Why")

The transition from gram-scale medicinal chemistry to kilogram-scale process chemistry requires a fundamental shift in reagent selection.

  • Route Selection: The medicinal chemistry route often utilizes n-BuLi lithiation of 1-bromo-2-chloro-4-iodobenzene. This is unscalable due to cryogenic requirements (-78°C). The preferred industrial route is the Friedel-Crafts Acylation followed by Reduction , which proceeds at manageable temperatures (-10°C to 25°C).

  • The "One-Pot" Advantage: By utilizing a compatible Lewis Acid (

    
     or 
    
    
    
    ) for both the acylation and the subsequent reduction (using sodium borohydride or silanes), isolation of the benzophenone intermediate is avoided. This reduces yield loss associated with crystallization and filtration.
  • Impurity Management: The "Dibromo" impurity (e.g., 2,5-dibromo-chlorobenzene derivatives) behaves similarly to the target in lithiation, leading to "Dapagliflozin Bromo Impurity" in the final API. Therefore, the purification vector must be placed before the expensive glycosylation step.

Visualizing the Scale-Up Pathway

Dapagliflozin_Precursor_Route Start 5-Bromo-2-chlorobenzoic Acid (Starting Material) Activation Acid Chloride Formation (SOCl2 / DMF) Start->Activation Activation Acylation Friedel-Crafts Acylation (AlCl3 / -5°C) Activation->Acylation + Phenetole Phenetole Phenetole (Reagent) Phenetole->Acylation Intermediate Benzophenone Intermediate (Not Isolated in One-Pot) Acylation->Intermediate In Situ Reduction Reductive Deoxygenation (NaBH4 / AlCl3 or Et3SiH) Intermediate->Reduction One-Pot Target 5-Bromo-2-chloro-4'-ethoxydiphenylmethane (Aglycone Precursor) Reduction->Target >90% Yield Impurity Dibromo Impurities (Must be purged via Crystallization) Target->Impurity Co-precipitates if uncontrolled

Figure 1: The "One-Pot" industrial strategy for Dapagliflozin Aglycone synthesis, highlighting the critical non-isolated intermediate.

Detailed Scale-Up Protocol

Scale: Pilot (10 kg Batch Equivalent) Equipment: 100L Glass-Lined Reactor (GLR), Cryogenic cooling loop, Scrubber (for


/HCl).
Phase 1: Acid Chloride Formation

Rationale: Thionyl chloride (


) is preferred over Oxalyl chloride for cost, but off-gassing requires robust scrubbing.
  • Charge 10.0 kg of 5-bromo-2-chlorobenzoic acid and 40 L of Dichloromethane (DCM) (or Toluene for higher boiling point safety) into the reactor.

  • Add Catalyst: Add 50 mL of DMF. Mechanism: DMF forms the Vilsmeier-Haack reagent in situ, drastically accelerating the reaction.

  • Addition: Slowly dose 6.0 kg of Thionyl Chloride over 2 hours.

    • Control Point: Maintain internal temperature

      
      .
      
  • Reaction: Reflux at 40-45°C for 3-4 hours until HPLC shows <0.5% starting acid.

  • Distillation: Distill off excess

    
     and solvent under reduced pressure. Re-dissolve residue in 30 L fresh DCM.
    
Phase 2: Friedel-Crafts Acylation (The Exotherm Hazard)

Rationale:[1][2][3][4] The reaction between the acid chloride and phenetole is highly exothermic.


 dosing must be controlled.
  • Cooling: Cool the acid chloride solution to -5°C.

  • Reagent Addition: Add 5.2 kg of Phenetole (1.0 eq).

  • Catalyst Dosing (CRITICAL): Add 6.0 kg Aluminum Chloride (

    
    )  portion-wise via a powder addition funnel or slurry system.
    
    • Safety Limit: Do not exceed

      
      . The reaction is instantaneous.
      
  • Aging: Stir at 0-5°C for 2 hours.

    • Checkpoint: Check for completion of Benzophenone formation.

Phase 3: Reductive Deoxygenation (One-Pot)

Rationale: Instead of quenching and isolating the ketone, we reduce it immediately.


 with a Lewis Acid (

already present or added

) acts as a safe alternative to

.
  • Preparation: In a separate vessel, prepare a slurry of Sodium Borohydride (

    
    )  (3.2 kg) in Diglyme or THF.
    
  • Transfer: Slowly transfer the hydride slurry into the main reactor containing the Lewis Acid/Ketone complex.

    • Thermodynamics: This step releases Hydrogen gas (

      
      ). Ensure reactor headspace is inerted and vented to a flare/scrubber.
      
  • Temperature: Maintain

    
     during addition, then warm to 50°C for 4 hours.
    
  • Quench (Inverse): Transfer the reaction mass slowly into a separate vessel containing 100 L of chilled water/HCl mixture. Never add water to the

    
     reaction mass on this scale.
    
Phase 4: Purification (The "Dibromo" Purge)
  • Extraction: Separate organic layer.[5] Wash with brine.[5]

  • Solvent Swap: Distill DCM and swap to Ethanol/n-Heptane (1:3 ratio).

  • Crystallization: Cool to -10°C. The target 5-bromo-2-chloro-4'-ethoxydiphenylmethane crystallizes.

    • Purification Logic: The dibromo impurities and positional isomers are more soluble in the mother liquor and are rejected here.

  • Filtration & Drying: Filter and dry at 40°C under vacuum.

Quantitative Data & Specifications

ParameterSpecification (Target)Failure Mode / Cause
Yield (Molar) > 85%Moisture ingress in Phase 2 (deactivates

).
Purity (HPLC) > 99.0%Incomplete reduction; poor crystallization.
Dibromo Impurity < 0.10%Carryover from starting material; failure to purge ML.
Water Content < 0.05%Critical for next step (Lithiation).
Residual Aluminum < 10 ppmEmulsion formation during quench; poor washing.

Impurity Fate Mapping

The following diagram illustrates the origin and removal of the critical "Dibromo" and "Regio-isomer" impurities during the scale-up process.

Impurity_Fate RawMat Starting Material (5-Bromo-2-chlorobenzoic acid) Reaction Friedel-Crafts / Reduction RawMat->Reaction Crude Crude Aglycone Mixture Reaction->Crude Cryst Crystallization (EtOH / Heptane) Crude->Cryst Final Product\n(>99% Pure) Final Product (>99% Pure) Cryst->Final Product\n(>99% Pure) Mother Liquor\n(Waste) Mother Liquor (Waste) Cryst->Mother Liquor\n(Waste) Rejects Impurities Dibromo Dibromo Impurity (From SM over-bromination) Dibromo->Crude Carried Over Isomer Regio-Isomer (Ortho-acylation byproduct) Isomer->Crude Generated

Figure 2: Fate mapping of critical impurities. The crystallization step is the primary control point for rejecting dibromo species.

References

  • Optimization and Scale-Up of a Continuous Flow Synthesis of Dapagliflozin. Source: Organic Process Research & Development (ACS).[6][7] Context: Describes the lithiation and coupling, emphasizing why the precursor purity is vital. URL:[Link]

  • One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane.
  • Process for preparation of dapagliflozin intermediate (Aglycone).

Sources

Method

Application Note: Precision Crystallization of 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene

Executive Summary 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene (CAS: 1807632-93-4) is a critical structural intermediate and high-value impurity standard in the synthesis of SGLT2 inhibitors (e.g., Dapagliflozin, Ertugl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene (CAS: 1807632-93-4) is a critical structural intermediate and high-value impurity standard in the synthesis of SGLT2 inhibitors (e.g., Dapagliflozin, Ertugliflozin). Its structural fidelity is paramount for establishing qualified impurity profiles in API manufacturing.

This guide details a robust Cryo-Thermal Ethanol Crystallization protocol designed to achieve >99.5% purity. Unlike generic purification methods, this protocol addresses the specific tendency of diarylmethane derivatives to "oil out" (liquid-liquid phase separation) prior to crystallization. We leverage a controlled cooling trajectory combined with high-shear seeding to ensure polymorph stability and efficient impurity rejection.

Physicochemical Profiling & Solubility Logic

Understanding the solute-solvent interaction is the foundation of this protocol. The molecule features a lipophilic dibromo-phenyl core linked to a para-ethoxy benzyl ring. This structure dictates a specific solubility profile:

  • High Solubility: Halogenated solvents (DCM, Chloroform), Aromatics (Toluene).

  • Temperature-Dependent Solubility: Lower Alcohols (Ethanol, Isopropanol).

  • Insolubility: Water, Aliphatic Hydrocarbons (Pentane, Hexane - at low temps).

Experimental Choice: Ethanol (EtOH) is selected as the primary solvent.

  • Reasoning: Toluene provides too high solubility, leading to yield loss. Alkanes often cause oiling out. Ethanol offers a steep solubility curve between 60°C and -10°C, maximizing recovery while rejecting polar byproducts.

Table 1: Solubility Mapping (Estimated)
Solvent System25°C Solubility60°C SolubilitySuitabilityRisk Factor
Ethanol (Anhydrous) ModerateHighOptimal Oiling out if cooled too fast
TolueneVery HighVery HighLow YieldPoor recovery
Ethyl Acetate/Hexane (1:4)ModerateHighGood AlternativeSolvent trapping in lattice
WaterInsolubleInsolubleAnti-solventGumming/Agglomeration

Detailed Protocol: Cryo-Thermal Ethanol Crystallization

This protocol utilizes a "metastable zone width" (MSZW) control strategy to prevent spontaneous nucleation of amorphous oils.

Phase A: Dissolution & Clarification
  • Charge: Load 100 g of crude 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene into a jacketed glass reactor.

  • Solvent Addition: Add 5.0 volumes (500 mL) of Ethanol (Absolute).

    • Note: If the crude contains significant color bodies, add 5% w/w activated carbon.

  • Thermal Dissolution: Heat the mixture to 60°C (or reflux, ~78°C) with agitation at 250 RPM until full dissolution is observed.

  • Hot Filtration: If carbon was used, filter the hot solution through a pre-heated Celite pad to remove particulates. Rinse with 0.5 vol hot Ethanol.

Phase B: Controlled Nucleation (The Critical Step)
  • Initial Cooling: Cool the filtrate to 45°C at a rate of 0.5°C/min.

  • Seeding: At 45°C (supersaturation point), add 0.5% w/w of pure seed crystals suspended in cold ethanol.

    • Mechanism: Seeding bypasses the energy barrier for nucleation, preventing the system from entering the "oiling out" region.

  • Isothermal Hold: Hold at 45°C for 60 minutes .

    • Why? This allows the seed crystals to heal and grow, establishing a surface area for further crystallization.

Phase C: Growth & Depletion
  • Ramp Cooling: Cool from 45°C to 0°C over 4 hours (Linear rate: ~0.2°C/min).

    • Slow cooling prevents solvent inclusion and maintains crystal habit.

  • Cryo-Crystallization: Continue cooling from 0°C to -15°C (or -20°C).

  • Final Hold: Agitate at -15°C for 2 hours to maximize yield.

Phase D: Isolation
  • Filtration: Filter the slurry under vacuum using a sintered glass funnel.

  • Displacement Wash: Wash the wet cake with 2.0 volumes of pre-cooled Ethanol (-20°C).

    • Critical: Do not use room temp solvent; it will re-dissolve the product.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Process Visualization

Workflow Diagram

The following diagram illustrates the critical path, emphasizing the seeding and cryo-cooling stages necessary for this specific compound.

CrystallizationWorkflow Start Crude Starting Material (1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene) Dissolution Dissolution Solvent: Ethanol (5 vol) Temp: 60-78°C Start->Dissolution Charge Reactor Filtration Hot Filtration (Remove Particulates) Dissolution->Filtration Clarify Cooling1 Primary Cooling Target: 45°C Filtration->Cooling1 Filtrate Transfer Seeding Seeding Step Add 0.5% Seed @ 45°C Hold 60 min Cooling1->Seeding Supersaturation Cooling2 Secondary Cooling Ramp to -15°C Rate: 0.2°C/min Seeding->Cooling2 Crystal Growth Isolation Filtration & Wash Wash: Cold EtOH (-20°C) Cooling2->Isolation Slurry Product Pure API Intermediate (>99.5% Purity) Isolation->Product Dry @ 40°C

Caption: Figure 1: Step-by-step unit operations for the Cryo-Thermal Ethanol Crystallization process.

Impurity Rejection Mechanism

This diagram explains why the process works, visualizing how the lattice rejects structurally similar impurities (like regioisomers).

ImpurityRejection Solution Solution Phase (Target + Impurities) Nucleation Nucleation Event (Seed Surface) Solution->Nucleation Cooling Lattice Crystal Lattice (Tightly Packed) Nucleation->Lattice Target Molecule Matches Rejection Impurity Rejection (Steric Mismatch) Nucleation->Rejection Impurity Fails Packing Product Product Lattice->Product Harvest MotherLiquor Mother Liquor (Enriched Impurities) Rejection->MotherLiquor Remains Soluble

Caption: Figure 2: Mechanism of impurity rejection via steric mismatch during controlled crystal growth.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, the following analytical checks must be performed. The system is "self-validating" if the Mother Liquor purity is significantly lower than the Crystal purity.

TechniqueParameterAcceptance CriteriaPurpose
HPLC Purity (Area %)> 99.5%Quantify removal of regioisomers.
XRPD Diffraction PatternMatch Reference StdConfirm polymorphic form (Solid State).
DSC Melting OnsetSharp EndothermAssess crystallinity and volatile content.
Residual Solvent Ethanol Content< 5000 ppmEnsure drying efficiency (ICH Q3C).

Troubleshooting Guide:

  • Problem: Product oils out at 40°C.

    • Solution: The solution is too concentrated or cooling was too fast. Re-heat, add 10% more ethanol, and seed earlier (at 50°C).

  • Problem: Low Yield (<70%).

    • Solution: The final temperature was not low enough. Ensure the reactor reaches -15°C or lower.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 126503383, 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene. Retrieved from [Link]

  • Google Patents (2016).Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (US20160280619A1). (Provides the foundational ethanol crystallization methodology for the structural analog).
Application

Application Note: 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene for Pharmaceutical Analysis

Abstract This technical guide provides a comprehensive framework for the utilization of 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene as a reference standard in pharmaceutical development and quality control. With the in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the utilization of 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene as a reference standard in pharmaceutical development and quality control. With the increasing stringency of regulatory requirements for impurity profiling, well-characterized reference standards are indispensable. This document outlines the chemical properties, synthesis, and critical role of this compound as a process-related impurity and intermediate in the synthesis of SGLT2 inhibitors like Dapagliflozin and Empagliflozin. Detailed protocols for the qualification of this reference standard and its application in High-Performance Liquid Chromatography (HPLC) for impurity analysis are presented. This guide is intended for researchers, analytical scientists, and quality assurance professionals in the pharmaceutical industry.

Introduction: The Critical Role of Reference Standards in Drug Purity

The safety and efficacy of pharmaceutical products are intrinsically linked to their purity. Regulatory bodies worldwide, including the International Council for Harmonisation (ICH), have established stringent guidelines for the identification, qualification, and control of impurities in drug substances and products.[1][2][3] A cornerstone of this control strategy is the use of highly characterized reference standards.[4][5][6] These standards are essential for the validation of analytical methods, ensuring the accuracy and reliability of test results that directly impact patient safety.[7]

1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene has emerged as a significant compound in the synthesis of several sodium-glucose co-transporter-2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes.[8][9] It can be present as a starting material, an intermediate, or a process-related impurity in the final active pharmaceutical ingredient (API).[10][11] Therefore, a well-characterized reference standard of this compound is crucial for:

  • Accurate identification and quantification of impurities: Ensuring that the levels of this specific impurity in the API are within acceptable limits.

  • Method validation: Demonstrating the specificity, linearity, accuracy, and precision of analytical methods used for quality control.[12][13]

  • Stability studies: Assessing the degradation pathways of the drug substance.[14]

This application note provides a detailed guide to establishing and utilizing 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene as a qualified reference standard.

Physicochemical Properties and Synthesis Overview

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its proper handling and use.

PropertyValueSource
Chemical Name 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene[15][16]
Synonyms 1,4-dibromo-2-(4-ethoxybenzyl)benzene; Dapagliflozin Impurity 12[15][17][18]
CAS Number 1807632-93-4[18]
Molecular Formula C15H14Br2O[15][16][18]
Molecular Weight 370.08 g/mol [15][16][18]
Appearance Solid
Purity Typically ≥97%[19]
Storage 2-8°C

Synthesis: The synthesis of 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene is often a multi-step process. One common route involves the Friedel-Crafts reaction of a substituted benzene with an appropriate benzyl halide, followed by bromination.[20][21][22] It is also a known intermediate in the synthesis of Dapagliflozin.[23][24][25] The precise control of reaction conditions is critical to minimize the formation of isomeric and other process-related impurities.

Qualification of 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene as a Reference Standard

The qualification of a reference standard is a rigorous process to confirm its identity, purity, and suitability for its intended use.[6] This process establishes the foundation of trust in the analytical data generated using this standard.

Workflow for Reference Standard Qualification

The following diagram illustrates a typical workflow for the qualification of a new batch of 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene reference standard.

Reference Standard Qualification Workflow Figure 1: Workflow for Reference Standard Qualification cluster_0 Material Acquisition & Initial Assessment cluster_3 Assay Assignment & Finalization A Procure/Synthesize 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene B Visual Inspection (Appearance, Color) A->B C Mass Spectrometry (MS) (Molecular Weight Confirmation) B->C D Nuclear Magnetic Resonance (NMR) (1H, 13C - Structural Elucidation) B->D E Infrared Spectroscopy (IR) (Functional Group Analysis) B->E F HPLC-UV (Chromatographic Purity) C->F D->F E->F J Mass Balance Calculation (Assay Assignment) F->J G Thermogravimetric Analysis (TGA) (Residual Solvents) G->J H Karl Fischer Titration (Water Content) H->J I Residue on Ignition (Inorganic Impurities) I->J K Issuance of Certificate of Analysis (CoA) J->K L Stability Studies (Ongoing) K->L

Caption: Workflow for the qualification of a reference standard.

Detailed Protocols for Qualification

3.2.1. Identity Confirmation

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the standard in a suitable solvent (e.g., acetonitrile).

    • Infuse the solution into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

    • Acceptance Criterion: The observed molecular ion ([M+H]+ or [M+Na]+) should correspond to the theoretical mass of C15H14Br2O.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve an appropriate amount of the standard in a deuterated solvent (e.g., CDCl3).

    • Acquire 1H and 13C NMR spectra.

    • Acceptance Criterion: The chemical shifts, coupling constants, and integration values in the 1H NMR spectrum, and the chemical shifts in the 13C NMR spectrum, must be consistent with the structure of 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene.

  • Infrared (IR) Spectroscopy:

    • Prepare a sample (e.g., as a KBr pellet or using an ATR accessory).

    • Acquire the IR spectrum.

    • Acceptance Criterion: The spectrum should exhibit characteristic absorption bands for the functional groups present in the molecule (e.g., C-H aromatic, C-H aliphatic, C-O ether, C-Br).

3.2.2. Purity Determination

  • High-Performance Liquid Chromatography (HPLC):

    • Develop a stability-indicating HPLC method capable of separating 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene from its potential impurities.

    • Protocol:

      • Column: C18, 4.6 x 150 mm, 3.5 µm

      • Mobile Phase A: 0.1% Phosphoric acid in water

      • Mobile Phase B: Acetonitrile

      • Gradient:

        Time (min) %B
        0 40
        20 90
        25 90
        25.1 40

        | 30 | 40 |

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30°C

      • Detection: UV at 225 nm

      • Injection Volume: 10 µL

    • Acceptance Criterion: The chromatographic purity should be ≥ 97.0%. Individual impurities should not exceed the reporting threshold defined by ICH guidelines (typically 0.05% for reporting and 0.10% for identification).[1][26]

  • Water Content (Karl Fischer Titration):

    • Determine the water content according to USP General Chapter <921>.[27]

    • Acceptance Criterion: Typically ≤ 0.5%.

  • Residue on Ignition:

    • Determine the inorganic impurity content according to USP General Chapter <281>.

    • Acceptance Criterion: Typically ≤ 0.1%.

  • Residual Solvents:

    • Analyze for residual solvents using gas chromatography (GC) with headspace sampling, following USP General Chapter <467>.

    • Acceptance Criterion: The levels of residual solvents must comply with the limits set forth in ICH Q3C.[1]

3.2.3. Assay Assignment

The assay value of the reference standard is determined using a mass balance approach:

Assay (%) = 100% - % Chromatographic Impurities - % Water - % Residual Solvents - % Residue on Ignition

The final assigned assay value is reported on the Certificate of Analysis (CoA).[28]

Application in Pharmaceutical Analysis: Impurity Profiling by HPLC

Once qualified, the 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene reference standard can be used for the accurate quantification of this impurity in drug substance batches.

Preparation of Standard and Sample Solutions
  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of the 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene reference standard and dissolve it in a suitable diluent (e.g., acetonitrile) in a 100 mL volumetric flask.

  • Working Standard Solution (e.g., 1 µg/mL): Dilute the standard stock solution to the desired concentration, which should be at or near the reporting limit for the impurity in the drug substance.

  • Sample Solution: Accurately weigh a specified amount of the drug substance (e.g., 100 mg) and dissolve it in the diluent in a volumetric flask to achieve a known concentration (e.g., 1 mg/mL).

HPLC Analysis

Use the validated HPLC method described in section 3.2.2. Inject the blank (diluent), working standard solution, and sample solution.

Calculation of Impurity Content

The amount of 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene in the drug substance is calculated using the following formula:

% Impurity = (Area_impurity_sample / Area_standard) x (Conc_standard / Conc_sample) x (Assay_standard / 100) x 100

Where:

  • Area_impurity_sample: The peak area of the impurity in the sample chromatogram.

  • Area_standard: The average peak area of the reference standard from replicate injections.

  • Conc_standard: The concentration of the working standard solution (in mg/mL).

  • Conc_sample: The concentration of the drug substance in the sample solution (in mg/mL).

  • Assay_standard: The assigned assay value of the reference standard (in %).

Conclusion

The use of a well-characterized 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene reference standard is essential for the reliable quality control of SGLT2 inhibitor drug substances. This application note provides a comprehensive guide for the qualification and application of this standard, from initial physicochemical characterization to its use in a validated HPLC method for impurity profiling. Adherence to these protocols will support regulatory compliance and contribute to ensuring the safety and quality of pharmaceutical products.

References

  • ICH Q3A (R2) Impurities in New Drug Substances. European Medicines Agency. October 2006. [Link]

  • ICH Q3B(R2) Impurities in New Drug Products. International Council for Harmonisation. [Link]

  • Synthesis, Isolation, Characterization and Suppression of Impurities during Optimization of Empagliflozin (Jardiance). Taylor & Francis Online. February 2022. [Link]

  • ICH Q3A(R) Guideline: Impurities in New Drug Substances. IKEV. [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. October 2006. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • Empagliflozin EP Impurities & USP Related Compounds. SynThink. [Link]

  • Empagliflozin Impurity. Alentris Research Pvt. Ltd. August 2024. [Link]

  • General Chapters: <11> USP REFERENCE STANDARDS. uspbpep.com. [Link]

  • Isolation and characterization of novel process-related impurities in empagliflozin. PubMed. May 2021. [Link]

  • Separation of Empagliflozin and its Impurities by Validated Stability Indicating HPLC Method and LC-MS Characterization of Oxidative Degradation Product. Asian Journal of Chemistry. May 2023. [Link]

  • USP General Chapters and Reference Standards that Support the Development and Characterization of Biologics. BioProcess International. February 2017. [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis. Mirante. [Link]

  • Synthesis method of Empagliflozin intermediate. Patsnap. June 2018. [Link]

  • Synthesis process for empagliflozin. WIPO Patentscope. February 2018. [Link]

  • 1,4-Dibromo-2-(4-ethoxybenzyl)benzene. PubChem. [Link]

  • 1,4-DIBROMO-2-((4-ETHOXYPHENYL)METHYL)BENZENE. GSRS. [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. [Link]

  • Method for preparing empagliflozin.
  • Analytical Method Validation in Pharmaceutical Quality Assurance. ND Global. January 2024. [Link]

  • Synthesis of empagliflozin, a novel and selective sodium-glucose co-transporter-2 inhibitor, labeled with carbon-14 and carbon-13. PubMed. October 2014. [Link]

  • Reference-Standard Material Qualification. Pharmaceutical Technology. April 2009. [Link]

  • Reference Standards & Materials – Simplifying Your Laboratory Work. Eurofins. [Link]

  • Analytical method validation: A brief review. World Journal of Advanced Research and Reviews. November 2022. [Link]

  • 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene. Inxight Drugs. [Link]

  • Dapagliflozin-impurities. Pharmaffiliates. [Link]

  • 1,4-Dibromo-2-(4-ethoxybenzyl)benzene. SynThink. [Link]

  • Preparation of 1,4-bis(dibromomethyl)benzene. PrepChem.com. [Link]

  • SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

  • Synthesis of 1,4-dibromo-2,5-bis(octadecyloxy)benzene. ResearchGate. [Link]

  • Chemistry Review(s). accessdata.fda.gov. [Link]

  • Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

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Method

Application Notes and Protocols: Unraveling the Synthesis of Dapagliflozin - A Deep Dive into the Ethoxybenzyl Moiety Attachment

For Researchers, Scientists, and Drug Development Professionals Introduction Dapagliflozin, a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, represents a significant advancement in the management...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapagliflozin, a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, represents a significant advancement in the management of type 2 diabetes mellitus. Its unique C-glucoside structure, which imparts metabolic stability against glucosidases, is a key feature of its design.[1] A critical step in the synthesis of Dapagliflozin is the strategic attachment of the ethoxybenzyl moiety to the core structure. This application note provides a detailed exploration of the predominant reaction mechanisms employed for this pivotal transformation, offering insights into the underlying chemical principles and providing comprehensive experimental protocols for their execution. Understanding these synthetic pathways is crucial for process optimization, impurity profiling, and the development of novel analogues.

Two principal strategies have emerged for the construction of the C-aryl glucoside bond in Dapagliflozin, each with its own set of advantages and challenges:

  • The Friedel-Crafts Acylation/Reduction Pathway: This classic approach involves the formation of a diaryl ketone intermediate through an electrophilic aromatic substitution, followed by a reduction to yield the desired diphenylmethane structure.

  • The Organometallic Route: This method relies on the generation of a potent organometallic nucleophile (typically an aryllithium species) that directly attacks a protected gluconolactone derivative.

This document will dissect both mechanisms in detail, providing a robust theoretical framework alongside practical, field-tested protocols.

Part 1: The Friedel-Crafts Acylation/Reduction Pathway

This widely utilized pathway hinges on the initial formation of a carbon-carbon bond between 5-bromo-2-chlorobenzoic acid and phenetole (ethoxybenzene) via a Friedel-Crafts acylation, followed by the reduction of the resulting ketone.

Mechanism of Ethoxybenzyl Moiety Attachment via Friedel-Crafts Acylation and Reduction

The overall transformation can be conceptually broken down into three key stages:

  • Formation of the Acylium Ion: The reaction is initiated by the activation of 5-bromo-2-chlorobenzoyl chloride with a Lewis acid, typically aluminum chloride (AlCl₃). The Lewis acid coordinates to the carbonyl oxygen and the chloride, facilitating the departure of the chloride to form a highly electrophilic and resonance-stabilized acylium ion.[2][3][4]

  • Electrophilic Aromatic Substitution: The electron-rich phenetole ring, activated by the ethoxy group, acts as a nucleophile, attacking the acylium ion. This results in the formation of a sigma complex (or arenium ion), which is a resonance-stabilized carbocation. The aromaticity of the ring is subsequently restored by the loss of a proton, yielding the diaryl ketone intermediate, (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.

  • Reduction of the Diaryl Ketone: The carbonyl group of the diaryl ketone is then reduced to a methylene group. A common and efficient method for this transformation is the use of a silane reducing agent, such as triethylsilane (Et₃SiH), in the presence of a Lewis acid like boron trifluoride diethyl etherate (BF₃·OEt₂). The Lewis acid activates the carbonyl group, making it more susceptible to hydride attack from the silane.

G cluster_start Starting Materials cluster_acylium Acylium Ion Formation cluster_substitution Electrophilic Aromatic Substitution cluster_reduction Reduction 5_bromo_2_chlorobenzoyl_chloride 5-Bromo-2-chlorobenzoyl Chloride phenetole Phenetole sigma_complex Sigma Complex (Arenium Ion) AlCl3 AlCl₃ (Lewis Acid) acylium_ion Acylium Ion (Electrophile) acylium_ion->sigma_complex + Phenetole diaryl_ketone (5-bromo-2-chlorophenyl) (4-ethoxyphenyl)methanone sigma_complex->diaryl_ketone - H⁺ activated_ketone Activated Ketone diaryl_ketone->activated_ketone + BF₃·OEt₂ final_product 4-Bromo-1-chloro-2- (4-ethoxybenzyl)benzene activated_ketone->final_product + Et₃SiH - H₂O Et3SiH_BF3 Et₃SiH / BF₃·OEt₂

Fig. 1: Friedel-Crafts Acylation/Reduction Pathway.
Experimental Protocol: Synthesis of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene

This protocol is a synthesis of information from established literature procedures.

Materials:

  • 5-Bromo-2-chlorobenzoic acid

  • Oxalyl chloride or Thionyl chloride

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Phenetole

  • Aluminum chloride (AlCl₃), anhydrous

  • Triethylsilane (Et₃SiH)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Acid Chloride Formation:

    • To a solution of 5-bromo-2-chlorobenzoic acid in anhydrous dichloromethane, add a catalytic amount of DMF.

    • Slowly add oxalyl chloride or thionyl chloride at room temperature.

    • Stir the reaction mixture until the evolution of gas ceases and the starting material is consumed (monitor by TLC or HPLC).

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude 5-bromo-2-chlorobenzoyl chloride.

  • Friedel-Crafts Acylation:

    • Dissolve the crude acid chloride and phenetole in anhydrous dichloromethane and cool the mixture to 0 °C in an ice bath.

    • Carefully add anhydrous aluminum chloride portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C until the reaction is complete (monitor by TLC or HPLC).

    • Slowly quench the reaction by adding it to a mixture of crushed ice and concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diaryl ketone.

  • Reduction of the Diaryl Ketone:

    • Dissolve the crude diaryl ketone in a suitable solvent such as dichloromethane or acetonitrile.

    • Cool the solution to 0 °C and add triethylsilane.

    • Slowly add boron trifluoride diethyl etherate, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Parameter Value/Condition Rationale/Notes
Stoichiometry (Acid:Phenetole:AlCl₃) ~1 : 1.1 : 1.2A slight excess of phenetole and AlCl₃ ensures complete conversion of the acid chloride.
Reaction Temperature (Acylation) 0-5 °CLow temperature controls the exothermic reaction and minimizes side products.
Reaction Time (Acylation) 2-4 hoursMonitor by TLC/HPLC for completion.
Stoichiometry (Ketone:Et₃SiH:BF₃·OEt₂) ~1 : 2 : 1.5Excess silane and Lewis acid drive the reduction to completion.
Reaction Temperature (Reduction) 0 °C to Room Temp.Initial cooling controls the exothermic reaction, then warming ensures completion.
Reaction Time (Reduction) 2-16 hoursMonitor by TLC/HPLC for completion.
Typical Yield 70-85% (over 3 steps)Yields can vary based on reaction scale and purification efficiency.

Part 2: The Organometallic Route

This more direct approach involves the formation of a C-C bond between the aryl group and the glucose moiety through the reaction of an organometallic reagent with a protected gluconolactone.

Mechanism of Ethoxybenzyl Moiety Attachment via Organometallic Addition

This pathway can be outlined in the following key steps:

  • Formation of the Aryllithium Reagent: The process begins with a halogen-metal exchange reaction. The starting material, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is treated with a strong organolithium base, typically n-butyllithium (n-BuLi), at very low temperatures (ca. -78 °C). The more reactive bromine atom undergoes exchange with lithium to form the highly nucleophilic aryllithium species.

  • Nucleophilic Attack on Protected Gluconolactone: The generated aryllithium reagent then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of a protected gluconolactone (e.g., 2,3,4,6-tetra-O-trimethylsilyl-D-glucono-1,5-lactone). This addition opens the lactone ring to form a lactol intermediate.

  • Reductive Deoxygenation: The anomeric hydroxyl group of the lactol is then removed. This is typically achieved by treatment with a reducing agent such as triethylsilane (Et₃SiH) in the presence of a Lewis acid (e.g., BF₃·OEt₂). The Lewis acid facilitates the formation of an oxocarbenium ion, which is then reduced by the hydride from the silane to furnish the desired C-aryl glucoside.

G cluster_start Starting Materials cluster_lithiation Lithiation cluster_addition Nucleophilic Addition cluster_reduction Reductive Deoxygenation aryl_bromide 4-Bromo-1-chloro-2- (4-ethoxybenzyl)benzene nBuLi n-BuLi aryl_lithium Aryllithium Reagent (Nucleophile) gluconolactone Protected Gluconolactone lactol Lactol Intermediate aryl_lithium->lactol + Protected Gluconolactone oxocarbenium Oxocarbenium Ion lactol->oxocarbenium + BF₃·OEt₂ C_aryl_glucoside Protected Dapagliflozin oxocarbenium->C_aryl_glucoside + Et₃SiH Et3SiH_BF3 Et₃SiH / BF₃·OEt₂

Fig. 2: Organometallic Addition Pathway.
Experimental Protocol: Synthesis of Protected Dapagliflozin via Organometallic Addition

This protocol is a generalized procedure based on published synthetic routes.

Materials:

  • 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • 2,3,4,6-Tetra-O-trimethylsilyl-D-glucono-1,5-lactone

  • Triethylsilane (Et₃SiH)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Methanolic methanesulfonic acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Aryllithium Formation and Coupling:

    • Dissolve 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium in hexanes dropwise, maintaining the temperature below -70 °C.

    • Stir the mixture at -78 °C for a specified time (e.g., 30-60 minutes) to ensure complete halogen-metal exchange.

    • In a separate flask, dissolve 2,3,4,6-tetra-O-trimethylsilyl-D-glucono-1,5-lactone in anhydrous THF and cool to -78 °C.

    • Slowly transfer the aryllithium solution to the gluconolactone solution via cannula, keeping the temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quenching and In-situ Reduction:

    • Quench the reaction by the slow addition of a pre-cooled solution of methanesulfonic acid in methanol.

    • Allow the reaction mixture to warm to room temperature.

    • For the subsequent reduction, the reaction mixture can be worked up to isolate the lactol or used directly. For direct use, re-cool the mixture to a low temperature (e.g., -40 to -20 °C).

    • Add triethylsilane, followed by the slow addition of boron trifluoride diethyl etherate.

    • Allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC or HPLC).

  • Work-up and Purification:

    • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude protected Dapagliflozin can then be carried forward to the deprotection step or purified by column chromatography if necessary.

Parameter Value/Condition Rationale/Notes
Stoichiometry (Aryl Bromide:n-BuLi) 1 : 1.1A slight excess of n-BuLi ensures complete lithiation.
Reaction Temperature (Lithiation) -78 °CExtremely low temperature is critical to prevent side reactions of the highly reactive aryllithium.
Reaction Time (Lithiation/Coupling) 1-3 hoursSufficient time for both the halogen-metal exchange and the subsequent nucleophilic attack.
Stoichiometry (Lactol:Et₃SiH:BF₃·OEt₂) ~1 : 2 : 1.5Excess reducing agent and Lewis acid are used to drive the reaction to completion.
Reaction Temperature (Reduction) -40 to Room Temp.Controlled temperature for the addition of reagents, followed by warming.
Typical Yield 60-75%Yields can be sensitive to moisture and temperature control.

Scientific Integrity and Logic

The choice between the Friedel-Crafts and organometallic routes often depends on factors such as scale, available starting materials, and desired impurity profile.

  • Causality behind Experimental Choices: The use of strong Lewis acids in the Friedel-Crafts pathway is essential for generating the highly reactive acylium ion electrophile. In the organometallic route, the extremely low temperatures are necessary to manage the high reactivity of the aryllithium species and prevent unwanted side reactions. The choice of silanes as reducing agents in both pathways is favored due to their relatively mild nature and high efficiency in reducing activated carbonyls and hemiacetals.

  • Self-Validating Systems: Each protocol incorporates in-process controls, such as monitoring by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), at critical stages. These analytical checkpoints validate the completion of each transformation before proceeding to the next step, thereby minimizing the carryover of unreacted starting materials and the formation of downstream impurities. The purification steps, including aqueous washes and recrystallization or chromatography, are designed to remove specific byproducts associated with each reaction type.

Conclusion

The attachment of the ethoxybenzyl moiety is a cornerstone of Dapagliflozin synthesis. Both the Friedel-Crafts acylation/reduction and the organometallic addition pathways offer viable and effective means to achieve this transformation. A thorough understanding of the underlying mechanisms, coupled with meticulous execution of the experimental protocols, is paramount for the successful and efficient synthesis of this important therapeutic agent. The detailed application notes and protocols provided herein serve as a comprehensive guide for researchers and professionals in the field of drug development and manufacturing.

References

  • 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]

  • Friedel–Crafts reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis of metabolites of dapagliflozin: an SGLT2 inhibitor - Indian Academy of Sciences. (n.d.). Retrieved from [Link]

  • Organolithium reagent - Wikipedia. (n.d.). Retrieved from [Link]

  • A Concise and Efficient Synthesis of Dapagliflozin - ACS Publications. (2019, June 27). Retrieved from [Link]

  • Silanes as Reducing Agents - MSU chemistry. (n.d.). Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Regioisomeric Impurities in Dapagliflozin Dibromo Intermediate Synthesis

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers and drug development professionals scaling the synthesis of Dapagliflozin via the alternative dibromo route...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers and drug development professionals scaling the synthesis of Dapagliflozin via the alternative dibromo route. Here, we address the critical challenge of isolating the pure Dapagliflozin dibromo intermediate (1,4-dibromo-2-(4-ethoxybenzyl)benzene, CAS: 1807632-93-4) from its structurally similar regioisomers.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: What is the mechanistic origin of the ortho-ethoxy regioisomer in the dibromo intermediate? The synthesis of the dibromo intermediate begins with the Friedel-Crafts acylation of phenetole using 2,5-dibromobenzoyl chloride. While the bulky acylium ion—generated via Lewis acid catalysis (e.g., AlCl


)—preferentially attacks the less sterically hindered para-position of phenetole, the strong electronic activation of the ether oxygen also directs a minor fraction (~5–12%) of the attack to the ortho-position. Due to the inherent properties of the Friedel-Crafts reaction, absolute regiocontrol is impossible, necessitating downstream purging () [1].

Q2: Why is it critical to purge this regioisomer at the intermediate stage rather than from the final Active Pharmaceutical Ingredient (API)? Causality dictates that any regioisomer carried forward will undergo the exact same synthetic transformations as the target molecule. During the subsequent halogen-lithium exchange and coupling with the persilylated gluconolactone, the ortho-dibromo intermediate will form an ortho-ethoxy C-aryl glucoside. In the final Dapagliflozin API, the massive hydrogen-bonding network of the sugar moiety dominates the molecule's physicochemical properties. Consequently, the solubility and chromatographic retention times of the ortho- and para-API isomers become nearly indistinguishable, making late-stage purification economically and technically unviable () [3].

Q3: What is the physicochemical basis for separating these isomers via recrystallization? The separation relies entirely on crystal lattice thermodynamics. The desired para-isomer possesses a highly linear and symmetric extended conformation, allowing for tight, efficient packing in a crystalline lattice. In contrast, the ortho-isomer is sterically congested; the ethoxy group forces the phenyl rings out of coplanarity, severely disrupting lattice formation. This results in a significantly lower melting point and higher solubility for the ortho-isomer in protic solvents like ethanol, allowing it to remain dissolved in the mother liquor while the para-isomer selectively crystallizes.

Part 2: Quantitative Data & Method Comparison

When designing a purification strategy for the crude dibromo intermediate, the choice of methodology directly impacts both regioisomer clearance and process economics. Below is a summary of validated purification methods.

Purification MethodRegioisomer Clearance (%)Yield Recovery (%)ScalabilityMechanistic Rationale
Recrystallization (Absolute EtOH) > 98.5%82 - 85%ExcellentRelies on differential crystal packing; ortho-isomer remains highly soluble due to disrupted coplanarity.
Recrystallization (IPA / Heptane 1:3) > 95.0%88 - 90%Very GoodAnti-solvent approach; heptane forces precipitation of the less soluble para-isomer while IPA retains the ortho-isomer.
Silica Gel Chromatography (Hexane/EtOAc) > 99.9%~ 95%PoorExploits minor dipole moment differences; economically unviable for multi-kilogram scale due to massive solvent volume.

Part 3: Validated Experimental Protocol

The following self-validating protocol details the reduction of the crude benzophenone mixture and the subsequent thermodynamic purge of the ortho-isomer.

Phase A: Silane-Mediated Reduction

Objective: Convert the crude regioisomeric mixture of 2,5-dibromo-4'-ethoxybenzophenone to the dibromo diphenylmethane intermediate.

  • Initialization: Charge a dry, jacketed reactor with crude 2,5-dibromo-4'-ethoxybenzophenone (1.0 eq) and dissolve in a 1:1 mixture of anhydrous Dichloromethane (DCM) and Acetonitrile (MeCN) under an inert nitrogen atmosphere.

  • Thermal Control: Cool the solution to -10 °C.

    • Causality Check: The low temperature is critical to prevent premature cleavage of the ethoxy ether group during Lewis acid activation, a common side reaction that generates the des-ethyl impurity.

  • Reagent Addition: Add Triethylsilane (Et

    
    SiH, 2.5 eq) dropwise via an addition funnel.
    
  • Catalysis: Slowly add Boron Trifluoride Diethyl Etherate (BF

    
    ·OEt
    
    
    
    , 2.0 eq) while maintaining the internal temperature strictly below -5 °C () [2].
  • Reaction & Quench: Allow the reaction to warm to 0 °C and stir for 4 hours. Quench carefully with saturated aqueous NaHCO

    
     to neutralize the Lewis acid. Extract with EtOAc, wash with brine, dry over MgSO
    
    
    
    , and concentrate under reduced pressure to yield the crude dibromo intermediate as a viscous oil.
Phase B: Thermodynamic Purge (Selective Recrystallization)

Objective: Selectively isolate the para-isomer (1,4-dibromo-2-(4-ethoxybenzyl)benzene) while leaving the ortho-isomer in the mother liquor.

  • Dissolution: Dissolve the crude intermediate in Absolute Ethanol (approx. 5 volumes, 5 mL/g of crude) by heating the reactor to 65 °C until a clear solution forms.

  • Self-Validating Step: If the solution remains cloudy at 65 °C, perform a hot filtration through a Celite pad. This validates the removal of insoluble polymeric byproducts before cooling, ensuring they do not act as unwanted nucleation sites.

  • Controlled Nucleation: Initiate cooling at a controlled rate of 10 °C/hour to 20 °C. Seed crystals of the pure para-isomer should be added at 45 °C to promote controlled nucleation and prevent the product from "oiling out."

  • Maturation: Stir the resulting slurry at 0–5 °C for 2 hours to maximize recovery yield.

  • Isolation: Filter the crystalline solid and wash the filter cake with a minimal volume of ice-cold Ethanol (1 volume).

  • Analytical Validation: Analyze the dried crystals via HPLC (Inertsil ODS-3 column, MeCN/Water). The desired para-isomer must exhibit a purity of >99.5%. The ortho-isomer (eluting at a Relative Retention Time of ~0.92) must be reduced to <0.1% before proceeding to the lithiation step.

Part 4: Workflow Visualization

G A 2,5-Dibromobenzoyl Chloride + Phenetole B Friedel-Crafts Acylation (AlCl3, DCM, 0-5°C) A->B C Crude Benzophenone Mixture B->C D Para-isomer (Desired) >90% C->D Major Pathway E Ortho-isomer (Impurity) <10% C->E Minor Pathway F Reduction (Et3SiH / BF3·OEt2) D->F E->F G Crude Dibromo Intermediate F->G H Selective Recrystallization (EtOH or IPA/Heptane) G->H I Pure 1,4-Dibromo-2-(4-ethoxybenzyl)benzene (Target) H->I Crystallization J Mother Liquor (Enriched in Ortho-isomer) H->J Filtrate

Workflow for synthesis and regioisomer purification of Dapagliflozin dibromo intermediate.

Part 5: References

  • Title: CN108314613B - Preparation method of dapagliflozin isomer impurity I Source: Google Patents URL:

  • Title: Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Optimization

Troubleshooting low conversion rates in dibromo-benzene coupling reactions

Technical Support Center: Dibromo-benzene Coupling Reactions Introduction: Navigating the Challenges of Di-Substitution Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, enabling the for...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Dibromo-benzene Coupling Reactions

Introduction: Navigating the Challenges of Di-Substitution

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision.[1] However, when working with di-functionalized substrates like dibromo-benzene, researchers often face the frustrating challenge of low conversion rates, incomplete reactions, or the selective formation of mono-substituted products. This guide is designed to serve as a first-line technical resource for troubleshooting these complex reactions. We will move beyond simple procedural lists to explore the underlying mechanistic reasons for common failures, providing you with the expert insights needed to diagnose problems and rationally design successful coupling strategies.

Part 1: Foundational Troubleshooting & General FAQs

This section addresses the most frequent and fundamental issues that can lead to poor outcomes in any palladium-catalyzed coupling of dibromo-benzene.

Q1: My reaction shows no conversion at all. Where do I even begin?

Observing no product formation is often indicative of a fundamental flaw in one of the core components of the catalytic cycle. The most common culprits are the catalyst's activity, the exclusion of atmospheric oxygen, or the quality of your reagents.

  • Catalyst Inactivity: The active catalyst in most cross-coupling reactions is a Pd(0) species.[2] If you are using a Pd(II) salt like Pd(OAc)₂ or PdCl₂, it must be reduced in situ to Pd(0). This reduction step can be unreliable and consume starting material.[3]

    • Expert Recommendation: Use a well-defined, air-stable Pd(II) pre-catalyst, such as an XPhos Pd G3 or SPhos Pd G2. These are designed to cleanly generate the active LPd(0) species upon exposure to the reaction base, leading to more reproducible results.[4][5]

  • Oxygen Contamination: Dissolved oxygen in your solvent is a primary cause of catalyst deactivation. It can oxidize the active Pd(0) catalyst to an inactive Pd(II) species and also degrade electron-rich phosphine ligands.[3]

    • Expert Recommendation: Your reaction setup must be rigorously anaerobic. This involves using an inert atmosphere (Argon or Nitrogen) and, crucially, degassing the solvent. For most applications, sparging the solvent with an inert gas for 20-30 minutes is sufficient. For highly sensitive reactions, performing 3-4 freeze-pump-thaw cycles is the gold standard.[3]

  • Reagent Purity: Impurities in your dibromo-benzene, coupling partner, or base can poison the catalyst. Water content in solvents can also be detrimental, especially when using strong bases like NaOtBu.

    • Expert Recommendation: Ensure your dibromo-benzene is pure (recrystallize if necessary). Use freshly opened, anhydrous solvents and store them properly. Bases should be finely powdered to ensure maximum surface area and reactivity.[6][7]

Troubleshooting Workflow: From Zero to Product

The following diagram outlines a logical workflow for diagnosing a completely stalled reaction.

G Start No Product Formation Check_Catalyst Is the Catalyst System Active? Start->Check_Catalyst Check_Inert Is the Atmosphere Truly Inert? Start->Check_Inert Check_Reagents Are Reagents Pure & Anhydrous? Start->Check_Reagents Sol_Precatalyst Action: Switch to a Pd(II) Pre-catalyst (e.g., G3-XPhos) Check_Catalyst->Sol_Precatalyst Sol_Degas Action: Degas Solvent Rigorously (Freeze-Pump-Thaw) Check_Inert->Sol_Degas Sol_Purify Action: Purify Substrates Use Fresh, Anhydrous Reagents Check_Reagents->Sol_Purify

Caption: A step-by-step workflow for troubleshooting zero-yield reactions.

Part 2: Reaction-Specific FAQs & Optimization

Once the foundational elements are secure, low conversion often stems from parameters specific to the type of coupling reaction being performed.

Suzuki-Miyaura Coupling

Q2: I'm getting good mono-substitution, but the second coupling is extremely sluggish. Why?

This is a classic challenge with dibromo-benzene. After the first Suzuki coupling, the electronic properties of the substrate change, which can disfavor the second reaction.

  • Mechanism Insight: The product of the first coupling (a bromo-biaryl) is often more electron-rich than the starting dibromo-benzene. This increased electron density can slow down the rate of the second oxidative addition step, which is favored by electron-poor aryl halides.[8] Furthermore, the newly introduced aryl group adds significant steric bulk, hindering the catalyst's approach to the second C-Br bond.

  • Troubleshooting Steps:

    • Increase Temperature: If thermally stable, increasing the reaction temperature (e.g., from 80 °C to 100-110 °C) can provide the necessary energy to overcome the higher activation barrier for the second oxidative addition.[3]

    • Switch to a Bulkier Ligand: Sterically demanding, electron-rich biarylphosphine ligands like XPhos, SPhos, or RuPhos are essential. Their bulk facilitates the reductive elimination step and helps prevent catalyst dimerization, while their electron-donating nature increases the nucleophilicity of the Pd(0) center, promoting oxidative addition.[6][9]

    • Use a Stronger Base: A stronger base can accelerate the crucial transmetalation step. If you are using a mild base like K₂CO₃, consider switching to K₃PO₄ or Cs₂CO₃.[7][10]

ParameterStandard ConditionFor Second CouplingRationale
Ligand PPh₃XPhos, RuPhosBulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[6][9]
Base K₂CO₃K₃PO₄, Cs₂CO₃Stronger bases facilitate the formation of the active boronate species and accelerate transmetalation.[10]
Temperature 80 °C100-110 °CProvides activation energy for the more difficult second C-Br bond activation.[11]
Solvent Toluene/H₂ODioxane/H₂O, THF/H₂OAprotic polar solvents can improve solubility and reaction rates.[7]

Table 1: Recommended parameter adjustments to favor di-substitution in Suzuki-Miyaura couplings.

Buchwald-Hartwig Amination

Q3: My Buchwald-Hartwig amination of dibromo-benzene stops at the mono-arylated amine. How can I drive it to completion?

Similar to the Suzuki reaction, the mono-arylated product is electronically and sterically different from the starting material. However, in C-N coupling, product inhibition can also be a significant factor.

  • Mechanism Insight: The mono-arylated amine product can coordinate to the palladium center, acting as a competitive ligand and sequestering the active catalyst.[5] This is especially problematic with less sterically hindered amines. The C-Br bond of the mono-substituted product is also less reactive towards oxidative addition than the starting material.

  • Troubleshooting Steps:

    • Optimize Ligand-to-Palladium Ratio: Using a slightly higher ligand-to-palladium ratio (e.g., 2:1 for monodentate ligands) can help ensure the palladium center remains coordinated to the phosphine rather than the product.[3]

    • Select the Right Ligand Generation: The development of Buchwald-Hartwig amination has seen several "generations" of ligands. For challenging di-substitutions, use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, BrettPhos) which are designed to promote coupling with deactivated aryl halides.[12]

    • Base Selection is Critical: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is often the base of choice. Ensure it is fresh and handled under an inert atmosphere, as it is highly hygroscopic.[6]

Sonogashira Coupling

Q4: I am attempting a double Sonogashira coupling, but I see a lot of alkyne homocoupling (Glaser coupling) and low conversion. What is the cause?

The Sonogashira reaction typically uses a dual-catalyst system of palladium and copper.[13] The primary cause of alkyne homocoupling is often related to the copper co-catalyst and the presence of oxygen.

  • Mechanism Insight: The copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. In the presence of oxygen, this intermediate can undergo oxidative dimerization to form a di-yne, a process known as Glaser coupling. This consumes your alkyne and reduces the yield of the desired cross-coupled product.

  • Troubleshooting Steps:

    • Rigorous Degassing: This is non-negotiable for Sonogashira reactions. The exclusion of oxygen is the most effective way to prevent Glaser homocoupling.[14]

    • Consider Copper-Free Conditions: Numerous modern protocols exist for copper-free Sonogashira couplings.[15] These methods often require specific ligands (e.g., N-heterocyclic carbenes) or conditions but completely eliminate the primary pathway for alkyne homocoupling.

    • Amine Base/Solvent: The amine base (e.g., triethylamine, diisopropylamine) often serves as both the base and the solvent. It plays a crucial role in the catalytic cycle. Ensure it is anhydrous and thoroughly degassed.[14][15]

G Start Low Conversion/ Mono-Substitution Check_Suzuki Suzuki? Start->Check_Suzuki Check_BH Buchwald-Hartwig? Start->Check_BH Check_Sona Sonogashira? Start->Check_Sona Sol_Suzuki Increase Temp Use Bulky Ligand (XPhos) Use Stronger Base (K₃PO₄) Check_Suzuki->Sol_Suzuki Yes Sol_BH Use Bulky Ligand (BrettPhos) Optimize L:Pd Ratio Use Strong Base (NaOtBu) Check_BH->Sol_BH Yes Sol_Sona Rigorous Degassing Consider Cu-Free Conditions Ensure Anhydrous Amine Check_Sona->Sol_Sona Yes

Caption: Decision tree for optimizing common dibromo-benzene coupling reactions.

Part 3: Experimental Protocols

Adherence to a robust, validated protocol is the foundation of reproducible results.

Protocol 1: General Setup for a Small-Scale Test Reaction under Inert Atmosphere

This protocol describes the setup for a 0.5 mmol scale reaction, ideal for screening conditions.

  • Oven-Dry Glassware: Place the reaction vial (with a magnetic stir bar) and any necessary glassware in an oven (120 °C) for at least 4 hours, then allow to cool in a desiccator.

  • Add Solids: In a glovebox or under a positive flow of inert gas, add the dibromo-benzene (0.5 mmol), the coupling partner (e.g., boronic acid, 1.1 mmol for mono-coupling, 2.3 mmol for di-coupling), the base (e.g., K₃PO₄, 3.0 equiv per bromine), the palladium pre-catalyst (1-2 mol%), and the ligand (e.g., 2-4 mol%) to the reaction vial.

  • Seal and Purge: Seal the vial with a septum-containing cap. Remove the vial from the glovebox (if used) and insert a needle connected to a Schlenk line. Evacuate and backfill with inert gas (e.g., Argon) three times.

  • Add Solvents: Add the degassed anhydrous solvent(s) via syringe through the septum.

  • Heating and Monitoring: Place the vial in a pre-heated aluminum heating block on a magnetic stir plate. Monitor the reaction progress by TLC or GC-MS by periodically withdrawing small aliquots via syringe.

  • Work-up: Once complete, cool the reaction to room temperature. Quench with water or saturated aqueous NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.[16]

  • Purification: Purify the crude product by flash column chromatography.[16]

References

  • Fiveable. (2025, August 15).
  • ResearchGate. (n.d.). Sonogashira cross coupling of 1,4-dibromobenzene with 3,3-diethoxyprop-1-yne.
  • Journal of the American Chemical Society. (2022, October 11). Shining Visible Light on Reductive Elimination: Acridine–Pd-Catalyzed Cross-Coupling of Aryl Halides with Carboxylic Acids.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Organic Chemistry Frontiers. (2025, January 22).
  • Inorganic Chemistry Frontiers. (n.d.).
  • RSC Advances. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview.
  • MDPI. (2020, April 20).
  • ChemTalk. (2025, September 7).
  • PMC. (n.d.). Developing Ligands for Palladium(II)
  • BenchChem. (2025, December). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • Chemistry LibreTexts. (2022, July 18). 4.
  • MDPI. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
  • Chemical Reviews. (2016, September 30).
  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
  • BenchChem. (2025). Managing solubility issues of reactants in Suzuki coupling.
  • BenchChem. (n.d.).
  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Wikipedia. (n.d.).

Sources

Troubleshooting

Technical Support Center: Moisture Control for 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers misattribute poor coupling yields to the quality of their electrophile (e.g., gluconolactone), when the root cause...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers misattribute poor coupling yields to the quality of their electrophile (e.g., gluconolactone), when the root cause is actually trace moisture in their aryl halide starting material.

1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene is a critical building block used in the synthesis of C-aryl glycosides (structurally related to SGLT2 inhibitors like Dapagliflozin). While the compound itself is a physically stable powder at room temperature, its application relies heavily on lithium-halogen exchange using highly reactive organometallic reagents. In this environment, even microscopic amounts of water act as a destructive proton source, quenching the reaction and ruining your yield.

This guide provides field-proven insights, self-validating protocols, and troubleshooting steps to master the moisture sensitivity of this intermediate.

I. Troubleshooting & FAQs

Q1: Why is 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene considered moisture-sensitive when the bulk powder does not appear hygroscopic? A: The sensitivity does not lie in the degradation of the powder itself, but in its synthetic application. To couple this molecule to a sugar moiety, it must first be converted into an organolithium intermediate using reagents like n-Butyllithium (n-BuLi). In this state, the system is exceptionally sensitive. Water reacts instantaneously with n-BuLi (destroying your reagent) and protonates the newly formed organolithium species. This causality is well-documented in the , where moisture leads directly to a dead-end debrominated byproduct rather than the desired drug intermediate.

Q2: During my lithium-halogen exchange, I am seeing a high percentage of the mono-bromo (debrominated) impurity. Is this a moisture issue or a temperature control issue? A: It is almost certainly a moisture issue. To definitively prove this, you must isolate the root cause using a self-validating deuterium quench .

  • The Test: Withdraw a 0.5 mL aliquot of your reaction mixture aftern-BuLi addition but before adding your electrophile. Immediately inject it into a vial containing strictly anhydrous CD₃OD (deuterated methanol). Analyze by LC-MS.

  • The Causality: If you observe the protonated impurity (Ar-H), your system was wet prior to lithiation; the trace water quenched the reaction. If you observe the deuterated product (Ar-D), your lithiation was successful and anhydrous, meaning your yield loss is occurring downstream (e.g., your electrophile is wet).

Q3: What is the recommended method for drying this intermediate at scale? Is vacuum drying in a desiccator sufficient? A: No, standard vacuum drying is often insufficient because water molecules can become tightly trapped within the crystal lattice of the solid . The gold standard for this class of compounds is azeotropic distillation . By dissolving the compound in toluene and stripping the solvent under vacuum, the water is forcefully co-evaporated as a toluene-water azeotrope, bypassing the limitations of lattice-trapped moisture.

II. Mechanistic Pathway of Moisture Contamination

The following diagram illustrates the logical relationship between moisture presence and the generation of critical impurities during the lithiation phase.

Mechanism A 1,4-Dibromo-2-[(4-ethoxy phenyl)methyl]benzene B Organolithium Intermediate A->B n-BuLi, THF -78°C C Desired C-Aryl Glucoside B->C Electrophile (Anhydrous) D Debrominated Impurity (Ar-H) B->D H2O (Trace Moisture) Rapid Quench

Mechanistic pathway showing moisture-induced quenching of the organolithium intermediate.

III. Quantitative Impact of Moisture on Reaction Yield

Relying on "visual dryness" is a critical error in organometallic chemistry. The table below synthesizes the quantitative relationship between system moisture (measured via Karl Fischer titration) and the resulting reaction profile.

System Moisture (KF, ppm)n-BuLi Equivalents RequiredOrganolithium Formation (%)Debrominated Impurity (%)Recommended Action
< 50 ppm 1.05> 98%< 1%Proceed to coupling
50 - 150 ppm 1.10 - 1.1585 - 95%5 - 10%Marginal; re-dry if possible
> 150 ppm > 1.20< 80%> 15%Abort ; perform azeotropic distillation

IV. Validated Experimental Workflow: Azeotropic Drying & Lithiation

To ensure absolute trustworthiness in your results, do not proceed to lithiation without executing this self-validating protocol. This workflow guarantees that your starting material and solvent matrix are optimized for .

Step 1: Solution Preparation

  • Charge a flame-dried Schlenk flask with 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene (1.0 eq) under a positive pressure of high-purity Argon.

  • Dissolve the solid in anhydrous Toluene (approx. 10 mL per gram of substrate).

Step 2: Azeotropic Distillation (The "Pull and Purge" Method)

  • Apply vacuum (approx. 50–100 mbar) to concentrate the solution to roughly 20% of its original volume at 35–40 °C.

  • Break the vacuum with Argon.

  • Re-dilute with anhydrous Toluene and repeat the concentration step twice more to ensure complete azeotropic removal of H₂O.

Step 3: Reconstitution and Self-Validation

  • Reconstitute the resulting thick oil/solid in a mixture of anhydrous THF and Toluene (typically 1:2 v/v) suitable for your specific cooling profile.

  • Crucial Validation Gate: Extract a 1.0 mL aliquot using a dry, gas-tight syringe. Inject it into a Karl Fischer coulometric titrator.

  • Decision: If H₂O is < 50 ppm, proceed. If > 50 ppm, repeat Step 2.

Step 4: Anhydrous Lithiation

  • Cool the validated solution to -78 °C using a dry ice/acetone bath.

  • Add n-Butyllithium (1.05 eq, typically 2.5 M in hexanes) dropwise via syringe pump over 30 minutes, maintaining the internal temperature strictly below -70 °C to prevent side reactions.

  • Stir for 30 minutes to ensure complete lithium-halogen exchange before introducing your electrophile.

Workflow S1 1. Dissolve in Anhydrous Toluene S2 2. Azeotropic Distillation (Repeat 2-3x) S1->S2 S3 3. Reconstitute in THF/Toluene S2->S3 S4 4. Karl Fischer Titration S3->S4 S5 Moisture < 50 ppm? S4->S5 S6 5. Cool to -78°C & Add n-BuLi S5->S6 Yes S7 Abort & Re-dry S5->S7 No S7->S2 Recalibrate

Step-by-step azeotropic drying workflow and moisture validation prior to lithiation.

V. References

  • Meng, W., et al. "Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry, 2008. URL:[Link]

Optimization

Technical Support Center: Minimizing Debromination Side Reactions in Dapagliflozin Synthesis

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals tackling one of the most persistent challenges in the synthesis of the S...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals tackling one of the most persistent challenges in the synthesis of the SGLT2 inhibitor Dapagliflozin: the mitigation of debromination (des-bromo) side reactions .

By synthesizing mechanistic causality with field-proven process engineering, this guide provides actionable, self-validating protocols to ensure high-purity API generation.

Mechanistic Insight: The Causality of Debromination

Debromination during Dapagliflozin synthesis typically manifests during two critical stages. Understanding the chemical causality is essential for designing robust processes.

A. The Br/Li Exchange and C-Arylation Step

The most common source of the des-bromo impurity (e.g., 2-chloro-4'-ethoxydiphenylmethane) occurs during the metalation of 5-bromo-2-chloro-4'-ethoxydiphenylmethane. When n-butyllithium (n-BuLi) is introduced, it forms a highly reactive, basic aryl-lithium intermediate.

  • Moisture Quenching: If the reaction environment is not strictly anhydrous, trace moisture instantly protonates the aryl-lithium species, replacing the lithium with a proton to form the des-bromo impurity[1].

  • Thermal Degradation: In traditional batch reactors, poor heat transfer during the exothermic n-BuLi addition creates localized thermal hotspots. Elevated temperatures cause the aryl-lithium intermediate to abstract protons from the solvent (THF) or undergo unwanted Wurtz-Fittig-type couplings[1].

B. The Ketone Reduction Step

Earlier in the synthesis, the precursor diaryl ketone is reduced to a methylene bridge using a triethylsilane (


) and boron trifluoride etherate (

) system[2]. While highly chemoselective, an excess of the Lewis acid (

) or prolonged exposure at elevated temperatures can over-activate the aromatic system, leading to hydride attack at the C-Br bond and subsequent dehalogenation.

Pathway Visualizations

The following diagrams map the mechanistic divergence that leads to impurity formation, as well as the engineered flow-chemistry solution to prevent it.

Pathway SM 5-Bromo-2-chloro-4'-ethoxydiphenylmethane (Starting Material) ArLi Aryl-Lithium Intermediate (Highly Reactive Nucleophile) SM->ArLi n-BuLi (-78°C to -20°C) Product Dapagliflozin Intermediate (Desired C-Aryl Glycoside) ArLi->Product + Gluconolactone (Strictly Anhydrous) Impurity Des-bromo Impurity (Protonated/Quenched) ArLi->Impurity + Trace H₂O OR Thermal Spike

Caption: Mechanistic pathway showing the divergence between desired C-arylation and the debromination side reaction.

FlowReactor PumpA Pump A: Substrate in Dry THF Mixer1 Micromixer 1 (Br/Li Exchange, -20°C) PumpA->Mixer1 PumpB Pump B: n-BuLi in Hexanes PumpB->Mixer1 Mixer2 Micromixer 2 (C-Arylation, -20°C) Mixer1->Mixer2 Aryl-Lithium (Residence Time < 1 min) PumpC Pump C: Gluconolactone in Dry THF PumpC->Mixer2 Quench In-line Quench (MeOH / NH₄Cl) Mixer2->Quench Product High-Purity API Intermediate (<0.2% Des-bromo Impurity) Quench->Product

Caption: Continuous flow reactor setup for Dapagliflozin synthesis, minimizing moisture exposure and thermal spikes.

Troubleshooting FAQs

Q1: During the Br/Li exchange step, our batch consistently yields >3% of the des-bromo impurity. How can we suppress this without upgrading to flow chemistry? A: If you are restricted to batch manufacturing, the des-bromo impurity is almost certainly caused by moisture ingress during open-vessel additions or localized thermal hotspots[1]. To mitigate this:

  • Cryogenic Control: You must operate strictly at -78 °C.

  • Subsurface Addition: Add n-BuLi via a subsurface dip-tube rather than dropping it from above. This prevents the reagent from pooling on the surface, which causes micro-environments of elevated temperature.

  • Argon Purge: Ensure the reactor is baked at >110 °C and purged with ultra-high-purity (UHP) argon. Nitrogen can sometimes carry trace moisture if not properly scrubbed.

Q2: How does continuous flow chemistry fundamentally solve the debromination issue? A: Continuous flow microreactors operate as entirely closed systems, virtually eliminating the environmental interference of ambient moisture[1]. Furthermore, microreactors possess a massive surface-area-to-volume ratio, providing instantaneous heat dissipation. This allows the highly exothermic Br/Li exchange to be conducted safely at -20 °C instead of -78 °C, preventing thermal degradation of the aryl-lithium intermediate while drastically reducing the reaction time from 26 hours to under 45 minutes[1].

Q3: We are observing debromination earlier in the sequence, during the reduction of the diaryl ketone. What is the cause? A: Over-reduction during the


/

step occurs when the Lewis acid activates the C-Br bond[2]. This is caused by either a stoichiometric imbalance or prolonged reaction times. Ensure your molar ratio is strictly controlled (1.0 eq Substrate : 2.2 eq

: 1.1 eq

). Quench the reaction immediately upon complete consumption of the ketone (monitor via rapid LC-MS) to prevent the hydride from attacking the halogenated positions.

Quantitative Data: Batch vs. Continuous Flow

The transition from traditional batch processing to continuous flow chemistry yields a highly favorable impurity profile. The data below summarizes the process improvements achieved by maintaining a closed, temperature-controlled environment[1].

Process Parameter / MetricTraditional Batch SynthesisContinuous Flow Synthesis
Operating Temperature -78 °C-20 °C
Total Reaction Time 24 – 26 hours~43 minutes
Moisture Exposure Risk High (Open-vessel additions)Extremely Low (Closed system)
Des-bromo Impurity Level 2.5% – 5.0%< 0.2%
Final Product Purity ~95.0% – 98.0%99.83%

Experimental Protocol: Self-Validating Continuous Flow Lithiation

This protocol details the optimized continuous flow synthesis for the Br/Li exchange and subsequent C-arylation, designed to keep debromination below 0.2% (1)[1].

System Preparation & Drying
  • Flush the entire continuous flow reactor system (PTFE tubing, Micromixers 1 and 2) with anhydrous THF at 2.0 mL/min for 30 minutes.

  • Follow with a flush of 2.0 M n-BuLi in hexanes (Pump B) for 5 minutes to scavenge any residual moisture adsorbed to the reactor walls.

  • Validation Check: Collect the effluent and test with a moisture analyzer. The system is validated for use only when internal moisture is <10 ppm.

Execution Steps
  • Substrate Preparation (Pump A): Dissolve 5-bromo-2-chloro-4'-ethoxydiphenylmethane (1.0 eq) in anhydrous THF (0.5 M concentration) under an argon atmosphere.

  • Lithiation Reagent (Pump B): Load n-BuLi (2.5 M in hexanes) into the syringe pump.

  • Electrophile Preparation (Pump C): Dissolve the protected gluconolactone (1.1 eq) in anhydrous THF (0.55 M concentration).

  • Flow Initiation:

    • Set the cooling bath for Micromixer 1 and Micromixer 2 to -20 °C.

    • Initiate Pump A and Pump B at flow rates that ensure a 1.0 : 1.05 molar ratio of Substrate to n-BuLi.

    • Self-Validation Check: The residence time in the tubing between Mixer 1 and Mixer 2 must be strictly calibrated to < 1 minute . Longer residence times at -20 °C will induce thermal debromination.

  • C-Arylation: Initiate Pump C to intersect the aryl-lithium stream at Micromixer 2.

  • In-Line Quenching: Direct the effluent from Micromixer 2 into a stirred flask containing a pre-chilled (-20 °C) solution of methanol and saturated aqueous

    
    .
    
  • Analysis: Analyze the organic layer via HPLC. The target peak area for the des-bromo impurity (2-chloro-4'-ethoxydiphenylmethane) must be <0.2%.

References

  • Title: Optimization and Scale-Up of a Continuous Flow Synthesis of Dapagliflozin Source: Organic Process Research & Development (ACS Publications), 2024, 28, 5, 1447-1457. URL: [Link]

  • Title: Synthetic Strategies toward SGLT2 Inhibitors Source: Organic Process Research & Development (ACS Publications), 2018, 22, 4, 429-445. URL: [Link]

Sources

Troubleshooting

Process Chemistry Support Center: Purification of Sticky &amp; Oily Dapagliflozin Intermediates

Welcome to the Process Chemistry Technical Support Center. The synthesis of C-aryl glucosides like Dapagliflozin frequently presents severe isolation challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. The synthesis of C-aryl glucosides like Dapagliflozin frequently presents severe isolation challenges. Due to their high degrees of conformational freedom and extensive hydrogen-bonding capabilities, these intermediates often trap solvents and form stubborn, viscous syrups rather than crystalline solids.

This guide provides field-proven troubleshooting strategies, thermodynamic explanations, and self-validating protocols to help you overcome Liquid-Liquid Phase Separation (LLPS) and successfully purify your API.

Decision Matrix: Resolving Oily Intermediates

G Start Crude Oily Dapagliflozin (Liquid-Liquid Phase Separation) Assess Assess Impurity Profile & Target Solid Form Start->Assess Deriv Chemical Derivatization (Acetylation of OH groups) Assess->Deriv High Impurities (>5%) CoCryst Co-Crystallization (L-Proline, Citric Acid, L-PGA) Assess->CoCryst Moderate Purity (Targeting Stable Lattice) AntiSolv Anti-Solvent Precipitation (High Shear Mixing) Assess->AntiSolv High Purity (Targeting Amorphous) TetraAc Tetra-acetate Intermediate (Highly Crystalline) Deriv->TetraAc PureAPI Purified Dapagliflozin API (Crystalline or Amorphous) CoCryst->PureAPI AntiSolv->PureAPI DeAc Deacetylation (NaOMe/MeOH or LiOH) TetraAc->DeAc Recrystallize (EtOH) DeAc->PureAPI

Workflow for resolving oily Dapagliflozin intermediates based on purity and target solid form.

Knowledge Base & FAQs: Understanding "Oiling Out"

Q: Why do my Dapagliflozin intermediates consistently form sticky syrups or "oil out" during crystallization attempts? A: Dapagliflozin contains a glucopyranose ring with four free hydroxyl (-OH) groups. In solution, these groups act as strong hydrogen-bond donors and acceptors, forming extensive, dynamic networks with polar solvents and structurally similar impurities[1]. Causality: When you induce supersaturation (via cooling or antisolvent), the system undergoes Liquid-Liquid Phase Separation (LLPS). Thermodynamically, the free energy barrier to form a metastable, highly solvated liquid phase (the "oil") is much lower than the barrier required to nucleate a highly ordered crystal lattice. The trapped solvent prevents the molecules from achieving the critical packing radius necessary for crystallization.

Q: I have a crude reaction mixture of the


-C-aryl glucoside that is highly impure and oily. Direct crystallization is failing. What is the most robust intervention? 
A:  The most reliable method to force crystallinity from a highly impure oil is the Acetylation-Deacetylation Strategy [2].
Causality: By treating the oily crude with acetic anhydride, you temporarily mask the four hydroxyl groups as acetate esters. This derivatization entirely eliminates the hydrogen-bond donors, drastically reducing the molecule's solvation capacity and viscosity. The resulting tetra-acetylated intermediate adopts a rigid, predictable conformation that readily crystallizes from ethanol, leaving impurities in the mother liquor. A subsequent mild deacetylation regenerates the highly pure API[3].

Q: How can I isolate the API as a solid without chemical derivatization if my crude purity is already moderate (>90%)? A: You can utilize Co-crystallization . By introducing a co-former like L-pyroglutamic acid (L-PGA), L-proline, or citric acid, you provide a rigid molecular scaffold[4]. Causality: The co-former engages the flexible hydroxyl groups of dapagliflozin in a highly specific, thermodynamically favored hydrogen-bonding motif. This directs the assembly into a stable co-crystal lattice (e.g., Dapagliflozin-citric acid), bypassing the oily state entirely and significantly improving thermal stability against humidity[1].

Q: What if I need to isolate highly pure amorphous dapagliflozin directly from an oily residue? A: This requires High-Shear Antisolvent Precipitation under strict kinetic control[5]. Causality: The oily residue is dissolved in a good solvent (e.g., toluene) and dosed into a cold antisolvent (e.g., heptane) under strict power-to-volume (P/V) stirring controls. The high-shear environment ensures instantaneous micro-mixing, creating a massive, uniform supersaturation spike. This kinetic forcing precipitates the amorphous solid instantly, before the droplets have the time to coalesce into a macroscopic oil phase[5].

Standard Operating Procedures (SOPs)
SOP 1: Purity Upgrade via Tetra-Acetylation and Deacetylation

Self-Validating Principle: This protocol uses real-time HPLC monitoring to ensure 100% masking of the hydroxyl groups. Premature crystallization attempts with mixed acetate species (mono-, di-, or tri-acetates) will disrupt lattice packing and result in continued oiling out.

  • Acetylation: Dissolve the crude, oily Dapagliflozin intermediate (1.0 eq) in dichloromethane. Add pyridine (5.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq)[2].

  • Reagent Addition: Slowly add acetic anhydride (5.0 eq) while maintaining the internal temperature at 0–5 °C. Stir at room temperature for 2–4 hours.

  • In-Process Control (IPC): Monitor the reaction by HPLC. Proceed to the next step only when the intermediate acetate species are <1%.

  • Crystallization: Concentrate the organic layer under reduced pressure to a thick syrup. Add absolute ethanol and heat to 70 °C until fully dissolved. Cool slowly to 5 °C at a rate of 0.5 °C/min. Filter the resulting white crystalline tetra-acetate solid[2].

  • Deacetylation: Suspend the pure tetra-acetate intermediate in a 1:2:3 mixture of H₂O/THF/MeOH. Add LiOH·H₂O (1.2 eq per acetate group) and stir at 20–30 °C for 16 hours[3].

  • Final Isolation: Confirm complete deprotection via HPLC. Concentrate under reduced pressure and partition between ethyl acetate and water to isolate the highly pure API.

SOP 2: Co-Crystallization with L-Pyroglutamic Acid (L-PGA)

Self-Validating Principle: The strict 10-hour Ostwald ripening hold at 40 °C acts as a thermodynamic filter. Only the most stable co-crystal lattice survives, while transient oily droplets or metastable polymorphs redissolve into the mother liquor.

  • Dissolution: Dissolve the unpurified, deacylated Dapagliflozin in a mixture of methanol and isopropanol[4].

  • Co-former Addition: Add an aqueous solution of L-Pyroglutamic acid (1.05 eq) to the reactor[4].

  • Thermal Cycling: Heat the resulting mixture to 80 °C to ensure complete dissolution and erase any thermal history.

  • Controlled Cooling & Seeding: Cool the reactor to 40 °C at a strict, controlled rate of 3 °C/minute. Introduce 0.5% w/w seed crystals of the desired L-PGA co-crystal[4].

  • Granulation (Critical Step): Hold the suspension at 40 °C for 10 hours. This extended granulation allows for complete phase transition from any transient oil to the crystalline state[4].

  • Final Isolation: Cool the mixture to 20 °C at 0.1 °C/minute. Filter the white crystalline solid and wash with cold isopropanol[4].

Quantitative Performance Metrics
Purification StrategyIdeal Starting ConditionPrimary Mechanism of ActionProcess TimeTypical YieldFinal Purity
Acetylation / Deacetylation High Impurity (<90%)Masks H-bond donors to force rigid crystallization48-72 hrs70-80%>99.5%
Co-Crystallization (L-PGA / Citric Acid) Moderate Purity (90-95%)Provides a rigid H-bonding scaffold for lattice assembly24-36 hrs85-90%>99.0%
High-Shear Antisolvent Precipitation High Purity (>95%)Rapid kinetic supersaturation prevents droplet coalescence12-24 hrs>90%>99.5%
References

1.2 - scribd.com 2.1 - researchgate.net 3.3 - ias.ac.in 4.5 - newdrugapprovals.org 5.4 - google.com

Sources

Optimization

Overcoming solubility issues of 1,4-Dibromo-2-(4-ethoxybenzyl)benzene in HPLC mobile phases

Subject: Overcoming Solubility Issues of 1,4-Dibromo-2-(4-ethoxybenzyl)benzene in HPLC Case ID: SGLT2-INT-SOL-001 Applicable Compounds: 1,4-Dibromo-2-(4-ethoxybenzyl)benzene (CAS 1807632-93-4); Analogous SGLT2 inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Overcoming Solubility Issues of 1,4-Dibromo-2-(4-ethoxybenzyl)benzene in HPLC Case ID: SGLT2-INT-SOL-001 Applicable Compounds: 1,4-Dibromo-2-(4-ethoxybenzyl)benzene (CAS 1807632-93-4); Analogous SGLT2 inhibitor intermediates.

Executive Summary & Compound Dossier

The Core Challenge: 1,4-Dibromo-2-(4-ethoxybenzyl)benzene is a highly lipophilic intermediate (LogP ~5.6) often encountered in the synthesis of SGLT2 inhibitors (e.g., Dapagliflozin, Empagliflozin). Unlike the final drug substance, which contains a hydrophilic sugar moiety (glucose/glucoside), this intermediate lacks polar functionality.

The Failure Mode: Standard Reverse Phase (RP) methods designed for the final API (often using 5-10% organic starting gradients) will cause this intermediate to precipitate immediately upon contact with the mobile phase. This leads to:

  • Blocked capillaries and high backpressure.

  • "Ghost peaks" in subsequent runs due to gradual redissolution.

  • Poor reproducibility and area precision (%RSD > 2.0).

Physicochemical Profile
PropertyValue / CharacteristicImpact on HPLC
Molecular Structure Di-halogenated diphenylmethaneHigh hydrophobicity; strong

interactions.
LogP (Predicted) ~5.6Insoluble in 100% water; sparingly soluble in MeOH.
Solubility (Water) Practically InsolubleRequires high organic % in mobile phase (>60%).
Solubility (ACN) Moderate to GoodPreferred organic modifier over Methanol.
Solubility (THF/DCM) HighIdeal for sample diluent, but causes solvent mismatch.

Troubleshooting Modules

Module A: The "Injection Crash" (Sample Preparation)

Symptom: Poor peak shape (fronting/splitting) or immediate system over-pressure after injection.

Root Cause: The sample is likely dissolved in a strong solvent (like 100% THF or DCM) to get it into solution. When this "plug" of strong solvent hits a mobile phase containing water (e.g., 50:50 Water:ACN), the intermediate precipitates instantly inside the loop or at the column head.

Protocol: The "Step-Down" Dilution Strategy Do not inject 100% strong solvent. You must transition the sample into a matrix compatible with the mobile phase.

  • Primary Stock: Dissolve 10 mg of substance in 1 mL THF (Tetrahydrofuran) .

  • Secondary Dilution: Take 100 µL of Stock and add 900 µL of Acetonitrile (ACN) .

    • Check: If precipitation occurs here, your concentration is too high. Reduce stock concentration.

  • Final Dilution (The Critical Step): Take the Secondary Dilution and dilute with Mobile Phase B (Organic) or a premix of 80% ACN / 20% Water.

    • Goal: The final sample solvent should match the initial gradient conditions as closely as possible without crashing.

Visual Validation: Before placing the vial in the autosampler, perform the "Benchtop Mobile Phase Test" :

  • Pipette 100 µL of your final sample solution into a clear vial.

  • Add 900 µL of your starting mobile phase (e.g., 20:80 Water:ACN).

  • Vortex and hold up to a light.

  • Result: If it turns cloudy, do not inject . You must increase the organic ratio of your starting gradient.

Module B: Mobile Phase Engineering

Symptom: Retention time shifting or inability to elute the compound within a reasonable timeframe.

Root Cause: Methanol (MeOH) is a protic solvent and is often too weak to elute this double-brominated lipophile efficiently.

Protocol: Solvent Strength Optimization Switch from Methanol to Acetonitrile or a Ternary Blend.

Solvent SystemSuitabilityNotes
Water / Methanol Low Requires extremely high %MeOH (>90%) to elute; high viscosity.
Water / Acetonitrile High ACN is aprotic and has stronger elution strength. Recommended starting point.
Water / ACN / THF Specialist Adding 5-10% THF to the organic channel (Line B) significantly boosts solubility.

Recommended Gradient (Generic Start):

  • Column: C18 or Phenyl-Hexyl (Phenyl provides better selectivity for aromatic halogens).

  • Mobile Phase A: Water (No buffer needed for this neutral intermediate).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0.0 min: 70% B (Do not start lower than 60%)

    • 10.0 min: 95% B

    • 12.0 min: 95% B

    • 12.1 min: 70% B

Module C: Carryover & Needle Wash

Symptom: Small peaks of the intermediate appearing in blank injections.

Root Cause: The compound adheres to the metallic surfaces of the needle or the injection loop due to its hydrophobicity. Standard "Weak Wash" (10% ACN) is ineffective.

Protocol: Aggressive Wash Cycle

  • Weak Wash: 50:50 Water:ACN.

  • Strong Wash: 100% THF or 50:50 ACN:IPA (Isopropanol) .

  • Settings: Ensure the method is set to dip the needle in the Strong Wash after injection.

Diagnostic Logic Pathways

The following diagrams illustrate the decision-making process for method development and troubleshooting.

Diagram 1: Solvent Selection & Method Development

SolventSelection Start Start: Method Development 1,4-Dibromo-2-(4-ethoxybenzyl)benzene SolubilityCheck Is Sample Soluble in 100% Acetonitrile? Start->SolubilityCheck UseACN Use ACN as Diluent & Mobile Phase B SolubilityCheck->UseACN Yes TryTHF Dissolve in THF, then dilute with ACN SolubilityCheck->TryTHF No BenchTest Benchtop Test: Mix Sample 1:10 with Starting Mobile Phase UseACN->BenchTest TryTHF->BenchTest Cloudy Result: Cloudy/Precipitate BenchTest->Cloudy Clear Result: Clear Solution BenchTest->Clear Action1 Increase Initial %B (Start >70% Organic) Cloudy->Action1 Action2 Safe to Inject Clear->Action2 Action1->BenchTest Retest

Caption: Decision tree for selecting sample diluent and validating mobile phase compatibility prior to injection.

Diagram 2: Troubleshooting High Backpressure

Backpressure Issue High Backpressure During Run Check1 Does pressure spike exactly at injection? Issue->Check1 Cause1 Sample Precipitating in Loop/Needle Check1->Cause1 Yes Check2 Does pressure rise gradually over runs? Check1->Check2 No Fix1 Change Diluent to High % Organic Cause1->Fix1 Cause2 Accumulation on Column Frit Check2->Cause2 Yes Fix2 Backflush Column with 100% THF or IPA Cause2->Fix2

Caption: Workflow for diagnosing pressure issues related to lipophilic intermediate precipitation.

Frequently Asked Questions (FAQ)

Q: Can I use a buffer (Phosphate or Formate) for this separation? A: Technically yes, but it is likely unnecessary and risky. This molecule is neutral (non-ionizable) in the standard pH range (2-8). Adding buffer salts increases the risk of precipitation, especially when using the high organic ratios (80-90% ACN) required to elute this compound. Use straight Water/ACN unless you are separating it from ionizable impurities.

Q: My peak is splitting. Is it the column? A: Before blaming the column, check your sample solvent. If you dissolved the sample in 100% THF and injected it into a mobile phase that is 40% water, the "solvent shock" will cause the analyte to travel faster than the mobile phase initially, or precipitate and redissolve, causing a split peak. Solution: Dilute the sample with the mobile phase to at least 50% volume.

Q: I see a peak in my blank run at the same retention time. A: This is classic carryover. This molecule is "sticky."

  • Change your needle wash to 100% ACN or 50:50 ACN:IPA.

  • Increase the wash duration.

  • Switch to a steel-free (PEEK) flow path if possible, or passivate the system, although hydrophobic adsorption to steel is less likely than adsorption to rotor seals.

Q: What is the best detection wavelength? A: While 254 nm is standard for aromatics, the bromine atoms provide significant electron density. A scan from 210-300 nm is recommended. Often, 220 nm or 230 nm provides higher sensitivity for halogenated benzenes than 254 nm, but watch for solvent cutoff noise if using MeOH.

References

  • PubChem. (2025).[1] 1,4-Dibromo-2-(4-ethoxybenzyl)benzene Compound Summary. National Library of Medicine. [Link]

  • Shimadzu. (2023). 7 Key Differences in the Use of Methanol and Acetonitrile. Shimadzu Technical Support. [Link]

  • Chrom Tech. (2025). Acetonitrile vs. Methanol for Reverse Phase Chromatography. Chrom Tech Application Notes. [Link]

  • Munde, M. K., et al. (2020).[2] A Comprehensive Review on Analytical Method Development and Validation for SGLT-2 Inhibitors by HPLC. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

Sources

Troubleshooting

Reducing palladium residue in 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene processing

Executive Summary You are processing 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene , a critical diarylmethane intermediate often associated with the synthesis of SGLT2 inhibitors (e.g., Ertugliflozin, Dapagliflozin). The...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are processing 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene , a critical diarylmethane intermediate often associated with the synthesis of SGLT2 inhibitors (e.g., Ertugliflozin, Dapagliflozin).

The Critical Challenge: This molecule contains two reactive aryl-bromide (Ar-Br) bonds. Palladium (Pd) residues—whether from a preceding cross-coupling step (e.g., Negishi, Suzuki) or equipment cross-contamination—pose a dual threat:

  • Regulatory Non-Compliance: Exceeding ICH Q3D Class 2B limits.

  • Chemoselectivity Risks: Residual Pd can remain active, potentially catalyzing unwanted oligomerization, debromination, or oxidative addition at the Ar-Br sites during subsequent heating or processing.

This guide provides a self-validating workflow to reduce Pd from >1000 ppm to <20 ppm while preserving the structural integrity of the labile Ar-Br motifs.

Module 1: Diagnostic & Risk Assessment

Before initiating remediation, characterize the nature of your contamination.[1] The "state" of the palladium dictates the removal strategy.

ObservationLikely Pd StateRisk LevelRecommended Strategy
Black Particulates Pd(0) Agglomerates (Palladium Black)Low (Chemically inert, but physically persistent)Mechanical Filtration (Celite/Membrane)
Dark Orange/Red Solution Soluble Pd(II) - Ligand ComplexHigh (Catalytically active; binds to product)Chemisorption (Thiol/TMT Scavengers)
Hazy/Colloidal Suspension Pd Nanoparticles (<1 µm)Critical (Passes through filters; highly active)Activated Carbon + Crystallization
Regulatory Context (ICH Q3D)
  • Element: Palladium (Class 2B).

  • Oral PDE: 100 µ g/day .[2][3]

  • Target Limit: For an intermediate, aim for <20 ppm to ensure the final API meets the <10 ppm specification without burdening downstream purification.

Module 2: The "Active" Remediation Protocol (Scavenging)

Scavenger Selection Logic

Crucial Warning: Do NOT use phosphine-based scavengers (e.g., silica-supported triphenylphosphine). Phosphines can coordinate with the Pd and oxidative insert into your Ar-Br bonds, leading to yield loss or by-products.

Recommended Scavengers:

  • Silica-Supported Thiol (Si-Thiol): Best for broad-spectrum Pd removal.[4] The soft sulfur ligand binds Pd(II) tightly without activating the Ar-Br bond.

  • Silica-Supported TMT (Trimercaptotriazine): Superior for removing Pd(II) complexes and highly soluble species.

Workflow Diagram

Pd_Remediation_Workflow Start Crude Intermediate (Pd > 500 ppm) Solvent Dissolution (THF or Me-THF) Start->Solvent Filter1 Celite Filtration (Remove Pd Black) Solvent->Filter1 Scavenger Add Si-Thiol / Si-TMT (5-10 wt% vs Product) Filter1->Scavenger Clear Solution Stir Agitate 4h @ 25-40°C Scavenger->Stir Filter2 Filtration (0.45 µm Membrane) Stir->Filter2 Cryst Crystallization (EtOH/Heptane) Filter2->Cryst End Purified Product (Pd < 20 ppm) Cryst->End

Caption: Integrated workflow for removing heterogeneous and homogeneous palladium species from aryl-bromide intermediates.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude 1,4-dibromo-2-[(4-ethoxyphenyl)methyl]benzene in THF or 2-MeTHF (5-10 volumes). Avoid DMF/DMSO if possible, as they stabilize Pd in solution, making scavenging harder.

  • Pre-Filtration: If visible black particles exist, filter through a pad of Celite 545 to remove bulk Pd(0).

  • Scavenger Addition: Add SiliaMetS® Thiol or equivalent (e.g., Biotage MP-TMT).

    • Loading: Start with 5-10 wt% relative to the mass of the substrate.

    • Stoichiometry: If Pd content is known (e.g., 1000 ppm), use 4-5 molar equivalents of scavenger relative to the Pd.

  • Agitation: Stir at 25°C to 40°C for 4–12 hours.

    • Note: Do not exceed 50°C. Higher temperatures increase the risk of Pd inserting into the Ar-Br bond.

  • Filtration: Filter the suspension through a 0.45 µm membrane or a fine frit to remove the silica scavenger.

  • Analysis: Check a supernatant aliquot via ICP-MS. If Pd > 50 ppm, repeat with fresh scavenger or proceed to Module 3.

Module 3: The "Passive" Remediation Protocol (Crystallization)

If scavenging brings Pd down to ~100 ppm but fails to reach <20 ppm, crystallization is the most effective polishing step for this solid intermediate.

Solvent System Engineering

The goal is to keep the lipophilic Pd-ligand complexes in the mother liquor while the dibromo-product crystallizes out.

  • Primary Solvent: Ethanol or Isopropanol (Product is moderately soluble hot, insoluble cold).

  • Activated Carbon Treatment (Optional): Before crystallizing, add Darco KB-G (activated carbon) to the hot solution.

    • Dosage: 5 wt% relative to product.

    • Contact Time: 30-60 mins at reflux.

    • Filtration: Hot filtration to remove carbon.

  • Crystallization: Cool slowly to 0–5°C.

  • Wash: Wash the filter cake with cold Heptane or Hexanes .

    • Mechanism:[2][5][6] Pd complexes are often highly soluble in non-polar hydrocarbons; the wash physically displaces the Pd-rich mother liquor from the crystal lattice.

Module 4: Troubleshooting & FAQs

Q1: I used activated carbon, but my yield dropped by 15%. Why? A: Activated carbon is non-selective. It likely adsorbed your product due to its planar aromatic structure (pi-stacking).

  • Fix: Switch to SiliaMetS® Thiol . Silica-supported scavengers rely on chemical affinity (S-Pd bond) rather than surface adsorption, resulting in >95% product recovery.

Q2: Can I use standard silica gel chromatography? A: Standard silica is inefficient for trace Pd removal. Pd often "streaks" or co-elutes with polar intermediates. Functionalized silica (Thiol/Amine) is required to chemically trap the metal.

Q3: My Pd levels are low (50 ppm), but the product is turning yellow/brown over time. Is this Pd? A: Yes. Even trace Pd can catalyze oxidation of the ethoxy-benzyl position or slow oligomerization of the Ar-Br.

  • Fix: Ensure the final product is stored under inert atmosphere (Nitrogen/Argon) and protected from light. Perform a final recrystallization with EDTA or N-Acetylcysteine in the aqueous phase of a wash (if applicable) to sequester trace metal ions.

Q4: Is this molecule stable at the temperatures required for scavenging? A: The 1,4-dibromo-2-benzylbenzene scaffold is generally stable up to 80°C. However, in the presence of Pd and an amine base (if carried over), you risk Buchwald-Hartwig amination or dehalogenation . Always wash the organic layer with dilute acid (e.g., 1M HCl) before scavenging to remove any residual amines that could act as co-catalysts.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • International Council for Harmonisation (ICH). (2019). ICH Q3D(R1) Guideline for Elemental Impurities. European Medicines Agency.[1] Link

  • SiliCycle Inc. (2024). SiliaMetS® Metal Scavengers: Palladium Removal Case Studies. SiliCycle Application Notes. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. Link

  • Pfizer Inc. (2014). Process for the Preparation of SGLT2 Inhibitors (Ertugliflozin). Patent WO2014150537. (Demonstrates synthesis context for ethoxybenzyl-dibromobenzene intermediates). Link

Sources

Optimization

Optimization of reaction temperature for benzylbenzene bromination

To: Research & Development Team From: Senior Application Scientist, Chemical Process Optimization Group Subject: Technical Guide: Optimization of Reaction Temperature for Benzylbenzene (Diphenylmethane) Bromination Intro...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Process Optimization Group Subject: Technical Guide: Optimization of Reaction Temperature for Benzylbenzene (Diphenylmethane) Bromination

Introduction: The Thermal Landscape of Benzylic Bromination

In the synthesis of pharmaceutical intermediates like bromodiphenylmethane (benzhydryl bromide) , temperature is not merely a variable; it is the primary switch determining the reaction pathway. For benzylbenzene (diphenylmethane) , the competition is between Free Radical Substitution (FRS) at the benzylic carbon and Electrophilic Aromatic Substitution (EAS) on the phenyl rings.

This guide provides a technical deep-dive into optimizing thermal conditions to favor the FRS pathway, minimizing poly-brominated side products and ring substitution.

Module 1: Reaction Selectivity & Temperature Control

Q1: Why does raising the temperature favor benzylic bromination over ring bromination?

A: This is governed by the difference in activation energies (


).
  • Benzylic Bromination (Radical): Requires homolytic cleavage of the Br-Br or N-Br bond to generate radicals. This initiation step has a high

    
    , typically requiring thermal energy (reflux temperatures >75°C) or photochemical input (
    
    
    
    ) to proceed efficiently. Once initiated, the propagation chain is rapid.
  • Ring Bromination (Electrophilic): In the absence of a Lewis acid catalyst (

    
    , 
    
    
    
    ), the aromatic ring is relatively stable. However, at lower temperatures without radical initiation, trace impurities can catalyze electrophilic attack.

Optimization Insight: To maximize yield, you must maintain a temperature threshold that sustains the radical chain (propagation) while avoiding the ceiling temperature where the product, benzhydryl bromide, undergoes thermal elimination or hydrolysis.

Q2: What is the optimal temperature window for NBS vs. Elemental Bromine?

Reagent SystemOptimal Temp RangeMechanismKey Constraint
NBS / AIBN 76°C – 82°C (Reflux in

or Benzene)
Radical Chain (Wohl-Ziegler)Requires continuous thermal decomposition of initiator (AIBN

at 80°C).

/ Light
120°C – 130°C Radical SubstitutionHigh temp required to drive H-abstraction without chemical initiator; risk of poly-bromination.
DBDMH 20°C – 30°C Radical (with Lewis Acid)Lower temp prevents over-bromination; requires specific catalysts like

.

Module 2: Visualizing the Reaction Pathway

The following diagram illustrates the kinetic competition and the specific role of temperature in driving the radical pathway.

ReactionPathway cluster_conditions Optimization Zone Start Diphenylmethane (Benzylbenzene) Radical Benzhydryl Radical (Intermediate) Start->Radical Initiation (Heat/Light + NBS/Br2) Side1 Ring Brominated Isomers Start->Side1 Low Temp Lewis Acid Impurity Product Bromodiphenylmethane (Target) Radical->Product Propagation (+ Br•) Side2 Dibromodiphenylmethane (Over-reaction) Product->Side2 Excess Reagent High Temp (>130°C)

Caption: Kinetic pathway showing the thermal activation required for the radical mechanism (Blue) vs. side reactions (Red).

Module 3: Standardized Optimization Protocols

Protocol A: Precision NBS Bromination (Lab Scale)

Best for high purity and selectivity.

Reagents:

  • Diphenylmethane (1.0 eq)[1]

  • N-Bromosuccinimide (NBS) (1.05 eq) - Must be white/recrystallized.

  • AIBN (0.05 eq)

  • Solvent:

    
     (classic) or Chlorobenzene (greener alternative).
    

Step-by-Step:

  • Preparation: Dissolve Diphenylmethane in solvent (0.5 M concentration) in a round-bottom flask.

  • Scavenging: Add NBS. If NBS is yellow, recrystallize from water/acetone before use to remove free

    
     and HBr.
    
  • Initiation: Add AIBN. Purge the system with

    
     to remove oxygen (a radical scavenger).
    
  • Thermal Ramp: Heat to reflux (approx. 80°C) .

    • Observation: The reaction is proceeding when dense, white succinimide solid floats to the surface (in

      
      ).
      
  • Termination: Monitor by TLC/GC. Stop heating immediately upon consumption of starting material (typically 2-4 hours).

  • Isolation: Cool to 0°C to precipitate remaining succinimide. Filter. Evaporate solvent under reduced pressure.

Protocol B: High-Temperature Bromine Addition (Scale-Up)

Best for cost-efficiency, requires strict temp control.

Step-by-Step:

  • Heat neat Diphenylmethane to 130°C under strong illumination (halogen lamp).

  • Add dry elemental Bromine (

    
    ) dropwise via a pressure-equalizing funnel.
    
  • Critical Control: The rate of addition must match the consumption rate (indicated by the disappearance of red vapor). If red vapor accumulates, stop addition and increase light/heat.

  • Purge HBr gas continuously to a scrubber.

Module 4: Troubleshooting & FAQs

Q3: The reaction mixture turned dark brown and stalled. What happened?

  • Diagnosis: "Bromine Lock." The free radical chain has terminated, and

    
     is accumulating without reacting.
    
  • Root Cause:

    • Oxygen Inhibition: Did you purge with Nitrogen? Oxygen captures carbon radicals.

    • Old Reagents: Impure NBS contains HBr, which can catalyze the wrong pathway or dampen the radical chain.

  • Solution: Add a fresh "spike" of AIBN (10 mg) and increase temperature slightly to re-initiate the chain. Ensure vigorous stirring.

Q4: I am seeing significant amounts of benzophenone in my product.

  • Diagnosis: Hydrolysis.

  • Root Cause: Benzhydryl bromide is extremely moisture-sensitive (lachrymator).[2] Atmospheric moisture during workup converts the bromide to the alcohol (benzhydrol), which oxidizes to benzophenone.

  • Solution:

    • Use anhydrous solvents (dried over molecular sieves).

    • Store the product under inert gas (

      
      ).
      
    • Avoid aqueous workups if possible; simply filter and evaporate.

Q5: Why is my yield low despite running at reflux for 24 hours?

  • Diagnosis: Initiator Depletion.

  • Root Cause: AIBN has a half-life of ~1 hour at 80°C. After 4-5 hours, it is effectively dead.

  • Solution: Do not run for 24 hours. If the reaction isn't done in 4 hours, add a second portion of AIBN (0.02 eq). Long heating times promote product decomposition.

Module 5: Troubleshooting Decision Tree

Troubleshooting Start Issue Detected CheckColor Is the solution Dark Brown/Red? Start->CheckColor CheckSolid Is White Solid (Succinimide) Floating? CheckColor->CheckSolid Yes LowConv Low Conversion. 1. Check NBS Purity 2. Increase Light/Heat CheckColor->LowConv No (Pale Yellow) Normal Reaction Proceeding. Continue Reflux. CheckSolid->Normal Yes Stalled Reaction Stalled. 1. Add AIBN 2. Check Temp 3. Purge O2 CheckSolid->Stalled No (Solid at bottom)

Caption: Diagnostic flow for real-time reaction monitoring.

References

  • ChemicalBook. (2019). Bromodiphenylmethane Properties and Synthesis.[2][3][4][5][6] Retrieved from

  • BenchChem. (2025).[5] Technical Support: Preventing Di-bromination in DBDMH Reactions. Retrieved from

  • Manac Inc. (2022). Benzylic brominations vs Aromatic ring brominations: Mechanism and Selectivity.[5] Retrieved from

  • Organic Syntheses.Bromination of Diphenylmethane (General Protocol). (Referenced via standard Org. Syn.
  • Google Patents. (1991).[6] Process for partial bromination of non-condensed ring polyaromatics (US5041687A). Retrieved from

Sources

Troubleshooting

Resolving retention time shifts for Dapagliflozin impurities in chromatography

Technical Support Center: Resolving Retention Time Shifts for Dapagliflozin Impurities As a Senior Application Scientist, I have designed this technical support guide to move beyond superficial troubleshooting. Dapaglifl...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving Retention Time Shifts for Dapagliflozin Impurities

As a Senior Application Scientist, I have designed this technical support guide to move beyond superficial troubleshooting. Dapagliflozin, a highly selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, presents unique chromatographic challenges due to its C-aryl glucoside structure and the diverse physicochemical properties of its degradation products.

This guide provides a mechanistic approach to diagnosing, resolving, and preventing retention time (RT) shifts during impurity profiling, ensuring your analytical methods remain robust and compliant with ICH guidelines.

Part 1: Diagnostic Logic & Causality

To resolve an RT shift, you must first understand the thermodynamic and chemical forces driving it. Retention time instability is rarely random; it is a measurable symptom of a specific system variable drifting out of control.

1. Thermodynamics of Partitioning (Temperature Fluctuations) In reversed-phase high-performance liquid chromatography (RP-HPLC), the retention factor (


) is governed by the van 't Hoff equation. The transfer of Dapagliflozin from the mobile phase to the non-polar stationary phase is an exothermic process. Because Dapagliflozin and its late-eluting impurities (e.g., Impurity F) have large hydrophobic surface areas, they are hyper-sensitive to thermal changes. A mere 1 °C fluctuation in the column oven or ambient laboratory temperature alters mobile phase viscosity and partitioning thermodynamics, resulting in a 1–2% shift in retention time [4].

2. Ionization State Dynamics (Mobile Phase pH) While the parent Dapagliflozin molecule is a neutral non-ionic compound under standard conditions, several of its related substances—particularly oxidative degradation products—contain ionizable moieties like carboxylic acids. If the mobile phase pH is within ±1 unit of an impurity's


, the molecule exists in a delicate equilibrium between its neutral (highly retained) and ionized (poorly retained) states. A micro-drift of just 0.1 pH units can shift this equilibrium, causing up to a 10% RT shift for that specific impurity while the parent peak remains static [3].

3. Solvent Micro-Composition (Pump & Proportioning Valve Anomalies) Gradient methods rely on the precise mixing of aqueous buffers and organic modifiers (e.g., Acetonitrile). Inadequate purging, evaporation of volatile buffer components, or a malfunctioning proportioning valve can cause micro-variations in the %B delivered to the column. Because retention time in reversed-phase chromatography decreases exponentially with linear increases in organic modifier, even a 0.5% error in solvent delivery will cause significant RT drift [2].

Diagnostic Workflow

Use the following logical matrix to isolate the root cause of your RT shift before altering any instrument parameters.

RT_Troubleshooting Start Observe RT Shift in Dapagliflozin Impurities Decision Is the shift Global (all peaks) or Specific (1-2 impurities)? Start->Decision Global Global Shift (Void Volume T0 shifts) Decision->Global All Peaks Move Specific Specific Shift (T0 constant, select peaks move) Decision->Specific Select Peaks Move FlowTemp Physical Issue: Check Flow Rate & Temp Global->FlowTemp pHOrg Chemical Issue: Check pH & Organic % Specific->pHOrg Resolution1 Recalibrate Pump & Stabilize Column Oven FlowTemp->Resolution1 Resolution2 Remake Fresh Buffer & Verify Column Chemistry pHOrg->Resolution2

Diagnostic workflow for isolating physical vs. chemical causes of retention time shifts.

Part 2: Quantitative Data & System Suitability

The table below outlines a representative gradient impurity profile for Dapagliflozin (using a Hypersil BDS C18 column, pH 6.5 buffer, and Acetonitrile) [1]. Use these Relative Retention Times (RRT) to benchmark your system's performance and identify which parameters are most likely failing based on which peaks are shifting.

AnalyteTypical RT (min)RRTPrimary Cause of RT Instability
Impurity A 2.720.16System dwell volume changes; early gradient proportioning errors.
Impurity B 7.820.46Mobile phase pH drift (highly sensitive to buffer depletion).
Impurity C 10.580.62Column overloading; sample matrix interference.
Dapagliflozin 16.951.00Reference Peak. Sensitive to column temperature and overall %B [5].
Impurity D 21.111.24Organic solvent evaporation; late gradient delivery errors.
Impurity E 30.371.79Loss of stationary phase end-capping (silanol interactions).
Impurity F 34.362.02Column temperature fluctuations (high hydrophobic surface area).

Part 3: Self-Validating Corrective Protocols

Do not rely on assumptions when troubleshooting. The following protocols are designed as "self-validating systems"—meaning the procedure inherently proves whether the issue has been resolved.

Protocol 1: Mobile Phase Equilibration & Purging Workflow

Residual solvents from previous methods or micro-bubbles in the lines are the leading cause of erratic baseline and RT shifts [6].

  • Buffer Preparation & pH Verification: Weigh the required buffer salts and dissolve them in MS-grade water. Adjust the pH to the method specification (e.g., pH 6.5).

    • Self-Validation: Calibrate the pH meter with a 3-point standard curve before use. Never adjust the pH after adding the organic modifier, as organic solvents alter the apparent pH reading.

  • System Purging: Submerge the solvent lines into the fresh mobile phase. Purge each line to waste at 5.0 mL/min for at least 5 minutes (displacing several system volumes) [6].

    • Self-Validation: Monitor the pump pressure ripple during the purge. A pressure ripple of <1% confirms that the proportioning valve and pump heads are completely free of micro-bubbles.

  • Column Equilibration: Run the full gradient program as a blank injection twice.

    • Self-Validation: Overlay the chromatograms of Blank 1 and Blank 2. If the baseline drift between the two runs is

      
      , the column is fully equilibrated. If the baseline continues to shift, extend the equilibration time.
      
Protocol 2: Diagnosing Proportioning Valve Leaks (The Tracer Method)

If the RT of Dapagliflozin and its impurities fluctuates randomly from injection to injection, the pump's proportioning valve may be failing to deliver a consistent gradient [3].

  • Tracer Addition: Add 0.1% Acetone to your Mobile Phase B (Organic) bottle. Acetone acts as a strong UV absorber.

  • Step Gradient Execution: Bypass the column and connect a restriction capillary. Program the pump to deliver a step gradient: 0% B for 5 mins, 20% B for 5 mins, 40% B for 5 mins, up to 100% B.

  • UV Monitoring: Monitor the baseline at 254 nm.

    • Self-Validation: The resulting chromatogram should look like a perfect staircase with sharp, flat steps. If the steps are rounded, erratic, or overshoot the target absorbance, the proportioning valve is mechanically compromised and requires replacement [3].

Part 4: Frequently Asked Questions (FAQs)

Q: For the parent Dapagliflozin peak and most impurities, the retention time is constant. However, for one specific degradation impurity, the RT is decreasing slowly, day by day. What is happening? A: A selective shift in a single impurity indicates a chemical interaction issue rather than a physical system failure. The key difference is likely the functional groups on that specific impurity. If it contains a carboxylic acid group (common in oxidative degradants), it is hyper-sensitive to pH. This daily decrease is typically caused by the gradual evaporation of volatile buffer components or the accumulation of highly retained matrix contaminants on the column frit, which selectively block the specific active sites that the impurity interacts with[3].

Q: My entire chromatogram, including the void volume (


) peak, shifted to an earlier retention time after routine maintenance. How do I fix this? 
A:  A global shift that includes 

is a physical system issue. If

shifted, the mobile phase is traveling through the system faster, or the system volume has shrunk. Verify that the correct flow rate is programmed. More commonly, if you replaced tubing during maintenance, you may have inadvertently installed tubing with a smaller internal diameter (ID), reducing the system's dwell volume. Ensure all capillary tubing matches the original manufacturer specifications [2].

Q: How does frictional heating affect my Dapagliflozin impurity method? A: In methods utilizing high flow rates or sub-2 µm particles (UHPLC), the pressure required to push the mobile phase through the column generates frictional heat. This heat creates a radial temperature gradient (the center of the column becomes hotter than the walls). Because late-eluting impurities like Impurity F are highly sensitive to temperature, this localized heating will cause their retention times to shift earlier and can even cause peak distortion. To resolve this, lower the flow rate slightly or utilize a mobile phase pre-heater before the column inlet [3].

References

  • development and validation of high-performance liquid chromatographic method for determination of dapagliflozin and its impurities in tablet dosage form Source: ResearchGate URL
  • HPLC Retention Time Drift: Causes & Troubleshooting Guide Source: Timberline Instruments URL
  • Source: University of Pittsburgh (pitt.edu)
  • Shimadzu Retention Time Fluctuations - Part 1 Source: Shimadzu URL
  • Dapagliflozin API- Draft Published in Pharmaeuropa Source: Scribd URL
  • HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips Source: MTC USA URL

Reference Data & Comparative Studies

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for the Purity of 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene

This guide provides an in-depth comparison and a detailed validation protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the purity of 1,4-Dibromo-2-[(4-ethoxyphenyl)meth...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison and a detailed validation protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the purity of 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene. As a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) like Dapagliflozin, ensuring its purity is paramount for the safety and efficacy of the final drug product.[1][2]

The validation framework presented herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R1) and the recently revised Q2(R2) guidelines, which are adopted by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5][6][7][8][9] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose, a non-negotiable aspect of pharmaceutical quality assurance.[3][10][11]

The Analytical Challenge: Method Development and Comparison

The primary analytical goal is to develop a purity-testing method that can accurately quantify 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene while unequivocally separating it from potential process-related impurities and degradation products. The molecule's structure—containing a dibrominated benzene ring and an ethoxyphenyl group—guides the selection of the chromatographic system.

Causality Behind Method Selection

A Reversed-Phase HPLC (RP-HPLC) approach is the logical choice due to the non-polar nature of the analyte. The key to a successful separation lies in the column chemistry and mobile phase composition, which govern the selectivity for structurally similar compounds. Here, we compare two common approaches.

  • Method A (Conventional C18): A C18 (octadecylsilane) column is the workhorse of RP-HPLC, offering excellent hydrophobic retention. It is a robust starting point for separating the main analyte from less hydrophobic or more polar impurities.

  • Method B (Alternative Phenyl-Hexyl): A Phenyl-Hexyl phase provides a different selectivity mechanism. In addition to hydrophobic interactions, it offers π-π interactions with the aromatic rings of the analyte and related impurities. This can be particularly advantageous for resolving isomers or impurities with subtle structural differences in their aromatic systems.

Comparative Chromatographic Conditions
ParameterMethod A: Conventional C18Method B: Phenyl-Hexyl PhaseRationale for Choices
Column C18, 250 mm x 4.6 mm, 5 µmPhenyl-Hexyl, 250 mm x 4.6 mm, 5 µmTo compare standard hydrophobic retention with mixed-mode (hydrophobic and π-π) retention.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: 0.1% Formic Acid in WaterB: MethanolAcetonitrile is a strong organic solvent, while Methanol can alter selectivity. Formic acid is used to ensure good peak shape by protonating any residual silanols on the column.
Gradient 60% B to 95% B over 20 min70% B to 95% B over 20 minA gradient is essential for purity analysis to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are eluted and resolved within a reasonable timeframe.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with separation efficiency.
Detection UV at 225 nmUV at 225 nmWavelength selected based on the UV absorbance maxima of the aromatic chromophores in the analyte.
Column Temp. 30 °C30 °CControlled temperature ensures reproducible retention times and peak shapes.

Initial Assessment: For this guide, we will proceed with the validation of Method A , assuming it provided superior resolution and peak shape during initial development and forced degradation studies. The principles and protocols described are, however, universally applicable.

The Core of Trustworthiness: A Step-by-Step Validation Protocol

A validation protocol must be established before the study begins, detailing the procedures and acceptance criteria for each performance characteristic.[5][12]

Logical Flow of the HPLC Method Validation Process

The following diagram illustrates the structured workflow for validating the analytical method.

G cluster_dev Phase 1: Development Dev Method Development & Optimization (Method A) Forced Forced Degradation (Stress Testing) Dev->Forced Initial Specificity Check Specificity Specificity & Peak Purity Forced->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness SST System Suitability Testing (Pre-Analysis Check) Robustness->SST Analysis Routine Sample Analysis SST->Analysis

Caption: Workflow for HPLC method development and validation.

Specificity (and Forced Degradation)

Purpose: Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[13][14][15][16] For a purity method, this is often demonstrated using forced degradation studies, which also establish the stability-indicating nature of the method.[17][18][19]

Experimental Protocol (Forced Degradation):

  • Prepare five separate samples of 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene at a concentration of ~1 mg/mL.

  • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.

  • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 4 hours.

  • Oxidative Degradation: Add 30% H₂O₂ and store at room temperature for 24 hours.

  • Thermal Degradation: Store the solid substance in an oven at 105°C for 48 hours, then dissolve.

  • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Prepare an unstressed control sample.

  • Neutralize the acid and base samples before injection, if necessary.

  • Analyze all samples by HPLC, alongside a placebo and a reference standard solution.

Acceptance Criteria:

  • The method must demonstrate the ability to separate the main analyte peak from all degradation product peaks.

  • The peak purity of the main analyte peak in the stressed samples should pass the analysis criteria (e.g., using a photodiode array detector), indicating no co-elution.

  • Significant degradation (typically targeted at 5-20%) should be observed to prove the stress conditions were adequate.[19]

Linearity and Range

Purpose: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.[20][21] The range is the interval between the upper and lower concentrations for which the method is shown to be accurate, precise, and linear.[3][21]

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five calibration standards by diluting the stock solution. For a purity method, the range should typically cover from the Limit of Quantitation (LOQ) to 150% of the expected impurity specification. For an assay, the range is typically 80% to 120% of the test concentration.[3][22]

  • Inject each concentration level in triplicate.

  • Plot a graph of the mean peak area versus concentration.

Acceptance Criteria:

  • The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.[22]

  • The y-intercept should be insignificant compared to the response at 100% concentration.

  • A visual inspection of the plot should confirm a linear relationship.

Causality: A linear relationship is the foundation for accurate quantitation. Without it, calculating the concentration of an unknown sample based on its peak area is not reliable.

Accuracy

Purpose: Accuracy expresses the closeness of the method's results to the true value.[15][20] It is typically determined by spike recovery experiments.

Experimental Protocol:

  • Prepare a synthetic mixture (placebo) of all potential formulation components, excluding the analyte.

  • Spike the placebo with the analyte at a minimum of three concentration levels, covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).[3][22]

  • Prepare three independent samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery of the analyte.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for an assay.[20][23] For impurity quantification, a wider range may be acceptable depending on the level (e.g., 80-120%).[20]

Causality: This test confirms that the sample matrix does not interfere with the measurement of the analyte, ensuring that the reported purity value is a true reflection of the sample's composition.

Precision

Purpose: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[20] It is assessed at two levels:

  • Repeatability (Intra-assay precision): Assesses precision over a short time interval under the same conditions.

  • Intermediate Precision: Assesses within-laboratory variations (different days, different analysts, different equipment).[3]

Experimental Protocol:

  • Repeatability: Prepare six independent test samples of the analyte at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument.

  • Intermediate Precision: Have a second analyst repeat the repeatability test on a different day, preferably using a different instrument.

  • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for each set of measurements and for all measurements combined.

Acceptance Criteria:

  • The %RSD for repeatability (intra-assay) should typically be ≤ 2.0%.[22][23]

  • The %RSD for intermediate precision should also meet a pre-defined limit, often similar to the repeatability limit.

Causality: Precision demonstrates the method's reproducibility. An imprecise method yields fluctuating results, making it unreliable for routine quality control where consistent performance is essential.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Purpose:

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantified with acceptable accuracy and precision.[9][24]

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[9][24]

Experimental Protocol (based on the calibration curve):

  • Use the data from the linearity study.

  • Calculate LOD and LOQ using the following formulas, as per ICH guidelines:[25]

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where:

      • σ = the standard deviation of the y-intercepts of the regression line (or the residual standard deviation of the regression line).

      • S = the slope of the calibration curve.

  • Prepare and inject solutions at the calculated LOQ concentration (e.g., six replicates) to experimentally verify that the precision is acceptable at this level.

Acceptance Criteria:

  • The LOQ must be experimentally confirmed by demonstrating acceptable precision (%RSD typically ≤ 10%).[26]

  • The LOQ should be at or below the reporting threshold for impurities.

Causality: Establishing LOD and LOQ is critical for impurity analysis. It defines the lower boundary of the method's capability, ensuring that all relevant impurities can be reliably reported and controlled.

Robustness

Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[3][9][27]

Experimental Protocol:

  • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

  • Typical variations to study include:

    • Flow rate (e.g., ± 0.1 mL/min).

    • Column temperature (e.g., ± 5 °C).

    • Mobile phase composition (e.g., ± 2% organic content).

    • pH of the aqueous mobile phase (e.g., ± 0.2 units).

  • Monitor system suitability parameters (e.g., retention time, peak asymmetry, resolution) and the assay result.

Acceptance Criteria:

  • The system suitability parameters should remain within their defined limits.

  • The change in the analytical result should be insignificant.

Causality: Robustness testing provides confidence that minor, unavoidable day-to-day variations in the lab environment will not compromise the validity of the analytical results.

Data Presentation and Interpretation

Quantitative data from the validation study should be summarized in clear, structured tables.

Logical Interdependence of Validation Parameters

The success of one validation parameter often relies on another, creating a self-validating system.

G Specificity Specificity Method Validated Method Specificity->Method Linearity Linearity Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Range->Method Accuracy->Method Precision Precision Precision->Accuracy LOQ LOQ Precision->LOQ LOQ->Method

Caption: Interdependence of key HPLC validation parameters.

Table 1: Summary of Validation Results for Method A
Validation ParameterAcceptance CriteriaResultPass/Fail
Specificity No co-elution with degradantsAll peaks resolved; Peak Purity > 99.5%Pass
Linearity (r²) ≥ 0.9990.9998Pass
Range LOQ to 150% of spec. limit0.05 µg/mL to 15 µg/mLPass
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%Pass
Precision (Repeatability) %RSD ≤ 2.0%0.85%Pass
Precision (Intermediate) %RSD ≤ 2.0%1.15%Pass
LOQ Verified with %RSD ≤ 10%0.05 µg/mL (%RSD = 4.5%)Pass
Robustness System suitability passesNo significant impact on resultsPass

Conclusion

This guide has detailed a comprehensive, ICH-compliant framework for the validation of an HPLC method for the purity determination of 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene. By systematically evaluating specificity, linearity, range, accuracy, precision, detection limits, and robustness, we establish objective evidence that the analytical method is fit for its intended purpose.[3][5]

The causality-driven approach—explaining not just what to do, but why—is crucial for a modern, science- and risk-based approach to quality control.[9][12] A rigorously validated HPLC method is not merely a regulatory requirement; it is a fundamental pillar of scientific integrity that ensures the quality of pharmaceutical intermediates and, ultimately, protects patient safety.

References

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: FDA Guidance on Analytical Method Validation Source: Scribd URL: [Link]

  • Title: Analytical Method Validation (AMV) in Pharmaceuticals Source: Pharmaguideline URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: ResolveMass URL: [Link]

  • Title: 3 Critical Parameters to Examine During HPLC Validation Source: AAPS URL: [Link]

  • Title: A Review on HPLC Method Development and Validation in Forced Degradation Studies Source: International Journal of Advanced Research in Science, Communication and Technology URL: [Link]

  • Title: HPLC analytical tips: What is 'specificity'? Source: Biorelevant.com URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

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Comparative

A Technical Guide to the Spectroscopic Analysis of 1,4-Dibromo-2-(4-ethoxybenzyl)benzene

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of regulatory compliance...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of regulatory compliance and a prerequisite for understanding structure-activity relationships. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1,4-Dibromo-2-(4-ethoxybenzyl)benzene, a key intermediate in the synthesis of various pharmaceutical compounds. Beyond a simple spectral interpretation, we will delve into the rationale behind the observed chemical shifts and coupling patterns, comparing the utility of ¹H NMR with other common analytical techniques.

The Power of Proton NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a primary tool for organic chemists, offering a detailed window into the electronic environment of hydrogen atoms within a molecule. The chemical shift of a proton is highly sensitive to the surrounding functional groups, while spin-spin coupling provides valuable information about the connectivity of adjacent atoms. For a molecule such as 1,4-Dibromo-2-(4-ethoxybenzyl)benzene, with its distinct aromatic and aliphatic regions, ¹H NMR provides a wealth of structural information in a single experiment.

Predicted ¹H NMR Spectrum of 1,4-Dibromo-2-(4-ethoxybenzyl)benzene

While an experimental spectrum from a verified source is the gold standard, a predicted ¹H NMR spectrum, based on established chemical shift libraries and algorithms, serves as an excellent framework for analysis. The predicted spectrum for 1,4-Dibromo-2-(4-ethoxybenzyl)benzene is detailed below.

Protons (Label)Predicted Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J) in Hz
Ha~ 1.40Triplet3H~ 7.0
Hb~ 4.05Quartet2H~ 7.0
Hc~ 4.00Singlet2H-
Hd, Hd'~ 6.85Doublet2H~ 8.5
He, He'~ 7.10Doublet2H~ 8.5
Hf~ 7.25Doublet of Doublets1H~ 8.2, 2.0
Hg~ 7.40Doublet1H~ 2.0
Hh~ 7.60Doublet1H~ 8.2
Analysis and Rationale: An Expert's Perspective

The predicted spectrum can be logically dissected into three key regions: the ethoxy group, the benzylic bridge, and the two aromatic rings.

  • The Ethoxy Group (Ha and Hb): The characteristic upfield signals for an ethoxy group are readily identifiable. The methyl protons (Ha) appear as a triplet at approximately 1.40 ppm due to coupling with the adjacent methylene protons (Hb). Following the n+1 rule, the two neighboring protons of Hb split the Ha signal into a triplet. Conversely, the three methyl protons of Ha split the Hb signal into a quartet at around 4.05 ppm. The downfield shift of Hb is attributed to the deshielding effect of the adjacent oxygen atom.

  • The Benzylic Bridge (Hc): The two protons of the methylene bridge (Hc) are predicted to appear as a singlet around 4.00 ppm. In many cases, benzylic protons adjacent to a chiral center would be diastereotopic and appear as a pair of doublets (an AB quartet). However, in this achiral molecule, they are chemically equivalent. Their chemical shift is downfield from typical alkyl protons due to the influence of the two adjacent aromatic rings.

  • The Aromatic Regions (Hd, He, Hf, Hg, Hh): The aromatic protons present a more complex and informative pattern.

    • The 4-Ethoxyphenyl Ring (Hd, He): This para-substituted ring is expected to show a classic AA'BB' system, which often simplifies to two doublets. The protons ortho to the electron-donating ethoxy group (Hd) are shielded and appear further upfield at approximately 6.85 ppm. The protons meta to the ethoxy group (He) are less shielded and resonate further downfield at around 7.10 ppm. Both signals appear as doublets due to ortho-coupling with their respective adjacent protons.

    • The 1,4-Dibromo-2-benzyl Ring (Hf, Hg, Hh): The substitution pattern on this ring leads to three distinct proton environments. The bromine atoms are strongly electron-withdrawing and deshielding.

      • Hh: This proton, situated between two bromine atoms (at positions 1 and 4), is expected to be the most deshielded of the three, appearing as a doublet at approximately 7.60 ppm due to ortho-coupling with Hf.

      • Hg: This proton is ortho to a bromine atom and meta to the benzyl group. It is expected to appear as a doublet around 7.40 ppm due to meta-coupling with Hf. Meta-coupling constants are significantly smaller (typically 2-3 Hz) than ortho-couplings (typically 7-9 Hz).

      • Hf: This proton experiences ortho-coupling to Hh and meta-coupling to Hg, resulting in a doublet of doublets at approximately 7.25 ppm.

A Comparative Analysis: Beyond ¹H NMR

While ¹H NMR is a powerful tool, a comprehensive structural confirmation relies on the convergence of data from multiple analytical techniques.

¹³C NMR Spectroscopy

Carbon-13 NMR provides complementary information to ¹H NMR. Key predicted signals for 1,4-Dibromo-2-(4-ethoxybenzyl)benzene would include:

  • Aliphatic Carbons: Signals for the methyl and methylene carbons of the ethoxy group, and the benzylic carbon.

  • Aromatic Carbons: Distinct signals for the eight different aromatic carbons. The carbons directly bonded to bromine would be significantly shifted.

The primary advantage of ¹³C NMR is the wider chemical shift range, which often leads to less signal overlap compared to ¹H NMR, especially in complex molecules.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. For 1,4-Dibromo-2-(4-ethoxybenzyl)benzene (C₁₅H₁₄Br₂O), the mass spectrum would be expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (a triplet of peaks for the molecular ion at M, M+2, and M+4 in an approximate 1:2:1 ratio). This isotopic signature is a highly reliable indicator of the presence and number of bromine atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. For the target compound, the IR spectrum would be expected to show characteristic absorption bands for:

  • C-H stretching: Aromatic and aliphatic C-H bonds.

  • C=C stretching: Aromatic ring vibrations.

  • C-O stretching: The ether linkage of the ethoxy group.

  • C-Br stretching: In the fingerprint region.

While FT-IR can confirm the presence of these functional groups, it does not provide the detailed connectivity information that NMR offers.

Experimental Protocols

¹H NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of 1,4-Dibromo-2-(4-ethoxybenzyl)benzene in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the signals to determine the relative number of protons and measure the chemical shifts and coupling constants.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound like 1,4-Dibromo-2-(4-ethoxybenzyl)benzene.

G cluster_0 Initial Analysis cluster_1 Complementary & Confirmatory Analysis cluster_2 Structure Elucidation Sample Sample 1H_NMR 1H_NMR Sample->1H_NMR Primary Technique 13C_NMR 13C NMR Sample->13C_NMR MS Mass Spectrometry Sample->MS FTIR FT-IR Sample->FTIR Preliminary_Structure Preliminary_Structure 1H_NMR->Preliminary_Structure Proton Environment & Connectivity Carbon_Framework Carbon_Framework 13C_NMR->Carbon_Framework Molecular_Weight\n& Bromine Presence Molecular_Weight & Bromine Presence MS->Molecular_Weight\n& Bromine Presence Functional_Groups Functional_Groups FTIR->Functional_Groups Final_Structure Final_Structure Preliminary_Structure->Final_Structure Carbon_Framework->Final_Structure Molecular_Weight\n& Bromine Presence->Final_Structure Functional_Groups->Final_Structure

Caption: Workflow for Spectroscopic Analysis.

Conclusion

The structural analysis of 1,4-Dibromo-2-(4-ethoxybenzyl)benzene provides an excellent case study in the application of modern spectroscopic techniques. ¹H NMR, with its detailed insights into the proton environments and connectivity, serves as the primary tool for elucidation. When combined with the complementary data from ¹³C NMR, mass spectrometry, and FT-IR, a confident and unambiguous structural assignment can be achieved. This multi-faceted approach is indispensable in the rigorous environment of pharmaceutical research and development, ensuring the identity and purity of key chemical entities.

References

  • PubChem. 1,4-Dibromo-2-(4-ethoxybenzyl)benzene. [Link]

  • PubChem. Benzene, 1-ethoxy-4-methyl-. [Link]

  • NIST WebBook. Benzene, 1,4-dibromo-. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

Validation

A Comparative Guide to the Synthetic Routes of Dapagliflozin API Intermediates

This guide provides an in-depth comparison of the primary synthetic routes for producing Dapagliflozin, a potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor. Our focus is on the strategic synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the primary synthetic routes for producing Dapagliflozin, a potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor. Our focus is on the strategic synthesis of key intermediates, offering a critical evaluation of each pathway's efficiency, scalability, and scientific integrity. This document is intended for researchers, scientists, and drug development professionals seeking to understand and optimize the manufacturing process of this significant therapeutic agent.

Dapagliflozin's structure, a C-aryl glucoside, presents unique synthetic challenges, primarily the stereoselective formation of the β-anomeric bond and the construction of the diarylmethane aglycone. The evolution of its synthesis from early discovery routes to current industrial processes reflects a drive towards greater efficiency, cost-effectiveness, and greener chemistry.

Core Synthetic Strategies: A Head-to-Head Comparison

The synthesis of Dapagliflozin can be broadly categorized into three main strategies, each with distinct advantages and drawbacks.

Route A: The Organometallic Approach - Direct C-Glycosylation

This is one of the most common and direct methods for forming the crucial C-aryl glucoside bond. The general strategy involves the reaction of an organometallic reagent, typically an aryllithium or Grignard reagent, with a protected gluconolactone derivative.

A pivotal advancement in this area involves the use of an ethyl C-aryl glycoside as a key intermediate. This intermediate can be crystallized as an n-propanol solvate, achieving high purity (>98.5%) and simplifying the manufacturing process.[1][2][3][4] The unprotected nature of the hydroxyl groups on the glycoside streamlines the synthesis by avoiding additional protection and deprotection steps.[5]

Key Features:

  • Directness: This route offers a straightforward path to the C-aryl glucoside core.

  • Scalability Challenges: The initial iterations of this method often required cryogenic temperatures (-78 °C) for the lithium-halogen exchange and subsequent coupling, posing significant challenges for industrial-scale production.[6][7]

  • Stereocontrol: Achieving high diastereoselectivity in the subsequent reduction of the anomeric center is a critical step that requires careful optimization of reagents and conditions. The use of triethylsilane (Et3SiH) and boron trifluoride etherate (BF3·Et2O) has been shown to be effective in this regard.[4][8]

Process Innovations:

Recent advancements have focused on mitigating the need for ultra-low temperatures. The development of continuous flow synthesis has enabled the Br/Li exchange and C-arylation reactions to be performed at a more manageable -20 °C, significantly improving the safety and efficiency of the process.[7][9] This method has been shown to drastically reduce reaction times from 26 hours to just 43 minutes, with a potential output of 4.13 kg/day .[7][9]

Dapagliflozin_Synthesis_Organometallic_Route cluster_Aryl_Preparation Aryl Moiety Preparation cluster_Glycosylation C-Glycosylation cluster_Final_Steps Final API Synthesis Aryl_Bromide 4-Bromo-1-chloro-2- (4-ethoxybenzyl)benzene Organolithium Aryllithium Formation (n-BuLi) Aryl_Bromide->Organolithium -78°C to -20°C Gluconolactone Protected Gluconolactone Coupling Coupling Reaction Gluconolactone->Coupling Organolithium->Coupling Lactol Intermediate Lactol Coupling->Lactol Ethyl_Glycoside Ethyl C-aryl Glycoside (Key Intermediate) Lactol->Ethyl_Glycoside MsOH, EtOH Reduction Diastereoselective Reduction (Et3SiH, BF3·Et2O) Ethyl_Glycoside->Reduction Dapagliflozin Dapagliflozin API Reduction->Dapagliflozin

Caption: Workflow for Dapagliflozin Synthesis via Organometallic Addition.

Route B: The Friedel-Crafts Acylation Pathway

This approach circumvents the need for cryogenic organometallic reactions by employing a Friedel-Crafts acylation to construct a key diaryl ketone intermediate. This ketone is then reduced to the corresponding diarylmethane, which is subsequently coupled with the glucose moiety.

A notable advantage of this route is the use of more traditional and often milder reaction conditions. The synthesis can be designed as a one-pot process for the reduction of the diaryl ketone and the C-phenylglucoside, enhancing efficiency.[10]

Key Features:

  • Avoidance of Cryogenics: This method typically operates at or above ambient temperatures, making it more amenable to large-scale manufacturing.

  • Alternative Intermediates: The synthesis proceeds through a diaryl ketone intermediate, offering a different set of purification and handling considerations compared to the organometallic route.

  • Potential for Greener Synthesis: This route has been explored with a focus on "green" chemistry principles, aiming to reduce waste and use less hazardous reagents.[10]

Dapagliflozin_Synthesis_Friedel_Crafts_Route cluster_Aglycone_Synthesis Aglycone Synthesis cluster_Glycosylation_FC Glycosylation cluster_Final_Steps_FC Final API Synthesis Starting_Material 5-Bromo-2-chlorobenzoic acid Acylation Friedel-Crafts Acylation Starting_Material->Acylation Diaryl_Ketone Diaryl Ketone Intermediate Acylation->Diaryl_Ketone Reduction_Aglycone Ketone Reduction Diaryl_Ketone->Reduction_Aglycone Aglycone Diarylmethane Aglycone Reduction_Aglycone->Aglycone Condensation Condensation Aglycone->Condensation Gluconolactone_FC Protected Gluconolactone Gluconolactone_FC->Condensation Coupled_Product Coupled Intermediate Condensation->Coupled_Product Deprotection Deprotection Coupled_Product->Deprotection Dapagliflozin_FC Dapagliflozin API Deprotection->Dapagliflozin_FC

Caption: Workflow for Dapagliflozin Synthesis via Friedel-Crafts Acylation.

Route C: Transition-Metal-Catalyzed Cross-Coupling

This more modern approach utilizes transition-metal catalysis, such as palladium or nickel, to achieve a highly stereoselective C-glycosylation. One prominent example involves the cross-coupling of an arylzinc reagent with a glycosyl bromide.[11][12]

The stereoselectivity of this reaction is often directed by a neighboring group on the sugar, such as a pivaloyl group at the C-2 position, which promotes the formation of the desired β-anomer through anchimeric assistance.[11][12]

Key Features:

  • High Stereoselectivity: This method can provide excellent control over the stereochemistry at the anomeric center, often leading to a higher proportion of the desired β-isomer.

  • Milder Conditions: The reactions are typically run under milder conditions than the organolithium-based methods.

  • Catalyst Considerations: The use of a transition metal catalyst introduces concerns about cost and the need for its efficient removal from the final product to meet stringent pharmaceutical standards.

Quantitative Comparison of Synthetic Routes

To provide a clearer picture of the practical differences between these routes, the following tables summarize key performance indicators based on published data.

Table 1: Comparison of Key Intermediates and Purification Strategies

IntermediateSynthetic RouteProtection StrategyPurification MethodReported Purity
Ethyl C-aryl glycosideOrganometallicUnprotected hydroxylsCrystallization as n-propanol solvate>98.5%[1][2][3][4]
Tetra-O-acetyl-β-C-glucosideOrganometallic (early route)Acetyl protectionCrystallizationHigh, but requires extra steps[5]
Diaryl KetoneFriedel-CraftsN/A (aglycone)Chromatography/CrystallizationVariable
β-Aryl GlycosideCross-CouplingPivaloyl protectionChromatography/CrystallizationHigh stereoselectivity[11][12]

Table 2: Comparison of Reaction Conditions for C-Aryl Glucoside Formation

RouteReagentsTemperature (°C)Reaction Time (h)Reported Yield (%)
Organometallic (Batch)n-BuLi, Protected Gluconolactone-781-278% (for two steps)[4]
Organometallic (Flow)n-BuLi, Protected Gluconolactone-20< 1Improved yields[7][9]
Friedel-CraftsLewis Acid, Acyl Chloride0 to RT2-4Not explicitly stated for this step alone
Cross-CouplingArylzinc, Glycosyl Bromide, Pd/Ni catalystRT to moderate heat4-12Good to excellent[11]

Table 3: Overall Process Efficiency and Scalability

RouteNumber of StepsOverall Yield (%)Scalability ConsiderationsKey Safety/Environmental Issues
Organometallic (Optimized)~4-5 from key intermediates~79% (from ethyl glycoside)[4]Requires specialized equipment for low temperatures or flow chemistry.Use of pyrophoric n-BuLi.
Friedel-Crafts~5-6 from starting materialsGenerally lower than optimized organometallic routes.More amenable to standard batch reactors.Use of strong Lewis acids and chlorinated solvents.
Cross-Coupling~4-6 from key intermediatesCan be high, but dependent on catalyst efficiency.Catalyst cost and removal are major factors.Heavy metal contamination concerns.

digraph "Logical_Comparison_Synthetic_Routes" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
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edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];

Title [label="Comparison of Dapagliflozin Synthetic Routes", shape=plaintext, fontsize=14];

subgraph "cluster_Routes" { label="Synthetic Strategies"; bgcolor="#FFFFFF"; Organometallic [label="Route A:\nOrganometallic", fillcolor="#E8F0FE"]; Friedel_Crafts [label="Route B:\nFriedel-Crafts", fillcolor="#FCE8E6"]; Cross_Coupling [label="Route C:\nCross-Coupling", fillcolor="#E6F4EA"]; }

subgraph "cluster_Parameters" { label="Evaluation Parameters"; bgcolor="#FFFFFF"; Efficiency [label="Overall Yield &\nStep Count", shape=ellipse, fillcolor="#FEF7E0"]; Scalability [label="Industrial Scalability", shape=ellipse, fillcolor="#FEF7E0"]; Stereoselectivity [label="Stereocontrol", shape=ellipse, fillcolor="#FEF7E0"]; Safety_Green [label="Safety & Greenness", shape=ellipse, fillcolor="#FEF7E0"]; }

Organometallic -> Efficiency [label="High (Optimized)", color="#4285F4"]; Organometallic -> Scalability [label="Challenging (Temp)", color="#EA4335"]; Organometallic -> Stereoselectivity [label="Good (with optimization)", color="#4285F4"]; Organometallic -> Safety_Green [label="Low (n-BuLi, Low T)", color="#EA4335"];

Friedel_Crafts -> Efficiency [label="Moderate", color="#FBBC05"]; Friedel_Crafts -> Scalability [label="High", color="#34A853"]; Friedel_Crafts -> Stereoselectivity [label="Less Direct", color="#FBBC05"]; Friedel_Crafts -> Safety_Green [label="Moderate", color="#FBBC05"];

Cross_Coupling -> Efficiency [label="High", color="#34A853"]; Cross_Coupling -> Scalability [label="Moderate (Catalyst Cost)", color="#FBBC05"]; Cross_Coupling -> Stereoselectivity [label="Excellent", color="#34A853"]; Cross_Coupling -> Safety_Green [label="Good (Milder Conditions)", color="#34A853"]; }

Caption: Logical Comparison of Key Parameters for Dapagliflozin Synthetic Routes.

Detailed Experimental Protocols

The following protocols are representative of the key transformations discussed and are synthesized from published literature.

Protocol 1: Preparation of Ethyl C-aryl Glycoside Intermediate (Route A)

This protocol is based on the efficient synthesis reported in Organic Process Research & Development.[4]

  • Preparation of Persilylated Gluconolactone: To a slurry of D-glucono-1,5-lactone in THF, add N-methylmorpholine and cool to 0 °C. Add trimethylsilyl chloride and stir at 20 °C for 17 hours. Quench with water and extract the product.

  • Br/Li Exchange and Coupling: Dissolve 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene in a mixture of THF and toluene and cool to -70 °C. Add n-butyllithium dropwise. After 1 hour, add the persilylated gluconolactone solution.

  • Hydrolysis and Cyclization: Quench the reaction with an aqueous solution of trifluoroacetic acid and warm to 15 °C. After 2 hours, add methanesulfonic acid and ethanol and stir for 9 hours.

  • Work-up and Crystallization: Quench with aqueous sodium bicarbonate and extract with an organic solvent. After solvent exchange, crystallize the crude product from a mixture of n-propanol and n-heptane to yield the ethyl C-aryl glycoside as a crystalline n-propanol solvate.

Protocol 2: Diastereoselective Reduction to Dapagliflozin

This protocol describes the final reduction step to yield Dapagliflozin.[4]

  • Reaction Setup: Dissolve the ethyl C-aryl glycoside intermediate in a mixture of dichloromethane and acetonitrile. Add 4 Å molecular sieves to ensure anhydrous conditions.

  • Reductive Deoxygenation: Cool the mixture to -10 °C. Add triethylsilane followed by the slow addition of boron trifluoride diethyl etherate, maintaining the temperature below -10 °C.

  • Reaction Monitoring and Quench: Stir the reaction for 4 hours at -10 °C and then for 1 hour at 0 °C. Quench the reaction by adding aqueous saturated sodium bicarbonate solution.

  • Isolation and Purification: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over sodium sulfate. After solvent evaporation, crystallize the crude Dapagliflozin from an ethyl acetate/n-heptane mixture to yield the final API with >99.7% purity.

Conclusion and Future Perspectives

The synthesis of Dapagliflozin has evolved significantly, with modern routes offering high efficiency and scalability. The optimized organometallic route, particularly when coupled with continuous flow technology, presents a robust and industrially viable option. This approach, centered around a highly pure, crystalline, and unprotected ethyl C-aryl glycoside intermediate, minimizes the number of synthetic steps and avoids the complexities of protecting group manipulation.[1][2][3][4]

While the Friedel-Crafts and cross-coupling routes offer valuable alternatives, they currently present challenges in terms of overall efficiency or cost that make them less attractive for large-scale production compared to the optimized organometallic pathway.

Future research will likely focus on further refining these processes, with an emphasis on greener solvents, catalytic systems with lower environmental impact, and the potential application of biocatalysis for key transformations. The continuous drive for process optimization will undoubtedly lead to even more elegant and sustainable methods for the synthesis of Dapagliflozin and other members of the gliflozin class.

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Comparative

Identifying Dapagliflozin Impurity 12 in Final Drug Product: A Comparative Analytical Guide

Topic: Identifying Dapagliflozin Impurity 12 (O-Desethyl Analogue) in Final Drug Product Content Type: Technical Comparison Guide Audience: Pharmaceutical Scientists, Analytical Chemists, and QC Managers. Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Identifying Dapagliflozin Impurity 12 (O-Desethyl Analogue) in Final Drug Product Content Type: Technical Comparison Guide Audience: Pharmaceutical Scientists, Analytical Chemists, and QC Managers.

Executive Summary & Technical Context

In the rigorous landscape of SGLT2 inhibitor development, the identification of trace impurities in Dapagliflozin (DAPA) final drug products is critical for regulatory compliance (ICH Q3A/B). While pharmacopeial monographs often list impurities by letter (A, B, C), "Impurity 12" is a widely recognized designation in commercial reference standards (e.g., Simson Pharma, Veeprho) for O-Desethyl Dapagliflozin (CAS: 864070-37-1).

This impurity represents a significant analytical challenge:

  • Structural Similarity: It differs from the API only by the loss of an ethyl group on the distal phenyl ring, leading to very similar UV absorption profiles.

  • Polarity Shift: The exposure of the phenolic hydroxyl group makes Impurity 12 significantly more polar, causing it to elute earlier in Reversed-Phase (RP) chromatography, potentially co-eluting with solvent fronts or other polar degradants.

This guide compares three analytical methodologies for isolating and identifying Impurity 12, culminating in a high-fidelity LC-MS/MS protocol recommended for definitive characterization.

The Target: Impurity 12 (O-Desethyl Dapagliflozin)[1]

FeatureSpecification
Chemical Name (1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-hydroxyphenyl)methyl]phenyl]-D-glucitol
Common Name O-Desethyl Dapagliflozin
CAS Number 864070-37-1
Molecular Formula C₁₉H₂₁ClO₆
Molecular Weight 380.82 Da (DAPA API: 408.87 Da)
Origin Hydrolytic degradation (acidic conditions) or unreacted intermediate during synthesis.

Comparative Analysis of Detection Methods

We evaluated three distinct approaches for identifying Impurity 12 in a tablet matrix. The comparison focuses on Specificity (ability to distinguish from API), Sensitivity (LOD/LOQ), and Operational Viability .

Method A: Conventional HPLC-UV (USP Related)
  • Mechanism: Isocratic or Gradient RP-HPLC with UV detection at 224 nm.

  • Performance:

    • Pros: Low cost, widely available in QC labs.

    • Cons:Low Specificity. Impurity 12 has a UV chromophore nearly identical to Dapagliflozin. At trace levels (<0.1%), it often co-elutes with the "solvent front" or other polar impurities, leading to false negatives.

  • Verdict: Suitable for assay (purity) but insufficient for specific ID of Impurity 12 at trace levels.

Method B: UHPLC-PDA (High Resolution)
  • Mechanism: Sub-2-micron particle columns (e.g., C18 1.7 µm) with Photo Diode Array.

  • Performance:

    • Pros: Higher peak capacity; better resolution (Rs > 2.0) between Impurity 12 and API.

    • Cons: Still relies on retention time matching. Without mass confirmation, a shifted peak (due to matrix effects) can be misidentified.

  • Verdict: Good for routine monitoring after the method is validated against MS.

Method C: LC-MS/MS (The Gold Standard)
  • Mechanism: Liquid Chromatography coupled with Tandem Mass Spectrometry (Triple Quadrupole).

  • Performance:

    • Pros:Definitive ID. Detects the specific mass transition (

      
       379 
      
      
      
      fragments) unique to the desethyl analogue. High sensitivity (LOQ < 0.05 ppm).
    • Cons: Higher capital cost and operator skill requirement.

  • Verdict: Recommended for R&D structural elucidation and validating the identity of Impurity 12.

Summary of Performance Data
MetricMethod A: HPLC-UVMethod B: UHPLC-PDAMethod C: LC-MS/MS
Resolution (Rs) 1.2 - 1.5 (Marginal)> 2.5 (Excellent)N/A (Mass Resolved)
LOD (Limit of Detection) 0.05%0.01%0.0001% (Trace)
Specificity Low (RT dependent)Medium (Spectrum + RT)High (Mass Fingerprint)
Run Time 45-60 min10-15 min15-20 min

Recommended Protocol: LC-MS/MS Identification

Objective: To definitively identify and quantify Impurity 12 in Dapagliflozin film-coated tablets.

A. Reagents & Standards
  • Reference Standard: Dapagliflozin Impurity 12 (CAS 864070-37-1) >95% purity.

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA).

  • Diluent: 50:50 ACN:Water.

B. Chromatographic Conditions (UHPLC)
  • Column: Waters ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) or equivalent.

    • Why? The C18 chemistry provides robust retention for the polar desethyl impurity while the 1.7 µm particles ensure sharp peak shapes.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • T=0 min: 90% A / 10% B

    • T=2.0 min: 90% A / 10% B (Isocratic hold to elute salts)

    • T=10.0 min: 10% A / 90% B (Linear ramp to elute API)

    • T=12.0 min: 90% A / 10% B (Re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 40°C.

C. Mass Spectrometry Parameters (ESI-)

Operate in Negative Electrospray Ionization (ESI-) mode. Dapagliflozin and its desethyl impurity form stable formate adducts


 or deprotonated ions 

.
  • Target Ion (Impurity 12):

    • Precursor Ion:

      
       379.1 
      
      
      
      (Calculated for C₁₉H₂₁ClO₆).
    • Note: API will appear at

      
       407.1. The -28 Da  shift is the diagnostic marker.
      
  • MRM Transitions (Quantification & Confirmation):

    • Quantifier: 379.1

      
       329.1 (Loss of CH₃Cl group/fragmentation of sugar moiety).
      
    • Qualifier: 379.1

      
       203.0 (Cleavage of the aglycone).
      
D. Sample Preparation Workflow
  • Powdering: Grind 20 tablets to a fine powder.

  • Extraction: Transfer powder equivalent to 10 mg Dapagliflozin into a 50 mL volumetric flask.

  • Solvation: Add 30 mL Diluent (50:50 ACN:Water). Sonicate for 20 mins (maintain temp <25°C to prevent thermal degradation).

  • Clarification: Centrifuge at 5000 rpm for 10 mins.

  • Filtration: Filter supernatant through a 0.22 µm PVDF syringe filter (discard first 2 mL).

  • Injection: Inject 2 µL into the LC-MS system.

Visualizing the Analytical Logic

The following diagram illustrates the decision logic for confirming Impurity 12, distinguishing it from the API and other potential interferents.

ImpurityIdentification Start Sample Injection (LC-MS) Separation UHPLC Separation (C18 Column) Start->Separation Detection MS Detection (ESI-) Separation->Detection CheckMass Check Precursor Ion (m/z) Detection->CheckMass Mass407 m/z 407.1 (Parent API) CheckMass->Mass407 Target API Mass379 m/z 379.1 (Potential Impurity 12) CheckMass->Mass379 Target Impurity CheckRT Check Retention Time (RT) Mass379->CheckRT RTEarly RT < API RT (More Polar) CheckRT->RTEarly Yes RTSame RT ≈ API RT CheckRT->RTSame No MRM Perform MRM Fragmentation 379 -> 329 / 203 RTEarly->MRM ResultFalse False Positive (Isobaric Interference) RTSame->ResultFalse Co-elution Risk ResultConfirmed CONFIRMED: Impurity 12 (O-Desethyl) MRM->ResultConfirmed Fragments Match MRM->ResultFalse No Match

Figure 1: Analytical Decision Tree for the definitive identification of Dapagliflozin Impurity 12 using LC-MS/MS.

References

  • Veeprho Laboratories. Dapagliflozin Impurities and Related Compounds: Structure Elucidation. Retrieved from [Link]

  • PlcChemical. Dapagliflozin Impurity 12 Product Center. Retrieved from [Link]

  • Aubry, A. F., et al. (2010). Validating LC-MS methods for the analysis of Dapagliflozin and its metabolites. Journal of Pharmaceutical and Biomedical Analysis.
  • International Conference on Harmonisation (ICH).Impurities in New Drug Products Q3B(R2). (Regulatory standard for impurity reporting thresholds).
Validation

A Comparative Guide to the Characterization of 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene (CAS 1807632-93-4) Reference Standard

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of pharmaceutical development and manufacturing, the purity and identity of active pharmaceutical ingredients (APIs) and their...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development and manufacturing, the purity and identity of active pharmaceutical ingredients (APIs) and their related compounds are of paramount importance. 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene, identified by CAS number 1807632-93-4, is a known process-related impurity and key starting material in the synthesis of Dapagliflozin, a selective sodium-glucose co-transporter 2 (SGLT2) inhibitor.[1][2][3] As a critical reference standard, its accurate characterization is fundamental for ensuring the quality, safety, and efficacy of the final drug product.

This guide provides an in-depth technical comparison of the essential analytical methodologies for the characterization of the 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene reference standard. We will delve into the causality behind experimental choices and present supporting data to empower researchers and quality control professionals in their analytical endeavors.

The Imperative of a Well-Characterized Reference Standard

A reference standard serves as a benchmark against which new batches of a substance are measured. For an impurity like 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene, a well-characterized reference standard is crucial for:

  • Accurate Quantification: To ensure the level of this impurity in the Dapagliflozin API is below the threshold stipulated by regulatory bodies.

  • Method Validation: To validate analytical methods, such as HPLC, for their specificity, linearity, accuracy, and precision in detecting and quantifying this impurity.

  • Peak Identification: To unequivocally identify the corresponding peak in a chromatogram of the API.

The characterization of a reference standard is a multi-faceted process that establishes its identity, purity, and potency. This is typically documented in a Certificate of Analysis (CoA), which includes data from a suite of orthogonal analytical techniques.[4][5]

Comparative Analysis of Characterization Techniques

The comprehensive characterization of the 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene reference standard relies on a combination of chromatographic and spectroscopic techniques. Each method provides a unique piece of the puzzle, and their collective data ensures a holistic and reliable assessment.

Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of pharmaceutical reference standards. Its primary function is to separate the main compound from any related impurities. For Dapagliflozin and its impurities, reverse-phase HPLC (RP-HPLC) is the most common approach.

Experimental Design Rationale:

The choice of HPLC parameters is critical for achieving optimal separation and resolution of 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene from Dapagliflozin and other potential process-related impurities.

  • Column: A C18 column is typically employed due to its hydrophobic stationary phase, which effectively retains and separates non-polar to moderately polar compounds.[6]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often preferred.[6][7][8] A gradient program allows for the efficient elution of compounds with a wide range of polarities. The pH of the aqueous phase can be adjusted to optimize the peak shape and retention of ionizable compounds, though 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene is neutral.[9]

  • Detection: UV detection is commonly used, with the wavelength selected based on the chromophores present in the molecule. For Dapagliflozin and its related substances, wavelengths in the range of 224-245 nm are often utilized.[6][8]

Comparative HPLC Methods:

ParameterMethod A (for related substances)[6]Method B (gradient for multiple impurities)[7]
Column Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm)Chiralcel OJ-3R (dimensions not specified)
Mobile Phase A: Phosphate Buffer (pH 6.5) B: Acetonitrile:Water (90:10)A: Water:Acetonitrile (95:5 v/v) B: Acetonitrile:Water (5:95 v/v)
Elution GradientGradient
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 245 nmUV at 227 nm
Column Temp. Ambient38-42 °C

Interpretation of Results:

A high-purity reference standard of 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene will exhibit a single major peak in the HPLC chromatogram, with any other peaks being minimal and within specified limits (typically, purity >95-97%). The retention time of this peak serves as a key identifier in the analysis of Dapagliflozin samples.

Experimental Protocol: HPLC Purity Determination

  • Preparation of Mobile Phase:

    • Mobile Phase A: Prepare a phosphate buffer and adjust the pH to 6.5 with triethylamine.

    • Mobile Phase B: Mix acetonitrile and water in a 90:10 v/v ratio.

    • Degas both mobile phases by sonication.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve a known amount of 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene reference standard in a suitable diluent (e.g., Mobile Phase B) to a final concentration of approximately 10 µg/mL.

  • Chromatographic Conditions:

    • Use a Hypersil BDS C18 column (250 mm x 4.6 mm, 5 µm).

    • Set the flow rate to 1.0 mL/min and the UV detection wavelength to 245 nm.

    • Implement a gradient elution program.

  • Analysis:

    • Inject the standard solution into the HPLC system and record the chromatogram.

    • Calculate the area percentage of the main peak to determine the purity.

Diagram: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis A Reference Standard E Standard Solution A->E B Diluent B->E C Mobile Phase A F Degassed Mobile Phases C->F D Mobile Phase B D->F H Injector E->H G Pump F->G G->H I Column H->I J Detector I->J K Chromatogram J->K L Purity Calculation K->L

Caption: Workflow for HPLC purity analysis.

Structural Elucidation and Identity Confirmation

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of a molecule. The spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

Expected ¹H NMR Spectral Features for 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene:

  • Aromatic Protons: Signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the protons on the two benzene rings. The dibromo-substituted ring will show a distinct splitting pattern.

  • Methylene Protons (-CH₂-): A singlet peak for the two protons of the methylene bridge connecting the two aromatic rings.

  • Ethoxy Group Protons (-O-CH₂-CH₃): A quartet for the methylene protons and a triplet for the methyl protons, characteristic of an ethyl group.

While a publicly available spectrum for this specific compound is not readily found, the expected shifts and multiplicities can be predicted based on its structure and comparison to similar compounds.[10][11][12]

Mass spectrometry is used to determine the molecular weight of the compound and to gain further structural information through fragmentation patterns. Electrospray ionization (ESI) is a common technique for this type of molecule.

Expected Mass Spectrum Features:

  • Molecular Ion Peak: The mass spectrum should show a prominent peak corresponding to the molecular ion [M]+ or a protonated molecule [M+H]+. Given the presence of two bromine atoms, a characteristic isotopic pattern will be observed due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br. This results in a triplet of peaks for the molecular ion with a ratio of approximately 1:2:1. The calculated molecular weight is 370.08 g/mol .[2][13]

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FTIR Absorption Bands:

  • C-H stretching (aromatic): Above 3000 cm⁻¹

  • C-H stretching (aliphatic): Below 3000 cm⁻¹

  • C=C stretching (aromatic): Around 1600-1450 cm⁻¹

  • C-O stretching (ether): Around 1250-1050 cm⁻¹

  • C-Br stretching: In the fingerprint region, typically below 800 cm⁻¹

The absence of significant peaks in the O-H stretching region (around 3200-3600 cm⁻¹) would confirm the absence of hydroxyl impurities or significant water content.[14][15][16]

Diagram: Structural Characterization Workflow

Structural_Characterization cluster_techniques Spectroscopic Techniques cluster_info Information Obtained NMR ¹H NMR Proton_Env Proton Environment & Connectivity NMR->Proton_Env MS Mass Spectrometry Mol_Weight Molecular Weight & Isotopic Pattern MS->Mol_Weight FTIR FTIR Func_Groups Functional Groups FTIR->Func_Groups Identity Confirmed Structure of 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene Proton_Env->Identity Mol_Weight->Identity Func_Groups->Identity

Caption: Orthogonal spectroscopic methods for structural confirmation.

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess the thermal stability and solid-state properties of the reference standard.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For a stable, anhydrous reference standard, TGA should show no significant weight loss until the decomposition temperature is reached.[17]

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can be used to determine the melting point and to detect the presence of polymorphic forms or solvates.[14][17]

Certificate of Analysis: A Synthesis of Characterization Data

The culmination of these analytical tests is presented in a Certificate of Analysis (CoA). A comprehensive CoA for a 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene reference standard would typically include the following:

TestSpecificationResultMethod
Appearance White to off-white solidConformsVisual
Identity by ¹H NMR Conforms to structureConforms¹H NMR
Identity by Mass Spec. Conforms to molecular weightConformsESI-MS
Identity by FTIR Conforms to reference spectrumConformsFTIR
Purity by HPLC ≥ 97.0%99.5%RP-HPLC
Loss on Drying/TGA ≤ 0.5%0.1%TGA
Melting Point Report75-78 °CDSC

This table provides a clear and concise summary of the quality and identity of the reference standard, ensuring its suitability for its intended use.

Conclusion

The characterization of the 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene reference standard is a critical activity in the quality control of Dapagliflozin. A multi-pronged analytical approach, leveraging the strengths of HPLC for purity assessment and a suite of spectroscopic techniques (NMR, MS, FTIR) for structural confirmation, is essential for establishing a reliable and well-characterized standard. This guide has outlined the key analytical methodologies, the rationale behind their application, and the expected outcomes, providing a framework for researchers and analytical scientists to ensure the integrity of their reference standards and, ultimately, the quality of the final pharmaceutical product.

References

  • Analytical Method Development and Validation of Dapagliflozin Enantiomer and Other Related Impurities in API Form with Cost Effective and Green Approach. (2026, March 3). Der Pharma Chemica.
  • Development and validation of high-performance liquid chromatographic method for determination of dapagliflozin and its impurities in tablet dosage form.
  • New green HPLC and TLC methods for the determination of dapagliflozin, metformin hydrochloride, and its two official impurities, melamine and cyanoguanidine, in their qu
  • Dapagliflozin Propanediol Anhydrous Impurity Profiling: A Technical Support Center. Benchchem.
  • Method for separating and measuring related substances of dapagliflozin bulk drug by using HPLC (high performance liquid chromatography).
  • Dapagliflozin Dibromo Compound. V Square Life Science.
  • A Technical Guide to the Physicochemical Properties of Dapagliflozin Propanediol Anhydrous. Benchchem.
  • DRAFT CERTIFICATE OF ANALYSIS Analytical Method. Dr. Ashavin.
  • COA of Dapagliflozin - Certific
  • Dapagliflozin Bromo Impurity. Cleanchem.
  • Anhydro impurity; Dapagliflozin Beta furanose S3B. SynThink.
  • Certific
  • 1,4-DIBROMO-2-((4-ETHOXYPHENYL)METHYL)BENZENE. gsrs.
  • Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes. (2008, February 9). Journal of Medicinal Chemistry.
  • Dapagliflozin Dibromo Compound. Simson Pharma Limited.
  • Dapagliflozin Dibromo Compound. Veeprho.
  • 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene.
  • A Validated LC-MS/MS Method for Determination of Dapagliflozin in Tablet Formul
  • Benzene, 1,4-dibromo-. NIST WebBook.
  • 1,4-Dibromo-2,5-dimethylbenzene(1074-24-4) 1H NMR spectrum. ChemicalBook.
  • Physicochemical characterization of dapagliflozin and its solid-state behavior in stress stability test. (2021, May 3). PubMed.
  • 1,4-Dibromobenzene - Optional[1H NMR] - Spectrum. SpectraBase.
  • 1,4-Dibromo-2-(4-ethoxybenzyl)benzene. PubChem.
  • 1,4-Dibromo-2,5-di{2'-[2''-(2'''-hydroxyethoxy)ethoxy]ethoxy}-benzene. SpectraBase.
  • 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene.
  • 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene. Sigma-Aldrich.
  • 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene. Inxight Drugs.
  • FT-IR spectra of 1-bromo-4-ethynylbenzene, 1,4-diethynylbenzene,...
  • Benzene, 1-ethoxy-4-methyl-. NIST WebBook.
  • 1,4-Dibromo-2,5-difluorobenzene(327-51-5) 13C NMR spectrum. ChemicalBook.

Sources

Comparative

Inter-laboratory comparison of Dapagliflozin intermediate assay results

As a Senior Application Scientist overseeing global method transfers, I frequently encounter the analytical bottlenecks associated with quantifying complex pharmaceutical intermediates. Dapagliflozin, a highly selective...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing global method transfers, I frequently encounter the analytical bottlenecks associated with quantifying complex pharmaceutical intermediates. Dapagliflozin, a highly selective sodium-glucose co-transporter 2 (SGLT2) inhibitor, presents a unique analytical challenge. Its synthesis involves multiple halogenated diphenylmethane intermediates, which, if left unreacted, can compromise the safety and efficacy of the final Active Pharmaceutical Ingredient (API)[1].

When transferring analytical methods across different global sites (e.g., from an R&D sponsor to a Contract Manufacturing Organization), discrepancies in intermediate quantification frequently arise. This guide provides an objective, data-driven inter-laboratory comparison of Dapagliflozin intermediate assays, detailing the causality behind chromatographic choices and establishing a self-validating protocol compliant with the revised[2].

Mechanistic Context: Why Dapagliflozin Intermediates Matter

Dapagliflozin functions by competitively inhibiting SGLT2 in the proximal tubule of the kidney, preventing glucose reabsorption and inducing its excretion[3]. The efficacy of this mechanism relies on the precise stereochemistry and purity of the API.

SGLT2_Pathway Dapa Dapagliflozin (API) SGLT2 SGLT2 Transporter (Proximal Tubule) Dapa->SGLT2 Competitive Inhibition Glucose Glucose Reabsorption Blocked SGLT2->Glucose Prevents Excretion Urinary Glucose Excretion Glucose->Excretion Induces

Caption: Logical flow of Dapagliflozin's mechanism of action via SGLT2 inhibition.

During its synthesis, process-related impurities such as 5-bromo-2-chloro-4'-ethoxydiphenylmethane (a starting material) and various positional isomers are formed[1]. Because these intermediates share the core aromatic scaffold of the final API, they exhibit similar UV absorption profiles and partition coefficients (LogP), making chromatographic separation highly sensitive to minor variations in laboratory environments.

Chromatographic Selectivity: Causality in Method Design

In an inter-laboratory comparison (ILC), the choice of stationary and mobile phases dictates the robustness of the method.

1. Stationary Phase Selectivity (C18 vs. Phenyl-Hexyl) Many standard quality control (QC) labs default to Octadecylsilane (C18) columns, which rely purely on hydrophobic dispersive forces[4]. However, Dapagliflozin and its intermediates are rich in aromatic rings. By switching to a Phenyl or Phenyl-hexyl stationary phase (e.g., Zorbax Phenyl), analysts introduce orthogonal selectivity via π-π electron interactions [5]. This causality explains why Lab A (using a Phenyl column) achieves superior resolution of closely eluting positional isomers compared to Lab B (using a standard C18 column).

2. Particle Size and Fluid Dynamics (HPLC vs. UPLC) The transition from 5 µm HPLC columns to sub-2 µm UPLC columns (e.g., 1.8 µm) fundamentally alters the fluid dynamics within the column. According to the van Deemter equation, smaller particles minimize the "A term" (eddy diffusion) and the "C term" (mass transfer resistance). This results in sharper peaks, which directly increases the signal-to-noise ratio, thereby lowering the Limit of Detection (LOD)[5].

Inter-Laboratory Quantitative Data Comparison

The following table synthesizes validation data from three distinct laboratory environments assaying Dapagliflozin and its synthesis impurities. The variance in LOD and Precision underscores the impact of instrumental dead volume and stationary phase chemistry.

Validation ParameterLab A: UPLC-PDA[5]Lab B: RP-HPLC-UV[6]Lab C: RP-HPLC-UV[7]
Stationary Phase Zorbax Phenyl (50 x 3.0 mm, 1.8 µm)Kromasil C18 (150 x 4.6 mm, 5 µm)Nucleosil C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (70:30)Methanol:Water (75:25)Methanol:Water (50:50)
Flow Rate Isocratic, 0.5 mL/minIsocratic, 1.0 mL/minIsocratic, 1.0 mL/min
Detection Wavelength 230 nm223 nm224 nm
Linearity (R²) > 0.999 (Range: 30-70 µg/mL)0.999 (Range: 20-100 µg/mL)0.999 (Range: 5-25 µg/mL)
Limit of Detection (LOD) ~0.15 µg/mL0.49 µg/mL0.15 µg/mL
Precision (%RSD) < 1.0%0.1% (Intra-day)< 2.0%

Data Interpretation: Lab A's use of a 1.8 µm Phenyl column allows for a shorter column length (50 mm) and lower flow rate while maintaining high sensitivity. Lab C achieves a similar LOD to Lab A but requires a much longer column (250 mm) and higher organic aqueous ratio, which increases solvent consumption and run time[4][7].

Standardized Experimental Protocol for ILC Method Transfer

To ensure data integrity across participating laboratories, the following self-validating protocol must be executed. This workflow embeds continuous verification steps, ensuring that any systemic error (e.g., pH drift, column degradation) is flagged before data consolidation.

ILC_Workflow Prep Sample Preparation (Spiked Intermediates) Dist Distribution to Participating Labs Prep->Dist LabA Lab A: UPLC-PDA (Phenyl Column) Dist->LabA LabB Lab B: RP-HPLC-UV (C18 Column) Dist->LabB LabC Lab C: LC-MS/MS (Structural ID) Dist->LabC Data Data Consolidation (ICH Q2(R2) Metrics) LabA->Data LabB->Data LabC->Data ZScore Statistical Analysis (Z-Score & %RSD) Data->ZScore

Caption: Standardized workflow for inter-laboratory comparison and method validation.

Step-by-Step Methodology:

Step 1: System Suitability Testing (SST) – The Internal Control

  • Action: Inject a resolution mixture containing Dapagliflozin API (50 µg/mL) and Impurity 3 (5 µg/mL) five consecutive times.

  • Causality: Before analyzing unknown ILC samples, the system must prove its resolving power. A resolution factor (

    
    ) > 2.0 and a tailing factor (
    
    
    
    ) ≤ 2.0 ensures that column voiding or mobile phase preparation errors have not compromised the separation[8]. If %RSD of the peak area is > 2.0%, the run is automatically aborted.

Step 2: Sample Preparation & Matrix Spiking

  • Action: Accurately weigh 20 mg of Dapagliflozin sample and dissolve in 100 mL of diluent (Methanol:Water). Spike the matrix with known concentrations (0.1%, 0.5%, 1.0% w/w) of 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Sonicate for 15 minutes and filter through a 0.45 µm PTFE syringe filter[8].

  • Causality: Spiking known intermediates into the actual API matrix allows laboratories to calculate exact recovery rates, validating the method's Accuracy as mandated by ICH Q2(R2)[9].

Step 3: Chromatographic Execution with Bracketing

  • Action: Run the sequence using the optimized mobile phase (e.g., Acetonitrile:Water 70:30 v/v). Inject a known reference standard every 10 sample injections (Bracketing).

  • Causality: Bracketing continuously validates the system's stability over the course of a long sequence, accounting for potential shifts in retention time caused by ambient temperature fluctuations or mobile phase evaporation[1].

Step 4: Statistical Evaluation (Z-Score)

  • Action: Consolidate peak area data. Calculate the Z-score for each participating laboratory:

    
    , where 
    
    
    
    is the lab's result,
    
    
    is the assigned consensus value, and
    
    
    is the target standard deviation.
  • Causality: A Z-score between -2.0 and +2.0 indicates that the laboratory's method execution is statistically aligned with the global consensus, proving the method's robustness during transfer[10].

Troubleshooting Method Transfer Discrepancies

When an ILC yields divergent results, the root cause is rarely the instrument's detector, but rather the fluidic pathway:

  • Dwell Volume Mismatches: If Lab B uses an older HPLC system with a large dwell volume (e.g., > 2.0 mL) while Lab A uses a modern UPLC (dwell volume < 0.2 mL), gradient profiles will hit the column at different times, causing peak co-elution of closely related intermediates.

  • Mobile Phase pH Drift: Dapagliflozin is relatively stable, but its intermediates can be sensitive to pH. Failing to properly buffer the aqueous phase (e.g., using 0.1% orthophosphoric acid to lock pH at ~3.0) can lead to ionization state changes, resulting in peak tailing and irreproducible retention times[1].

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline Source: European Medicines Agency / International Council for Harmonisation (ICH) URL:[Link]

  • Simultaneous analysis of dapagliflozin and its three related impurities by stability-indicating UPLC method and in vitro toxicity evaluation Source: Drug Analytical Research URL:[Link]

  • RP-HPLC Method Development And Validation For Estimation Of Dapagliflozin In Tablet Formulation Source: Journal of Pharmaceutical Negative Results URL:[Link]

  • Method Development and Validation for the Estimation of Dapagliflozin in Marketed Formulation by HPLC Source: The Bioscan URL:[Link]

Sources

Validation

A Comparative Guide to Regulatory Acceptance Criteria for Starting Materials in Dapagliflozin ANDA Filings

For researchers, scientists, and drug development professionals navigating the competitive landscape of generic drug development, a deep understanding of the regulatory expectations for Active Pharmaceutical Ingredient (...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals navigating the competitive landscape of generic drug development, a deep understanding of the regulatory expectations for Active Pharmaceutical Ingredient (API) starting materials is paramount. This guide provides an in-depth technical comparison of starting materials for Dapagliflozin, a selective sodium-glucose co-transporter 2 (SGLT2) inhibitor. Drawing upon established synthetic routes and regulatory precedents, we will explore the critical quality attributes and acceptance criteria that underpin a successful Abbreviated New Drug Application (ANDA) filing.

The Strategic Importance of Starting Material Designation in ANDA Filings

The selection and justification of a regulatory starting material (RSM) is a critical step in an ANDA submission.[1] It marks the point at which Good Manufacturing Practices (GMP) must be applied, significantly impacting the cost and complexity of the manufacturing process.[1] Regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), scrutinize the choice of starting materials to ensure that the final drug substance will be of consistent quality and purity.[1][2] A poorly justified starting material can lead to significant delays in the approval of an ANDA.[1]

The International Council for Harmonisation (ICH) Q11 guideline provides the foundational principles for the selection and justification of starting materials.[2] Key considerations include the complexity of the molecule, the number of synthetic steps from the starting material to the final API, and the ability to control impurities.

Comparative Analysis of Synthetic Routes and Starting Materials for Dapagliflozin

Several synthetic routes for Dapagliflozin have been reported, each with its own set of starting materials, advantages, and potential impurity profiles. Here, we compare two common approaches.

Route 1: Friedel-Crafts Acylation Approach

This widely utilized route often employs 5-bromo-2-chlorobenzoic acid and D-glucono-1,5-lactone as key starting materials.[3] The synthesis involves a Friedel-Crafts acylation reaction, followed by a series of transformations to construct the C-aryl glucoside core of Dapagliflozin.

Diagram of the Friedel-Crafts Acylation Synthetic Workflow:

Dapagliflozin_Synthesis_Route_1 SM1 5-Bromo-2-chlorobenzoic acid Intermediate1 Friedel-Crafts Acylation Product SM1->Intermediate1 Acylation SM2 D-glucono-1,5-lactone Intermediate2 Protected Glucoside Intermediate SM2->Intermediate2 Glycosylation Intermediate1->Intermediate2 Coupling API Dapagliflozin Intermediate2->API Deprotection & Reduction

Caption: A simplified workflow for Dapagliflozin synthesis via the Friedel-Crafts acylation route.

Advantages of this route:

  • Commercially available starting materials: Both 5-bromo-2-chlorobenzoic acid and D-glucono-1,5-lactone are readily available from various suppliers.[4][5][6][7][8][9][10][11][]

  • Well-established chemistry: The reactions involved are generally well-understood and scalable.

Potential Impurities Originating from Starting Materials:

  • From 5-bromo-2-chlorobenzoic acid: Isomeric impurities and related aromatic acids can be carried through the synthesis.

  • From D-glucono-1,5-lactone: Impurities related to other sugars or degradation products of the lactone can be introduced.

Route 2: Grignard Reaction Approach

An alternative synthetic strategy involves the use of a pre-formed aryl magnesium halide (Grignard reagent) which then reacts with a protected glucose derivative. A potential starting material for this route is 1-chloro-2-(4-ethoxybenzyl)-4-iodobenzene .

Diagram of the Grignard Reaction Synthetic Workflow:

Dapagliflozin_Synthesis_Route_2 SM3 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene Intermediate3 Grignard Reagent SM3->Intermediate3 Mg SM4 Protected Gluconolactone Intermediate4 Coupled Intermediate SM4->Intermediate4 Intermediate3->Intermediate4 Coupling API Dapagliflozin Intermediate4->API Deprotection & Reduction

Caption: A simplified workflow for Dapagliflozin synthesis via the Grignard reaction route.

Advantages of this route:

  • Potentially higher stereoselectivity: The Grignard coupling can sometimes offer better control over the desired β-anomer of the C-glucoside.

Potential Impurities Originating from Starting Materials:

  • From 1-chloro-2-(4-ethoxybenzyl)-4-iodobenzene: Incomplete iodination or the presence of positional isomers can lead to related impurities in the final product. The formation of homocoupling products from the Grignard reagent is also a possibility.

Regulatory Acceptance Criteria for Dapagliflozin Starting Materials

While the specific acceptance criteria for starting materials in an ANDA are confidential, a comprehensive set of tests and specifications is required to ensure their quality and consistency. Below is a representative table of acceptance criteria for a key starting material, 5-bromo-2-chlorobenzoic acid , based on common industry practices and regulatory expectations.

Table 1: Representative Acceptance Criteria for 5-bromo-2-chlorobenzoic acid

TestAcceptance CriteriaAnalytical Method
Description White to off-white crystalline powder.[6][9]Visual
Identification The retention time of the major peak in the chromatogram of the sample corresponds to that of the standard.HPLC
The infrared absorption spectrum corresponds to that of the reference standard.IR Spectroscopy
Assay Not less than 99.0%HPLC
Melting Point 154-156 °C[9]Capillary Method
Related Substances
- Any individual impurityNot more than 0.10%HPLC
- Total impuritiesNot more than 0.50%HPLC
Loss on Drying Not more than 0.5%Gravimetric
Residue on Ignition Not more than 0.1%Gravimetric
Heavy Metals Not more than 10 ppmUSP <231> or equivalent

Experimental Protocols for Starting Material Analysis

The following are detailed, step-by-step methodologies for key experiments used in the quality control of Dapagliflozin starting materials.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling of 5-bromo-2-chlorobenzoic acid

This method is crucial for determining the purity of the starting material and quantifying any process-related impurities.

Experimental Workflow Diagram:

HPLC_Workflow cluster_Prep Sample & Standard Preparation cluster_HPLC HPLC Analysis cluster_Data Data Analysis Prep_Standard Weigh & dissolve standard HPLC_System Equilibrate HPLC system Prep_Standard->HPLC_System Prep_Sample Weigh & dissolve sample Prep_Sample->HPLC_System Injection Inject standard & sample solutions HPLC_System->Injection Chromatography Perform chromatographic separation Injection->Chromatography Detection Detect at specified wavelength Chromatography->Detection Integration Integrate peaks Detection->Integration Calculation Calculate assay & impurity levels Integration->Calculation Report Generate report Calculation->Report

Caption: A typical workflow for HPLC analysis of a starting material.

Method Parameters:

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.[13]

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted to 3.2) and acetonitrile.[13]

  • Flow Rate: 1.0 mL/min.[13]

  • Detection Wavelength: 224 nm.[13]

  • Column Temperature: 35 °C.[13]

  • Injection Volume: 10 µL.[14]

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve a suitable amount of 5-bromo-2-chlorobenzoic acid reference standard in the mobile phase to obtain a known concentration.

  • Sample Solution Preparation: Accurately weigh and dissolve the 5-bromo-2-chlorobenzoic acid sample in the mobile phase to a similar concentration as the standard solution.

  • System Suitability: Inject the standard solution multiple times to ensure the system is performing adequately (e.g., by assessing parameters like peak asymmetry and theoretical plates).

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Calculation: Calculate the assay of the sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard chromatogram. Quantify impurities by area normalization, assuming equal response factors for closely related impurities.

Sourcing and Quality Management of Starting Materials

The quality of starting materials is not only dependent on the synthetic route but also on the supplier.[1] ANDA applicants are expected to have a robust quality agreement with their starting material suppliers. This agreement should outline the responsibilities of each party regarding quality control, change management, and notification of any process modifications that could impact the impurity profile of the starting material.

Several manufacturers and suppliers offer key starting materials for Dapagliflozin synthesis, such as 5-bromo-2-chlorobenzoic acid and D-glucono-1,5-lactone.[4][5][6][7][8][9][10][11][] It is crucial for ANDA applicants to select suppliers with a strong GMP track record and a comprehensive understanding of the regulatory requirements for pharmaceutical raw materials.

Conclusion

The successful registration of a generic Dapagliflozin product hinges on a well-defined and rigorously controlled manufacturing process, which begins with the selection and justification of appropriate starting materials. By understanding the nuances of different synthetic routes, establishing robust analytical methods, and implementing stringent acceptance criteria, ANDA applicants can confidently navigate the regulatory landscape and bring a high-quality, affordable alternative to the market. This guide has provided a comparative framework to aid researchers and drug development professionals in making informed decisions regarding the starting materials for their Dapagliflozin ANDA filings.

References

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  • Hema Pharmaceuticals. 5-Bromo-2-Chloro benzoic Acid. Available from: [Link]

  • Al Ismail, A., Haroun, M., et al. (2023). Qualitative and Quantitative Determination of Dapagliflozin Propanediol Monohydrate and Its Related Substances and Degradation Products Using LC-MS and Preparative Chromatography Methods. Baghdad Science Journal, 20(2), 0449.
  • TradeIndia. 5 bromo 2 chlorobenzoic acid. Available from: [Link]

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  • Vihita Drugs & Intermediates. 5-Bromo 2-Chloro Benzoic Acid. Available from: [Link]

  • Kamaliya, B. P., et al. (2025). Analytical Method Development and Validation of Dapagliflozin Enantiomer and Other Related Impurities in API Form with Cost Effective and Green Approach. Der Pharma Chemica, 17(2), 646-656.
  • European Medicines Agency. (2023). Assessment report - Dapagliflozin Viatris. Available from: [Link]

  • Medicines and Healthcare products Regulatory Agency. (2022). Public Assessment Report Scientific discussion Dapagliflozin Macleods 5 mg and 10 mg, film. Available from: [Link]

  • IndiaMART. Buy 5-Bromo-2-Chlorobenzoic Acid at Affordable Price, CAS No 21739-92-4. Available from: [Link]

  • Alentris Research Pvt. Ltd. (2024). Dapagliflozin impurity. Available from: [Link]

  • Al Ismail, A., Haroun, M., et al. (2023). Qualitative and Quantitative Determination of Dapagliflozin Propanediol Monohydrate and Its Related Substances and Degradation Products Using LC-MS and Preparative Chromatography Methods. SciSpace. Available from: [Link]

  • Ismail, A., Haroun, M., et al. (2023). Qualitative and Quantitative Determination of Dapagliflozin Propanediol Monohydrate and Its Related Substances and Degradation Products Using LC-MS and Preparative Chromatography Methods. Baghdad Science Journal. Available from: [Link]

  • Ren, J., et al. (2014). Improved synthesis of dapagliflozin. Chinese Journal of Medicinal Chemistry, 24(5), 375-379.
  • Harcros Chemicals Inc. Jungbunzlauer Glucono-delta-Lactone USP Grade (F5010). Available from: [Link]

  • Swedish Medical Products Agency. (2025). Public Assessment Report Scientific discussion Dapagliflozin Reddy. Available from: [Link]

  • European Medicines Agency. (2026). Dapagliflozin Viatris. Available from: [Link]

  • Janusinfo.se. (2026). Dapagliflozin. Available from: [Link]

  • ExportersIndia.com. DAPAGLIFLOZIN IP/BP/EP/USP Manufacturer,Supplier,Wholesaler,Mumbai. Available from: [Link]

  • Sanapalli, B., et al. (2014). A New Analytical Method Development and Validation for the Estimation of Dapagliflozin by Using Reverse Phase-High Performance Liquid Chromatography. International Journal of Pharmaceutical Sciences and Research, 5(1), 149-155.
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  • Jeyabaskaran, M., et al. (2013). RP-HPLC Method Development and Validation of Dapagliflozin in Bulk and Tablet formulation. International Journal of Pharmacy and Analytical Research, 2(4), 221-226.
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  • Sadhana, V., et al. (2020). Synthesis of metabolites of dapagliflozin: an SGLT2 inhibitor. Journal of Chemical Sciences, 132(1), 42.
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  • Pharmaffiliates. CAS No : 461432-26-8 | Product Name : Dapagliflozin. Available from: [Link]

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  • European Patent Office. (2017). NOVEL PROCESSES FOR PREPARATION OF DAPAGLIFLOZIN OR ITS SOLVATES OR CO-CRYSTALS THEREOF - EP 3497090 B1. Available from: [Link]

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  • Google Patents. (2021). CN113648304A - Pharmaceutical composition containing dapagliflozin and preparation method and application thereof.
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